4-Fluorobenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVWLUQBAIPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059698 | |
| Record name | Benzenemethanamine, 4-fluoro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | 4-Fluorobenzylamine | |
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CAS No. |
140-75-0 | |
| Record name | 4-Fluorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Fluorobenzylamine | |
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| Record name | 4-Fluorobenzylamine | |
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| Record name | Benzenemethanamine, 4-fluoro- | |
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| Record name | Benzenemethanamine, 4-fluoro- | |
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| Record name | 4-fluorobenzylamine | |
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Foundational & Exploratory
4-Fluorobenzylamine: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 140-75-0
This technical guide provides a comprehensive overview of 4-Fluorobenzylamine, a versatile building block with significant applications in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and potential biological activities.
Core Properties of this compound
This compound is a colorless to pale yellow liquid with a characteristic amine odor. Its physical and chemical properties are summarized in the tables below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 140-75-0[1][2][3][4] |
| Molecular Formula | C₇H₈FN[1][3] |
| Molecular Weight | 125.14 g/mol [1][3] |
| IUPAC Name | (4-fluorophenyl)methanamine[4] |
| Physical Property | Value |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 183 °C (lit.)[1] |
| Density | 1.095 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.512 (lit.)[1] |
| Solubility | Soluble in water[1] |
| Flash Point | 152 °F[1] |
| Safety and Handling | Information |
| Hazard Class | 8[1] |
| Packing Group | III[1] |
| Hazard Statements | H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage)[1] |
| Precautionary Statements | P234, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363[1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are designed to be clear and reproducible for laboratory settings.
Synthesis: Reductive Amination of 4-Fluorobenzaldehyde (B137897)
This protocol describes the synthesis of this compound from 4-fluorobenzaldehyde via reductive amination.
Materials:
-
4-Fluorobenzaldehyde
-
Ammonia (B1221849) (7N solution in methanol)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath and add sodium borohydride (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification: Vacuum Distillation
The crude this compound can be purified by vacuum distillation to obtain a high-purity product.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point for this compound under the applied vacuum. The boiling point will be lower than the atmospheric boiling point of 183 °C.
-
Once the desired fraction has been collected, discontinue heating and allow the apparatus to cool before slowly releasing the vacuum.
Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
The identity and purity of the synthesized this compound can be confirmed using NMR spectroscopy.
Materials:
-
Purified this compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
Pipette
Procedure:
-
Prepare a sample for ¹H NMR by dissolving 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum. The expected chemical shifts are approximately δ 7.2-7.0 (m, 4H, aromatic protons), 3.8 (s, 2H, CH₂), and 1.5 (s, 2H, NH₂).
-
For ¹³C NMR, prepare a more concentrated sample (20-50 mg in 0.7 mL of CDCl₃) and acquire the spectrum.
Potential Biological Activity and Signaling Pathway
While this compound is known as a potassium channel blocker, its specific molecular target within the diverse family of potassium channels is not yet fully elucidated in publicly available literature. However, to illustrate a potential mechanism of action relevant to drug development, this section describes the signaling pathway associated with the blockade of the Kv1.3 voltage-gated potassium channel, a well-established target in autoimmune diseases.
The Kv1.3 channel plays a crucial role in regulating the membrane potential of T-lymphocytes. Its inhibition can modulate T-cell activation and subsequent immune responses.
Figure 1: A representative signaling pathway for T-cell activation, highlighting the role of the Kv1.3 potassium channel. Blockade of Kv1.3 would disrupt the maintenance of the electrochemical gradient required for sustained calcium influx, thereby inhibiting downstream signaling and T-cell activation.
Experimental Workflow for Assessing Kv1.3 Blockade
A typical workflow to investigate the effect of this compound on the Kv1.3 channel and T-cell activation is outlined below.
Figure 2: A logical workflow for the experimental validation of this compound as a potential Kv1.3 channel blocker and immunosuppressive agent.
Conclusion
This compound is a valuable chemical entity with a well-defined set of properties. Its utility as a synthetic intermediate is well-established, and its potential as a potassium channel modulator presents an interesting avenue for further research in drug discovery. The experimental protocols and potential mechanism of action outlined in this guide provide a solid foundation for scientists and researchers to explore the full potential of this compound. Further investigation into its specific biological targets will be crucial for elucidating its precise pharmacological profile and therapeutic applications.
References
4-Fluorobenzylamine: An In-depth Technical Guide for Scientific Professionals
Topic: Physical and Chemical Properties of 4-Fluorobenzylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom on the benzyl (B1604629) ring confers unique physicochemical properties that enhance its reactivity and selectivity in various chemical transformations. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its applications in drug development, presented in a format tailored for the scientific community.
Core Physical and Chemical Properties
The distinct characteristics of this compound are fundamental to its application in complex molecular synthesis.
Physical Properties
A compilation of the key physical data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H8FN | [1][2][3] |
| Molecular Weight | 125.14 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 183 °C (lit.) | [1] |
| Density | 1.095 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.512 (lit.) | [1] |
| Flash Point | 152 °F (66.7 °C) | [1][4] |
| Melting Point | Not available | [5] |
| Water Solubility | Soluble | [1] |
Chemical Properties
The chemical behavior of this compound is influenced by its aromatic fluorine substituent and the primary amine group.
| Property | Value/Description | Reference |
| pKa | 9.01±0.10 (Predicted) | [1] |
| Reactivity | The amine group is nucleophilic and participates in reactions typical of primary amines. The fluorine atom enhances reactivity in certain synthetic applications. It is used as a potassium channel blocking agent and in the synthesis of various chelates and radiolabeled compounds. | [1][3] |
| Stability | Stable under recommended storage conditions. Air sensitive. | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.
Synthesis of this compound
One common laboratory synthesis route involves the hydrazinolysis of N-(4-fluorobenzyl)phthalimide.[1][6]
Methodology:
-
To a 100 ml reaction flask, add 25.5 g (0.1 mol) of N-(4-fluorobenzyl)phthalimide and 25 ml of absolute ethanol.[1][6]
-
Add 6.3 g (0.1 mol) of 80% hydrazine (B178648) hydrate (B1144303) solution and heat the mixture to reflux for 0.5 hours.[1][6]
-
After cooling, add excess hydrochloric acid to decompose the resulting white precipitate.[1][6]
-
Add an appropriate amount of water, stir, and filter the solution.[1][6]
-
Neutralize the filtrate with NaOH solution and extract with ether.[1][6]
-
Dry the ether extract, remove the ether by evaporation, and distill the residue under reduced pressure, collecting the fraction at 44-46°C (67kPa) to obtain this compound.[1][6]
Another synthetic approach is the reduction of 4-fluorobenzonitrile (B33359) using a reducing agent like lithium aluminum hydride.[7]
Caption: Synthesis workflow of this compound.
Analytical Characterization
The identity and purity of this compound can be confirmed through various spectroscopic methods.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons in the molecule.[8][9][10]
Infrared (IR) Spectroscopy: The IR spectrum shows absorption bands corresponding to the functional groups present in this compound.[11]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[2][12]
Caption: Analytical workflow for this compound.
Role in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutical compounds due to the advantageous properties conferred by the fluorine atom.[3][7][13][14]
The inclusion of fluorine can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is strong and can block metabolic oxidation at that position, increasing the drug's half-life.[13]
-
Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the amine, which can affect the drug's binding to its target and its pharmacokinetic properties.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[13]
Caption: Logical relationship in drug development.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][15][16] It is also a combustible liquid.[15]
Precautionary Measures:
-
Handle in a well-ventilated area or outdoors.[5]
-
Wear protective gloves, clothing, eye, and face protection.[5][16]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5][15]
-
In case of contact, rinse immediately and thoroughly with water and seek medical attention.[5][17]
This guide provides a foundational understanding of this compound for its effective and safe application in a research and development setting. For more detailed information, consulting the referenced safety data sheets and literature is recommended.
References
- 1. This compound | 140-75-0 [chemicalbook.com]
- 2. This compound | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 140-75-0 | FF15932 | Biosynth [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. This compound(140-75-0) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound(140-75-0) IR Spectrum [m.chemicalbook.com]
- 12. Benzenemethanamine, 4-fluoro- [webbook.nist.gov]
- 13. Page loading... [guidechem.com]
- 14. innospk.com [innospk.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 17. fishersci.fr [fishersci.fr]
An In-depth Technical Guide to the Synthesis of 4-Fluorobenzylamine: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorobenzylamine is a critical building block in medicinal chemistry and drug development, frequently incorporated into a wide range of pharmaceutical compounds to enhance their metabolic stability and binding affinity. Its synthesis is, therefore, of significant interest to the scientific community. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, including detailed reaction mechanisms, experimental protocols, and a comparative analysis of quantitative data. The synthesis routes discussed are reductive amination of 4-fluorobenzaldehyde (B137897), reduction of 4-fluorobenzonitrile (B33359), the Gabriel synthesis, and direct amination of 4-fluorobenzyl halides. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
The introduction of fluorine into bioactive molecules is a widely employed strategy in drug design to modulate their physicochemical and pharmacokinetic properties. This compound, as a primary amine, serves as a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The selection of an appropriate synthetic route is crucial and depends on factors such as starting material availability, desired yield, scalability, and safety considerations. This guide explores the most common and effective methods for the preparation of this key intermediate.
Synthesis Pathways and Mechanisms
Reductive Amination of 4-Fluorobenzaldehyde
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine from 4-fluorobenzaldehyde and an ammonia (B1221849) source, which is then reduced in situ to the corresponding amine.
Mechanism:
The reaction proceeds in two main steps:
-
Imine Formation: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).
-
Reduction: The imine is then reduced to this compound using a suitable reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[1]
Reduction of 4-Fluorobenzonitrile
The reduction of a nitrile is a direct and efficient method for the synthesis of primary amines. 4-Fluorobenzonitrile can be reduced to this compound using various reducing agents.
Mechanism:
-
With Lithium Aluminum Hydride (LiAlH₄): The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group. This is followed by a second hydride attack to form a dianion, which upon aqueous workup, is protonated to yield the primary amine.[2][3][4][5]
-
With Catalytic Hydrogenation: In this method, 4-fluorobenzonitrile is treated with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). The nitrile group is hydrogenated on the catalyst surface to form the amine.[6]
Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen in direct amination.[2][3][7] This two-step process involves the formation of an N-alkylated phthalimide (B116566), followed by its cleavage to release the primary amine.
Mechanism:
-
N-Alkylation: Potassium phthalimide, a strong nucleophile, reacts with a 4-fluorobenzyl halide (e.g., bromide or chloride) via an Sₙ2 reaction to form N-(4-fluorobenzyl)phthalimide.
-
Hydrazinolysis: The N-alkylated phthalimide is then treated with hydrazine (B178648) (N₂H₄). The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) and the desired this compound.[8][9]
Direct Amination of 4-Fluorobenzyl Halides
This method involves the direct reaction of a 4-fluorobenzyl halide with ammonia. While seemingly straightforward, this reaction can be difficult to control and may lead to the formation of secondary and tertiary amines as byproducts due to the primary amine product being more nucleophilic than ammonia.
Mechanism:
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where ammonia attacks the benzylic carbon, displacing the halide ion. To favor the formation of the primary amine, a large excess of ammonia is typically used.
Quantitative Data Summary
The following table summarizes typical quantitative data for the different synthesis pathways of this compound. Please note that yields and reaction conditions can vary based on the specific reagents and experimental setup.
| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Reductive Amination | 4-Fluorobenzaldehyde | NH₄OAc, NaBH₄ | 70-90 | 12-24 | Room Temp. |
| Nitrile Reduction | 4-Fluorobenzonitrile | H₂, Raney Ni | 80-95 | 2-6 | 25-50 |
| Gabriel Synthesis | 4-Fluorobenzyl bromide | K-Phthalimide, N₂H₄ | 60-80 | 2-4 (alkylation), 1-2 (hydrolysis) | Reflux |
| Direct Amination | 4-Fluorobenzyl chloride | Aqueous NH₃ | Variable (often lower due to byproducts) | 1-3 | 100-150 |
Detailed Experimental Protocols
General Experimental Workflow
Protocol for Reductive Amination of 4-Fluorobenzaldehyde
-
Materials: 4-Fluorobenzaldehyde, ammonium (B1175870) acetate (B1210297), sodium borohydride, methanol (B129727), dichloromethane (B109758), saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography.
-
Protocol for Reduction of 4-Fluorobenzonitrile with Raney Nickel
-
Materials: 4-Fluorobenzonitrile, Raney Nickel (50% slurry in water), ethanol, hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, add a slurry of Raney Nickel (approx. 10% by weight of the nitrile) in ethanol.
-
Add a solution of 4-fluorobenzonitrile (1.0 eq) in ethanol.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify by distillation under reduced pressure.
-
Protocol for Gabriel Synthesis of this compound
-
Step 1: Synthesis of N-(4-fluorobenzyl)phthalimide
-
Materials: Potassium phthalimide, 4-fluorobenzyl bromide, dimethylformamide (DMF).
-
Procedure:
-
To a solution of potassium phthalimide (1.05 eq) in DMF, add 4-fluorobenzyl bromide (1.0 eq).
-
Heat the mixture to 80-90 °C and stir for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-fluorobenzyl)phthalimide.
-
-
-
Step 2: Hydrazinolysis of N-(4-fluorobenzyl)phthalimide
-
Materials: N-(4-fluorobenzyl)phthalimide, hydrazine hydrate (B1144303), ethanol.
-
Procedure:
-
Suspend N-(4-fluorobenzyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) and heat the mixture to reflux for 1-2 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and add concentrated hydrochloric acid to dissolve the precipitate and protonate the amine.
-
Filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated NaOH solution and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to give the crude product.
-
Purify by distillation.
-
-
Conclusion
The synthesis of this compound can be achieved through several effective pathways. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and purity requirements. Reductive amination and nitrile reduction are often favored for their high yields and directness. The Gabriel synthesis provides a reliable route to the pure primary amine, avoiding over-alkylation. Direct amination is a simpler but less controlled alternative. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable synthetic strategy for their needs.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. US4684735A - Promotion of raney nickel hydrogenation catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
Spectroscopic Profile of 4-Fluorobenzylamine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-fluorobenzylamine, a key intermediate in the synthesis of various biologically active molecules. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.35 | Multiplet | 2H | Ar-H (ortho to CH₂NH₂) |
| 6.95-7.05 | Multiplet | 2H | Ar-H (ortho to F) |
| 3.79 | Singlet | 2H | -CH ₂NH₂ |
| 1.43 | Singlet | 2H | -CH₂NH ₂ |
Solvent: Chloroform-d (B32938)
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 (d, J = 243 Hz) | C -F |
| 138.5 | Ar-C (quaternary) |
| 129.5 (d, J = 8 Hz) | Ar-C H (ortho to CH₂NH₂) |
| 115.0 (d, J = 21 Hz) | Ar-C H (ortho to F) |
| 45.5 | -C H₂NH₂ |
Solvent: Chloroform-d
Experimental Protocol for NMR Analysis
A standard protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.
-
For ¹H NMR, set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm) and acquire a sufficient number of scans to achieve a good signal-to-noise ratio using a standard pulse sequence.
-
For ¹³C NMR, a broader spectral width is used (e.g., 0-200 ppm), and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Absorption Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3290 | Medium, Broad | N-H stretch (primary amine) |
| 3070-3030 | Medium | C-H stretch (aromatic) |
| 2920-2850 | Medium | C-H stretch (aliphatic) |
| 1605, 1510 | Strong | C=C stretch (aromatic ring) |
| 1225 | Strong | C-F stretch |
| 820 | Strong | C-H bend (para-disubstituted aromatic) |
Experimental Protocol for IR Analysis
The IR spectrum of liquid this compound can be obtained using the following method:
-
Sample Preparation (Neat Sample):
-
Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
-
Data Acquisition:
-
Place the plates in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 125 | 100 | [M]⁺ (Molecular Ion) |
| 109 | 85 | [M - NH₂]⁺ |
| 96 | 40 | [C₆H₅F]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocol for Mass Spectrometry
A general procedure for obtaining the mass spectrum of this compound is as follows:
-
Sample Introduction:
-
The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Electron ionization (EI) is a common method for volatile compounds like this compound. In EI, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.
-
-
Mass Analysis and Detection:
-
The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.
Caption: EI-MS Fragmentation of this compound.
An In-depth Technical Guide to the Solubility and Stability of 4-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluorobenzylamine, a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Understanding these core properties is critical for its effective use in research, development, and manufacturing.
Core Properties of this compound
This compound is a colorless to light yellow liquid with the chemical formula C₇H₈FN. Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| Molecular Weight | 125.14 g/mol | [1][2] |
| Density | 1.095 g/mL at 25 °C | [3] |
| Boiling Point | 183 °C | [3] |
| Flash Point | 66 °C (150.8 °F) | |
| Refractive Index | n20/D 1.512 | [3] |
| pKa | 9.01 ± 0.10 (Predicted) | [3] |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, its solubility characteristics can be inferred from its structural properties and available qualitative descriptions.
Qualitative Solubility:
-
Water: this compound is described as being soluble in water.[3][4]
-
Organic Solvents: It is expected to be soluble in common organic solvents, a property typical for benzylamine (B48309) derivatives. A supplier of fine chemicals notes its solubility in organic solvents.[5]
Semi-Quantitative Solubility Data:
The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. A log P value of 1.27 has been reported for this compound, suggesting it has a moderate degree of lipophilicity and is likely to be soluble in both polar and non-polar organic solvents.[6]
| Parameter | Value | Indication | Source |
| log P (octanol/water) | 1.27 | Moderate lipophilicity | [6] |
A definitive quantitative solubility profile would require experimental determination. A general protocol for such a determination is provided in the "Experimental Protocols" section.
Stability Profile
This compound is generally stable under normal storage conditions.[7] However, it possesses certain incompatibilities and is susceptible to degradation under specific conditions.
Storage and Handling:
-
It is recommended to store this compound in a cool, dry, well-ventilated area in a tightly closed container.[7]
-
The compound is noted to be air-sensitive, and storage under an inert atmosphere is advised.[4]
-
Containers should be kept upright to prevent leakage.[6]
Incompatibilities:
This compound is incompatible with the following substances, and contact should be avoided:
-
Carbon dioxide[4]
Hazardous Decomposition:
When subjected to thermal decomposition, this compound can release hazardous substances, including:[7][8]
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Gaseous hydrogen fluoride (B91410) (HF)
No specific studies on the degradation kinetics of this compound under the influence of light (photolysis) or elevated temperatures were found in the reviewed literature. A general approach to stability testing is outlined in the "Experimental Protocols" section.
Signaling Pathways and Biological Interactions
Direct signaling pathways involving this compound are not well-documented. Its primary role in a biological context is as a versatile building block for the synthesis of various biologically active compounds.[9] For instance, it has been utilized in the synthesis of molecules that act as potassium channel blocking agents and in research related to neurotransmitter systems.[3][4][9] The biological activity of these synthesized molecules, rather than this compound itself, is the focus of such studies.
Experimental Protocols
Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)
This method is a standard approach for determining the solubility of a compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vials in a constant temperature bath on an orbital shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time to allow undissolved material to settle.
-
Centrifuge the samples to further separate the saturated solution from the excess solid/liquid.
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted aliquot using a validated analytical method (e.g., HPLC-UV or GC-MS).
-
Calculate the solubility of this compound in the solvent at the specified temperature.
Stability Testing Protocol (Accelerated Stability Study)
This protocol provides a framework for assessing the stability of this compound under accelerated conditions to predict its shelf-life.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Suitable containers (e.g., amber glass vials)
-
Analytical instrumentation for quantification of the parent compound and any degradation products (e.g., HPLC-UV, LC-MS).
Procedure:
-
Place accurately weighed or measured samples of this compound into appropriate containers.
-
Expose the samples to a range of accelerated storage conditions. A common set of conditions for pharmaceutical stability testing includes:
-
40 °C ± 2 °C / 75% RH ± 5% RH
-
25 °C ± 2 °C / 60% RH ± 5% RH (for long-term testing comparison)
-
-
For photostability testing, expose the sample to a light source according to ICH Q1B guidelines.
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.
-
Analyze the samples using a validated stability-indicating analytical method to determine the concentration of this compound and to detect and quantify any degradation products.
-
Evaluate the change in concentration of this compound over time and identify the degradation profile.
Visualizations
Logical Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Chemical Incompatibility and Degradation Pathway
Caption: Incompatibilities and degradation of this compound.
References
- 1. This compound | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS No- 140-75-0 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound | 140-75-0 [chemicalbook.com]
- 4. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Cas No 140-75-0 this compound P-Fluorobenzylamine Solubility In Organic Solvents [intermediateapi.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound(140-75-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
A Technical Guide to 4-Fluorobenzylamine: Commercial Availability, Synthesis Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzylamine (CAS No. 140-75-0) is a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical research and development. Its unique structural properties, imparted by the fluorine substitution on the benzyl (B1604629) ring, enhance its reactivity and make it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its commercial availability, key chemical data, and detailed protocols for its application in organic synthesis, particularly in the development of pharmaceuticals.
This compound is widely recognized as a crucial component in the synthesis of various therapeutic agents, including antidepressants and anti-anxiety medications.[1] Its utility also extends to the creation of radiolabeled compounds for Positron Emission Tomography (PET), a critical tool in modern medical imaging.[2][3] This document aims to serve as a comprehensive resource for professionals engaged in research and development that leverages this versatile compound.
Commercial Availability and Supplier Specifications
This compound is readily available from a multitude of commercial suppliers, catering to both research and industrial-scale needs. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of typical product specifications from various reputable suppliers.
| Supplier | Purity Specification | Appearance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |
| Sigma-Aldrich | 97% | Liquid | 140-75-0 | C₇H₈FN | 125.14 | Provides detailed physical properties and peer-reviewed papers citing the use of the product.[4][5][6] |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Colorless to Light yellow to Light orange clear liquid | 140-75-0 | C₇H₈FN | 125.15 | Offers detailed safety and regulatory information. |
| Thermo Scientific Chemicals | >=96.0 % (GC) | Clear colorless to yellow Liquid | 140-75-0 | C₇H₈FN | 125.14 | Provides specifications including infrared spectrum conformity.[7] |
| Chem-Impex | ≥ 98% (GC) | Colorless to light yellow to light orange clear liquid | 140-75-0 | C₇H₈FN | 125.15 | Highlights its use in pharmaceutical development and organic synthesis.[1][8] |
| Manchester Organics | 96% min. | Not specified | 140-75-0 | C₇H₈FN | 125.144 | Mentions a lead time of 4-6 weeks for availability.[9][10] |
| Simson Pharma Limited | Not specified | Not specified | 140-75-0 | C₇H₈FN | 125.14 | States that every compound is accompanied by a Certificate of Analysis.[11] |
| Multichem Exports | 98% (Assay) | Colorless liquid or low-melting solid | 140-75-0 | C₇H₈FN | 125.14 | Provides a Certificate of Analysis (CoA) with every shipment.[12] |
| AB Enterprises | High-purity | Not specified | 140-75-0 | C₇H₈FN | 125.14 | Offers packaging in 25/50 Kgs HDPE Bags/HDPE drums.[2] |
| Biosynth | Not specified | Not specified | 140-75-0 | C₇H₈FN | 125.14 | Provides detailed physical and safety information.[13] |
Key Applications and Experimental Protocols
This compound is a versatile reagent employed in a variety of chemical transformations. Its primary amine functionality makes it an excellent nucleophile for reactions such as N-acylation and reductive amination.
General Protocol for N-Acylation of this compound
N-acylation is a fundamental reaction to form amide bonds, which are prevalent in pharmaceuticals. This protocol provides a general method for the N-acylation of this compound using an acylating agent like acetyl chloride.
Materials and Reagents:
-
This compound
-
Acetyl Chloride (or other acylating agent)
-
Triethylamine (B128534) (Et₃N) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-acylated product.[5][14][15]
General Protocol for Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of secondary and tertiary amines.[16][17] This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound.
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or Methanol
-
Acetic Acid (optional, as a catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a stirred solution of the aldehyde or ketone (1.0 equivalent) in anhydrous DCM or methanol, add this compound (1.0-1.2 equivalents).
-
If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.[11][18]
Application in the Synthesis of Flupirtine
A notable application of this compound is in the synthesis of Flupirtine, a centrally acting non-opioid analgesic. The synthesis involves the reaction of this compound with a substituted pyridine (B92270) derivative.
Experimental Protocol for the Synthesis of a Flupirtine Intermediate
This protocol describes the initial step in a common synthetic route to Flupirtine, where this compound is reacted with 2-amino-6-chloro-3-nitropyridine (B151482).[4][9][19]
Materials and Reagents:
-
This compound
-
2-amino-6-chloro-3-nitropyridine
-
Triethylamine
-
Isopropanol (B130326) or Water
-
Standard laboratory glassware for heating and filtration
Procedure:
-
Combine 2-amino-6-chloro-3-nitropyridine (1.0 equivalent) and this compound (1.1-1.2 equivalents) in a suitable solvent such as isopropanol or water.
-
Add triethylamine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-85 °C and maintain this temperature for 3-4 hours.
-
Monitor the reaction for the formation of 2-amino-3-nitro-6-[(4-fluorobenzyl)amino]pyridine.
-
After completion, cool the reaction mixture to 20-25 °C and stir for an additional 2-3 hours to allow for precipitation.
-
Filter the solid product, wash with water and then isopropanol.
-
Dry the product to obtain the desired intermediate.[19]
Visualizing Synthetic and Experimental Workflows
To further elucidate the practical application of this compound, the following diagrams, generated using Graphviz, illustrate a key synthetic pathway and a general experimental workflow.
References
- 1. Synthesis and application of 4-[(18)F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. znaturforsch.com [znaturforsch.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-フルオロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. "A Process For The Preparation Of Flupirtine Maleate" [quickcompany.in]
- 10. manchesterorganics.com [manchesterorganics.com]
- 11. gctlc.org [gctlc.org]
- 12. youtube.com [youtube.com]
- 13. sciedco.ca [sciedco.ca]
- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. newdrugapprovals.org [newdrugapprovals.org]
The Strategic Role of the Fluorine Substituent in 4-Fluorobenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with fluorine is a cornerstone strategy in modern medicinal chemistry, capable of profoundly influencing a molecule's physicochemical and pharmacological profile. 4-Fluorobenzylamine serves as a quintessential example of how this single-atom substitution can modulate basicity, lipophilicity, and metabolic stability. This technical guide provides an in-depth analysis of the fluorine substituent's role in this compound, offering a comparative look at its properties versus the parent compound, benzylamine (B48309). It details the downstream effects on pharmacokinetics and pharmacodynamics, outlines key experimental protocols for property determination, and presents its applications in drug discovery, including its use as a versatile synthetic intermediate and a precursor for positron emission tomography (PET) tracers.
Introduction: The Impact of Fluorine in Medicinal Chemistry
Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination allows it to serve as a "super-hydrogen" in drug design. Its introduction into a lead compound can trigger significant, often beneficial, changes in molecular properties without drastically altering the molecule's steric profile.[1] Key advantages of fluorination include:
-
Modulation of Physicochemical Properties: Altering acidity/basicity (pKa) and lipophilicity (logP).[2]
-
Enhancement of Metabolic Stability: The strength of the carbon-fluorine (C-F) bond can block metabolism at specific sites.[3]
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and halogen bonds.[1]
-
Conformational Control: The gauche effect associated with fluorine can influence the preferred conformation of a molecule.
This compound, a benzylamine derivative with a fluorine atom at the para-position of the phenyl ring, is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] Analyzing the specific effects of this fluorine atom provides a clear and practical understanding of why fluorination is such a powerful tool in drug development.
Influence on Physicochemical Properties
The primary effects of the para-fluoro substituent on the benzylamine core are electronic and lipophilic in nature.
Basicity (pKa)
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect is transmitted through the sigma bonds of the benzene (B151609) ring, pulling electron density away from the benzylic carbon and, subsequently, from the nitrogen atom of the aminomethyl group. This reduction in electron density on the nitrogen makes the lone pair less available to accept a proton, thereby decreasing the basicity of the amine.
As shown in the table below, this effect results in a lower pKa for this compound compared to its non-fluorinated counterpart, benzylamine.[6][7]
| Compound | Structure | pKa | Reference |
| Benzylamine | C₆H₅CH₂NH₂ | 9.33 | [6] |
| This compound | 4-FC₆H₄CH₂NH₂ | 9.01 (Predicted) | [7] |
Table 1: Comparison of pKa values for Benzylamine and this compound.
Lipophilicity (logP)
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter for drug absorption, distribution, and membrane permeation. The introduction of a single fluorine atom can increase lipophilicity. While fluorine is highly electronegative, the overall effect on the molecule's logP is complex. In the case of this compound, the predicted logP is nearly identical to the experimental logP of benzylamine, suggesting a minimal change in overall lipophilicity for this specific substitution.
| Compound | Structure | logP | Reference |
| Benzylamine | C₆H₅CH₂NH₂ | 1.09 | |
| This compound | 4-FC₆H₄CH₂NH₂ | 1.1 (Predicted) | [8] |
Table 2: Comparison of logP values for Benzylamine and this compound.
Implications for Drug Design and Development
The subtle changes in physicochemical properties imparted by the fluorine atom have significant consequences for a molecule's pharmacokinetic and pharmacodynamic profile.
Pharmacokinetic Profile: Metabolic Stability
One of the most valuable applications of aromatic fluorination is to enhance metabolic stability. The primary route of metabolism for many aromatic compounds is cytochrome P450-mediated oxidation of the aromatic ring. The para-position is often susceptible to such hydroxylation.
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (C-F BDE ≈ 115 kcal/mol vs. C-H BDE ≈ 105 kcal/mol).[8][9] Placing a fluorine atom at a metabolically vulnerable position, such as the para-position of the benzyl (B1604629) ring, effectively blocks this oxidative pathway. This "metabolic blocking" strategy can lead to:
-
Reduced metabolic clearance.
-
Increased plasma half-life (t½).
-
Improved oral bioavailability.
Pharmacodynamic Profile: Target Interactions
The electron-withdrawing nature of fluorine alters the electronic landscape of the entire molecule. This can influence how the molecule interacts with its biological target. The C-F bond can act as a weak hydrogen bond acceptor and participate in dipole-dipole or halogen bond interactions, potentially increasing binding affinity and selectivity. While the pKa is only slightly altered, this change can be critical if the amine's protonation state is important for a key salt-bridge interaction within the binding pocket.
Applications in Synthesis and Drug Discovery
This compound is a versatile building block used in the synthesis of numerous active pharmaceutical ingredients (APIs).[6]
-
Pharmaceutical Intermediates: It is a key precursor for analgesics like Flupirtine and various anti-depressant and anti-anxiety medications.[4] Its structure is found in inhibitors of various enzymes and ligands for G-protein coupled receptors.
-
PET Imaging: The radioactive isotope ¹⁸F is a widely used positron emitter for PET imaging. Synthesizing ¹⁸F-labeled this compound allows for its conjugation to larger molecules, such as folic acid, creating radiotracers for cancer diagnosis and monitoring.
Experimental Protocols
Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of a basic compound like this compound.
Objective: To determine the acid dissociation constant (pKa) by titrating the compound with a strong acid and monitoring the pH.
Materials:
-
This compound sample
-
0.1 M Hydrochloric acid (HCl), standardized
-
Deionized water, degassed
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
250 mL beaker
Procedure:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.
-
Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing 0.1 M HCl over the beaker.
-
Titration: Begin stirring the solution. Record the initial pH.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue adding titrant until the pH drops significantly and then stabilizes at a low value, ensuring the entire buffering region and equivalence point have been passed.
-
Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found visually or by calculating the first derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the pH at which half the volume of titrant required to reach the equivalence point has been added).
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 140-75-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. PubChemLite - this compound (C7H8FN) [pubchemlite.lcsb.uni.lu]
- 7. This compound | 140-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Benzenemethanamine, 4-fluoro- [webbook.nist.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
The Pivotal Role of 4-Fluorobenzylamine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzylamine, a seemingly simple aromatic amine, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its strategic incorporation into molecular frameworks has led to the development of a diverse array of therapeutic agents, ranging from enzyme inhibitors to sophisticated imaging agents. The presence of the fluorine atom at the para position is not merely an incidental feature; it imparts unique physicochemical properties that profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of the parent molecule. This technical guide provides an in-depth exploration of the multifaceted applications of this compound, offering a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic entities. We will delve into its role as a versatile building block, its impact on structure-activity relationships (SAR), and its utility in the creation of potent and selective bioactive compounds.
This compound as a Versatile Synthetic Intermediate
This compound serves as a crucial starting material or intermediate in the synthesis of a wide range of biologically active molecules.[1] Its primary amine functionality allows for facile reactions such as amide bond formation, reductive amination, and the construction of various heterocyclic systems. The fluorinated phenyl ring can also participate in various coupling reactions, further expanding its synthetic utility.
General Synthetic Routes to this compound
Several methods are employed for the synthesis of this compound. A common laboratory-scale and industrial approach involves the reduction of 4-fluorobenzonitrile. Another route proceeds via the Gabriel synthesis, starting from 4-fluorobenzyl halide and phthalimide, followed by hydrazinolysis.[2]
Applications in Enzyme Inhibition
The 4-fluorobenzyl moiety is a recurring motif in the design of potent and selective enzyme inhibitors. The fluorine atom can enhance binding affinity through favorable interactions with the enzyme's active site and improve metabolic stability by blocking potential sites of oxidation.
Tyrosinase Inhibitors for Hyperpigmentation Disorders
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a major strategy for the treatment of hyperpigmentation.[3] A series of compounds incorporating a 4-(4-fluorobenzyl)piperazine scaffold have been developed as highly effective tyrosinase inhibitors.
Quantitative Data: Tyrosinase Inhibitors
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| 26 | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone | Mushroom Tyrosinase | 0.18 | [3] |
| Kojic Acid | (Reference Compound) | Mushroom Tyrosinase | 17.76 | [3] |
Experimental Protocol: Synthesis of [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone (Compound 26) [3]
-
Starting Materials: 1-(4-Fluorobenzyl)piperazine (B185958) and 3-chloro-2-nitrobenzoyl chloride.
-
Reaction Conditions: To a solution of 1-(4-fluorobenzyl)piperazine (1.0 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) at 0 °C, add 3-chloro-2-nitrobenzoyl chloride (1.05 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Experimental Protocol: Tyrosinase Inhibition Assay [4]
-
Principle: The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by mushroom tyrosinase, which is monitored spectrophotometrically.
-
Reagents: Mushroom tyrosinase solution, L-DOPA solution, and sodium phosphate (B84403) buffer (pH 6.8).
-
Procedure: a. Prepare serial dilutions of the test compound in the phosphate buffer. b. In a 96-well plate, add the test compound solution, followed by the mushroom tyrosinase solution. c. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25 °C). d. Initiate the reaction by adding the L-DOPA solution to each well. e. Immediately measure the absorbance at 475 nm at regular intervals for a set duration (e.g., 20 minutes) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Melanogenesis
Figure 1: Simplified pathway of melanogenesis and the point of inhibition by tyrosinase inhibitors.
Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases
Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine (B1211576) in the brain.[5] Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Several potent and selective MAO-B inhibitors containing a fluorobenzyl moiety have been developed.
Quantitative Data: MAO-B Inhibitors [6]
| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| FBZ13 | (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | hMAO-B | 0.0053 | >7547 |
| FBZ6 | (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | hMAO-B | 0.023 | >1739 |
| Safinamide | (Reference Drug) | hMAO-B | 0.021 | >1904 |
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
-
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate (e.g., tyramine) by MAO-B. The H₂O₂ is detected using a fluorescent probe.
-
Reagents: Human recombinant MAO-B enzyme, MAO-B substrate (tyramine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), and a suitable assay buffer.
-
Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a black 96-well plate, add the MAO-B enzyme solution and the test inhibitor. c. Incubate for a specific time at 37°C to allow for enzyme-inhibitor interaction. d. Initiate the reaction by adding a substrate solution containing tyramine, HRP, and the fluorescent probe. e. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths kinetically over a period of 10-40 minutes.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value.
Signaling Pathway: Dopamine Metabolism by MAO-B
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 6. researchgate.net [researchgate.net]
The Discovery and Enduring Utility of 4-Fluorobenzylamine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorobenzylamine, a seemingly simple halogenated aromatic amine, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Since its early documentation in the mid-20th century, its unique electronic properties conferred by the para-fluoro substituent have made it a valuable building block for a diverse array of complex molecules, most notably in the realm of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its principal synthetic routes, a comparative analysis of these methods, and its application in the synthesis of bioactive molecules, illustrated with detailed reaction pathways.
Discovery and History
The first notable mention of this compound in scientific literature appears to be in a 1955 publication by the renowned chemist George A. Olah in the Acta Chimica Academiae Scientiarum Hungaricae[1]. While not focused on its discovery, the paper references its physical properties, suggesting its existence and synthesis were known within the chemical community at the time. The widespread appreciation and application of this compound, however, did not emerge until later in the 20th century. Its rise to prominence is not attributed to a single discovery but rather to the collective efforts of medicinal chemists who began to systematically explore the effects of fluorine substitution in bioactive molecules[2]. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound an attractive starting material for drug discovery programs.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 140-75-0 | [3] |
| Molecular Formula | C₇H₈FN | [3] |
| Molecular Weight | 125.14 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 183 °C (lit.) | [4] |
| Density | 1.095 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.512 (lit.) | [4] |
| Flash Point | 66 °C (closed cup) |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Data | Reference(s) |
| ¹H NMR | See below for detailed assignments | [5][6][7] |
| ¹³C NMR | See below for detailed assignments | [5] |
| Infrared (IR) | Conforms to structure | [4][8][9][10] |
| Mass Spectrometry (MS) | Conforms to structure | [3] |
¹H NMR (DMSO-d₆, 400 MHz): δ 7.35 (dd, J=8.4, 5.6 Hz, 2H, Ar-H), 7.15 (t, J=8.8 Hz, 2H, Ar-H), 3.68 (s, 2H, CH₂), 1.83 (s, 2H, NH₂).
¹³C NMR (CDCl₃, 100 MHz): δ 162.1 (d, J=243.5 Hz), 136.9 (d, J=3.1 Hz), 129.5 (d, J=7.9 Hz), 115.2 (d, J=21.2 Hz), 45.8.
Key Synthetic Methodologies
Several reliable methods have been developed for the synthesis of this compound. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity.
Reduction of 4-Fluorobenzonitrile (B33359)
A common and efficient route to this compound is the reduction of 4-fluorobenzonitrile. This can be achieved through catalytic hydrogenation or with chemical reducing agents.
Experimental Protocol: Catalytic Hydrogenation
-
Apparatus: A high-pressure hydrogenation vessel (e.g., Parr hydrogenator).
-
Reagents:
-
4-Fluorobenzonitrile (1.0 eq)
-
Raney Nickel (5-10 wt%) or Palladium on Carbon (5% Pd/C, 1-5 mol%)
-
Solvent (e.g., Methanol, Ethanol (B145695), or Tetrahydrofuran)
-
Ammonia (B1221849) (optional, to suppress secondary amine formation)
-
-
Procedure: a. In the hydrogenation vessel, dissolve 4-fluorobenzonitrile in the chosen solvent. b. If using ammonia, saturate the solution with gaseous ammonia or add a solution of ammonia in the solvent. c. Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). d. Seal the vessel and purge with hydrogen gas several times. e. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). f. Heat the reaction mixture to the desired temperature (typically 50-80 °C) with vigorous stirring. g. Monitor the reaction progress by observing the cessation of hydrogen uptake or by techniques such as TLC or GC. h. Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. i. Purge the vessel with an inert gas. j. Filter the reaction mixture through a pad of celite to remove the catalyst. k. Wash the celite pad with the solvent. l. Concentrate the filtrate under reduced pressure to yield the crude this compound. m. Purify the product by vacuum distillation.
Expected Yield: >90%
Gabriel Synthesis from 4-Fluorobenzyl Halide
The Gabriel synthesis provides a classic and effective method for preparing primary amines, avoiding the over-alkylation often seen with direct amination of alkyl halides.
Experimental Protocol: Gabriel Synthesis
-
Apparatus: Round-bottom flask with a reflux condenser and magnetic stirrer.
-
Reagents:
-
4-Fluorobenzyl chloride or bromide (1.0 eq)
-
Potassium phthalimide (B116566) (1.05 eq)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Hydrazine (B178648) hydrate (B1144303) (1.5 - 2.0 eq)
-
Ethanol
-
-
Procedure: a. Step 1: N-Alkylation. i. Dissolve potassium phthalimide in DMF in the round-bottom flask. ii. Add 4-fluorobenzyl halide to the solution and heat the mixture (typically 80-100 °C) with stirring for several hours. iii. Monitor the reaction by TLC until the starting halide is consumed. iv. Cool the reaction mixture and pour it into ice-water to precipitate the N-(4-fluorobenzyl)phthalimide. v. Filter the solid, wash with water, and dry. b. Step 2: Hydrazinolysis. i. Suspend the dried N-(4-fluorobenzyl)phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser. ii. Add hydrazine hydrate to the suspension. iii. Heat the mixture to reflux with stirring. A thick precipitate of phthalhydrazide (B32825) will form. iv. After the reaction is complete (typically 1-3 hours, monitored by TLC), cool the mixture to room temperature. v. Acidify the mixture with concentrated hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide. vi. Filter the mixture to remove the solid. vii. Make the filtrate basic with a strong base (e.g., NaOH) to precipitate the this compound. viii. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). ix. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). x. Filter and concentrate the solvent under reduced pressure. xi. Purify the product by vacuum distillation.
Expected Yield: 70-85%
Reductive Amination of 4-Fluorobenzaldehyde (B137897)
Reductive amination of 4-fluorobenzaldehyde offers another viable pathway to the target amine. This can be performed in one or two steps. The two-step process involving the formation and subsequent reduction of the oxime is detailed here.
Experimental Protocol: Via Oxime Formation and Reduction
-
Apparatus: Round-bottom flasks with magnetic stirrer.
-
Reagents:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Hydroxylamine (B1172632) hydrochloride (1.1 eq)
-
Base (e.g., Sodium acetate, pyridine)
-
Solvent for oximation (e.g., Ethanol, water)
-
Reducing agent (e.g., Sodium borohydride (B1222165) with a catalyst like NiCl₂, or catalytic hydrogenation)
-
Solvent for reduction (e.g., Methanol, ethanol)
-
-
Procedure: a. Step 1: Formation of 4-Fluorobenzaldehyde Oxime. i. Dissolve 4-fluorobenzaldehyde in the chosen solvent in a round-bottom flask. ii. Add an aqueous solution of hydroxylamine hydrochloride and the base. iii. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). iv. The oxime may precipitate from the solution or can be isolated by extraction. v. Filter and dry the solid oxime. b. Step 2: Reduction of the Oxime. i. Dissolve the 4-fluorobenzaldehyde oxime in a suitable solvent (e.g., methanol). ii. For chemical reduction, add a catalyst such as nickel(II) chloride, followed by the portion-wise addition of sodium borohydride at a controlled temperature (e.g., 0-25 °C). iii. For catalytic hydrogenation, follow the procedure outlined in section 3.1, using the oxime as the substrate. iv. After the reaction is complete, quench the reaction carefully (e.g., with water or dilute acid). v. Work up the reaction mixture by making it basic and extracting the product with an organic solvent. vi. Dry, concentrate, and purify the product by vacuum distillation.
Expected Yield: 60-80%
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its incorporation can enhance the pharmacological profile of the final drug molecule. Two notable examples are the analgesic Flupirtine (B1215404) and the anti-Parkinson's agent Safinamide (B1662184).
Synthesis of Flupirtine
Flupirtine is a centrally acting, non-opioid analgesic. The synthesis involves the reaction of this compound with a substituted chloropyridine, followed by reduction and carbamoylation.
Experimental Workflow for Flupirtine Synthesis:
-
Nucleophilic Aromatic Substitution: 2-Amino-6-chloro-3-nitropyridine is reacted with this compound, typically in a suitable solvent like water or isopropanol, often in the presence of a base such as triethylamine, to yield 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine[11][12].
-
Reduction of the Nitro Group: The intermediate is then subjected to reduction, commonly through catalytic hydrogenation using Raney Nickel, to convert the nitro group to an amino group, forming 2,3-diamino-6-(4-fluorobenzylamino)pyridine[11][12].
-
Carbamoylation: The final step involves the reaction of the diamino intermediate with an acylating agent like ethyl chloroformate to form the carbamate (B1207046) functional group, yielding Flupirtine[11][12].
Synthesis of Safinamide
Safinamide is a selective MAO-B inhibitor used as an add-on therapy for Parkinson's disease. Its synthesis involves the reductive amination of a benzaldehyde (B42025) derivative with L-alaninamide, where the benzaldehyde itself is prepared from a benzyl (B1604629) halide, which can be derived from this compound. However, a more common route involves 3-fluorobenzyl chloride. For the purpose of illustrating the utility of a fluorobenzyl amine in a similar context, we present a conceptual pathway. A more direct involvement of a fluorobenzyl moiety is in the formation of the ether linkage in an intermediate.
Experimental Workflow for Safinamide Synthesis:
-
Formation of the Benzaldehyde Intermediate: 4-Hydroxybenzaldehyde is reacted with 3-fluorobenzyl chloride in the presence of a base to form 4-((3-fluorobenzyl)oxy)benzaldehyde[13][14].
-
Reductive Amination: The aldehyde intermediate is then reacted with L-alaninamide. The initial condensation forms a Schiff base, which is subsequently reduced in situ using a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield Safinamide[15][16][17].
Conclusion
This compound has evolved from a chemical curiosity to an indispensable tool in modern organic and medicinal chemistry. Its straightforward synthesis, coupled with the beneficial properties imparted by the fluorine atom, ensures its continued importance as a versatile building block. The synthetic routes detailed in this guide offer researchers a practical framework for the preparation of this key intermediate, enabling further innovation in the development of novel pharmaceuticals and other advanced materials. The illustrative syntheses of Flupirtine and Safinamide underscore the profound impact that this simple yet elegant molecule has had on drug discovery.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. WO2010136113A1 - Method for producing flupirtine - Google Patents [patents.google.com]
- 3. This compound | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. This compound(140-75-0) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound(140-75-0) IR Spectrum [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. "A Process For The Preparation Of Flupirtine Maleate" [quickcompany.in]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. patents.justia.com [patents.justia.com]
- 14. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 15. Safinamide synthesis - chemicalbook [chemicalbook.com]
- 16. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]
- 17. CN106565520A - Safinamide mesylate preparation method - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates utilizing 4-fluorobenzylamine as a versatile starting material. The procedures outlined below are based on established and reliable synthetic methods, offering a guide for laboratory-scale preparation.
Application Note 1: Synthesis of a Key Intermediate for the Analgesic Drug Flupirtine
Flupirtine is a centrally acting, non-opioid analgesic. A critical step in its synthesis involves the nucleophilic substitution of a halogenated pyridine (B92270) derivative with this compound. This is followed by reduction of a nitro group and subsequent N-acylation.
Reaction Pathway: Synthesis of Flupirtine Intermediate
Caption: Synthesis of Flupirtine from 2-Amino-6-chloro-3-nitropyridine.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine
This protocol describes the nucleophilic aromatic substitution of 2-amino-6-chloro-3-nitropyridine with this compound.
-
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
This compound
-
Triethylamine
-
Isopropanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
-
Procedure:
-
Suspend 2-amino-6-chloro-3-nitropyridine (1 equivalent) in isopropanol in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Add this compound (1.2 equivalents) and triethylamine (1.1 equivalents) to the suspension.[1]
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 10-14 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 50°C and add water to precipitate the product.[2]
-
Cool the mixture to 5°C and stir for 30 minutes.[2]
-
Collect the precipitate by filtration, wash with water, and dry under reduced pressure at 50°C.[2]
-
Step 2: Synthesis of 2,3-Diamino-6-(4-fluorobenzylamino)pyridine
This protocol details the catalytic hydrogenation of the nitro group to an amine.
-
Materials:
-
2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine
-
Raney Nickel
-
Dioxane
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
-
Filtration apparatus
-
-
Procedure:
-
In a high-pressure reactor, dissolve 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine (1 equivalent) in dioxane.
-
Add Raney Nickel (a catalytic amount, e.g., 15g per 0.1 mol of substrate) to the solution.[3]
-
Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas to 30 atmospheres.[3]
-
Heat the mixture to 50°C and stir until the hydrogen uptake ceases.[3]
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate contains the desired product and is used directly in the next step.
-
Step 3: Synthesis of Flupirtine (Free Base)
This protocol describes the N-acylation of the newly formed amino group with ethyl chloroformate.
-
Materials:
-
Filtrate from Step 2 containing 2,3-diamino-6-(4-fluorobenzylamino)pyridine
-
Ethyl chloroformate
-
Dioxane
-
Stirring apparatus
-
-
Procedure:
-
To the filtrate from the previous step, add ethyl chloroformate (1.3 equivalents) with stirring.[3]
-
The hydrochloride salt of the product may precipitate.
-
The free base can be obtained by neutralization with a suitable base and extraction, followed by purification. For the hydrochloride salt, the precipitate can be collected and recrystallized from water.[3]
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Ref. |
| 1 | 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine | 2-Amino-6-chloro-3-nitropyridine | This compound, Triethylamine | Isopropanol | Reflux | 14 h | 96.8% | 99.62% (HPLC) | [2] |
| 2 | 2,3-Diamino-6-(4-fluorobenzylamino)pyridine | 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine | Raney Nickel, H₂ | Dioxane | 50°C | - | - | - | [3] |
| 3 | Flupirtine Hydrochloride | 2,3-Diamino-6-(4-fluorobenzylamino)pyridine | Ethyl Chloroformate | Dioxane | Room Temp. | - | - | - | [3] |
Application Note 2: Synthesis of an Amide Intermediate for the HIV Integrase Inhibitor Dolutegravir
Dolutegravir is an important antiviral medication. Its synthesis involves the formation of an amide bond between a complex carboxylic acid and a substituted benzylamine. In this example, we will look at the analogous reaction with 2,4-difluorobenzylamine (B110887), a closely related intermediate.
Reaction Pathway: Amide Bond Formation
Caption: Amide coupling reaction to form a Dolutegravir intermediate.
Experimental Protocol: Amide Coupling
This protocol outlines the coupling of a tricyclic carboxylic acid intermediate with 2,4-difluorobenzylamine to form the corresponding amide.
-
Materials:
-
Tricyclic carboxylic acid intermediate (e.g., as described in literature[4])
-
2,4-Difluorobenzylamine
-
1,1'-Carbonyldiimidazole (CDI) or other suitable coupling agent
-
Anhydrous solvent (e.g., Tetrahydrofuran or Acetonitrile)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the trocyclic carboxylic acid intermediate (1 equivalent) in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.
-
Add the coupling agent (e.g., CDI, 1.1 equivalents) to the solution and stir at room temperature for a specified pre-activation time (e.g., 1-2 hours).
-
Add 2,4-difluorobenzylamine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for several hours (e.g., 4 hours) until completion, as monitored by TLC or LC-MS.[4]
-
Upon completion, the reaction mixture is typically worked up by quenching with water or a dilute aqueous acid, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
-
Quantitative Data Summary
| Product | Starting Materials | Coupling Agent | Solvent | Temperature | Time | Yield | Ref. |
| Amide Intermediate (Benzyl Dolutegravir) | Tricyclic carboxylic acid, 2,4-Difluorobenzylamine | CDI | THF | Room Temp. | 4 h | 33% (isolated) | [4] |
Application Note 3: General Protocols for Key Reactions of this compound
N-Acylation with Acid Chlorides
This protocol provides a general method for the N-acylation of this compound with an acid chloride to form an N-(4-fluorobenzyl) amide, a common structural motif in pharmaceuticals.
Caption: General workflow for N-Acylation of this compound.
-
Materials:
-
This compound
-
Acid chloride
-
Triethylamine or other non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask equipped with a stirrer and a dropping funnel, under an inert atmosphere.
-
Cool the solution in an ice bath to 0°C.
-
Dissolve the acid chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash successively with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Reductive Amination with Aldehydes
This protocol describes a general procedure for the reductive amination of an aldehyde with this compound to form a secondary amine, a common transformation in drug synthesis.
Caption: General workflow for Reductive Amination.
-
Materials:
-
Aldehyde
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB-H)
-
Methanol (B129727) or other suitable protic solvent
-
Round-bottom flask
-
Stirring apparatus
-
-
Procedure:
-
Dissolve the aldehyde (1 equivalent) and this compound (1.1 equivalents) in methanol in a round-bottom flask equipped with a stirrer.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude secondary amine by column chromatography or distillation.
-
References
Application Notes and Protocols: 4-Fluorobenzylamine as a Precursor for Antidepressants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluorobenzylamine and its derivatives as precursors in the synthesis of antidepressant drugs. The focus is on the synthetic pathways leading to Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), exemplified by the synthesis of paroxetine (B1678475), and the potential for developing Monoamine Oxidase (MAO) inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and signaling pathways are provided to support research and development in medicinal chemistry.
Introduction: The Role of the 4-Fluorobenzyl Moiety in Antidepressant Drug Design
The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates.[1] The 4-fluorobenzyl group, derivable from this compound, is a key pharmacophore in several centrally acting agents, including antidepressants. This compound serves as a versatile building block for introducing this moiety.[2] While direct multi-step syntheses of complex antidepressants from this compound are not always the most common industrial routes, the underlying chemical principles and transformations are highly relevant for medicinal chemists designing novel antidepressant candidates.
This document outlines the synthesis of paroxetine, a potent SSRI, starting from a readily available precursor conceptually related to this compound (p-fluorobenzaldehyde). Additionally, it explores the synthesis of this compound derivatives as potential MAO inhibitors, another important class of antidepressants.
Synthesis of Paroxetine: A Representative SSRI
Paroxetine is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain.[3] The synthesis of paroxetine involves the construction of a chiral 3,4-disubstituted piperidine (B6355638) core. The 4-(4-fluorophenyl) group is a critical component for its pharmacological activity.
Overall Synthetic Workflow
The following diagram illustrates the key transformations in a common synthetic route to paroxetine.
Caption: Synthetic workflow for Paroxetine.
Quantitative Data for Paroxetine Synthesis
The following table summarizes the reported yields and purity for the key steps in the synthesis of paroxetine.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |
| 1. Glutarate Synthesis | p-Fluorobenzaldehyde | Dimethyl 2-cyano-3-(4-fluorophenyl)glutarate | Methyl acetate, Sodium methoxide, Methyl cyanoacetate | 79 | - | [4] |
| 2. Piperidinone Formation | Dimethyl 2-cyano-3-(4-fluorophenyl)glutarate | (±)-cis,trans-4-(4-Fluorophenyl)-5-methoxycarbonylpiperidin-2-one | Hydrogenation (Raney-Cobalt) | 90 | - | [4] |
| 3. Intermediate Reduction | (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione | (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | Lithium aluminum hydride in THF/toluene (B28343) | 80 | - | [5] |
| 4. N-Demethylation & Salt Formation | 4R-trans-4-(p-fluorophenyl-3-hydroxymethyl-1-ethyl-3-(3,4-methylenedioxyphenoxymethyl)piperidine | Paroxetine Hydrochloride | 1. Phenylchloroformate, 2. KOH, 3. HCl | 80 | 99.9 | [6] |
| 5. Final Product Crystallization | Paroxetine base | Paroxetine Hydrochloride Hemihydrate | Isopropyl alcohol, HCl | 75-85 | >99 | [7] |
Detailed Experimental Protocols
This protocol details the reduction of the piperidinedione intermediate to the key chiral alcohol.
Materials:
-
(3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Toluene, anhydrous
-
10% Sodium hydroxide (B78521) solution
-
Water
Procedure:
-
To a mixture of anhydrous tetrahydrofuran (15.0 mL) and toluene (5.0 mL) at 0-5 °C, add lithium aluminum hydride (1.8 g, 47.49 mmol) and stir for 15 minutes at the same temperature.
-
Slowly add a solution of (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione (5.0 g, 17.05 mmol) in toluene (15.0 mL) over 45-60 minutes, maintaining the temperature below 15 °C.
-
Heat the reaction mixture to 60-65 °C for 2 hours.
-
Cool the mixture to 0-5 °C and basify with 10% sodium hydroxide solution.
-
Add water (10.0 mL) to the reaction mixture and stir for 20 minutes.
-
Filter the separated solid and wash with toluene (2 x 15 mL).
-
The combined organic phases contain the desired product.
This protocol describes the final step in the synthesis of the paroxetine free base.
Materials:
-
N-methyl paroxetine intermediate
-
Toluene
-
Phenyl chloroformate
-
Potassium hydroxide (KOH)
-
Ethanol (B145695) (or other suitable alcohol)
Procedure:
-
Dissolve the N-methyl paroxetine intermediate in toluene.
-
Add phenyl chloroformate to the solution and heat the mixture.
-
After the reaction is complete (monitored by TLC or LC-MS), work up the reaction to isolate the carbamate (B1207046) intermediate.
-
Hydrolyze the carbamate intermediate using a solution of potassium hydroxide in an alcoholic solvent to yield the paroxetine free base.
This compound Derivatives as Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidase inhibitors are another class of antidepressants that work by preventing the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. This compound can be used as a scaffold to synthesize potent and selective MAO inhibitors.
Synthesis of Fluorobenzyloxy Chalcone (B49325) Derivatives
Recent studies have shown that chalcone derivatives incorporating a fluorobenzyloxy moiety exhibit significant MAO-B inhibitory activity.[8][9]
Materials:
-
Substituted acetophenone (B1666503)
-
Fluorobenzyloxy benzaldehyde (B42025)
-
Absolute ethanol
-
40% aqueous potassium hydroxide
Procedure:
-
Dissolve equimolar quantities of a substituted acetophenone (0.01 mol) and a fluorobenzyloxy benzaldehyde (0.01 mol) in 25 mL of absolute ethanol in a round-bottom flask.
-
Add 7.5 mL of 40% aqueous potassium hydroxide dropwise with constant stirring at room temperature (25–28 °C).
-
Stir the reaction mixture for 20–24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Quantitative Data for MAO Inhibition
The following table presents the inhibitory activity of representative fluorobenzyloxy chalcone derivatives against MAO-A and MAO-B.
| Compound ID | Structure | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity Index (MAO-A/MAO-B) | Reference(s) |
| FBZ13 | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | > 100 | 0.0053 | > 18867 | [8] |
| BB2 | (E)-1-(4-chlorophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | 40.0 | 0.093 | 430 | [1] |
| BB4 | (E)-1-(4-bromophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | 40.0 | 0.062 | 645 | [1] |
Signaling Pathways
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, such as paroxetine, exert their therapeutic effect by blocking the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Caption: SSRI mechanism of action.
Monoamine Oxidase (MAO) Inhibitors
MAO inhibitors increase the levels of monoamine neurotransmitters by preventing their enzymatic degradation within the presynaptic neuron.
Caption: MAO inhibitor mechanism of action.
References
- 1. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. US6583287B1 - Process for the production of paroxetine - Google Patents [patents.google.com]
- 7. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]
- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of a Novel Fluorinated Benzodiazepine for Anti-Anxiety Medication Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzylamine is a versatile building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceuticals, including anti-anxiety and antidepressant medications.[1] Its incorporation into drug candidates can enhance metabolic stability and binding affinity due to the unique properties of the fluorine atom. This document provides detailed application notes and protocols for the synthesis of a novel potential anti-anxiety agent, a fluorinated 1,4-benzodiazepine (B1214927) derivative, using this compound. The protocols are designed to be a practical guide for researchers in drug discovery and development.
Hypothetical Synthesis of a Novel Fluorinated 1,4-Benzodiazepine
A plausible route for the synthesis of a novel fluorinated 1,4-benzodiazepine, here designated as F-Diazepam, involves a multi-step process starting from commercially available precursors. This synthetic strategy is based on established methods for benzodiazepine (B76468) synthesis. The overall workflow is depicted below.
Caption: Synthetic workflow for the proposed novel fluorinated 1,4-benzodiazepine (F-Diazepam).
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chlorobenzophenone
This precursor can be synthesized via a Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.[1]
Materials:
-
p-Chloroaniline
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Tetrachloroethane
-
Hydrochloric acid (2 N)
-
Methylene (B1212753) chloride
-
Ethanol (B145695) (95%)
-
Sodium hydroxide (B78521) (2 N)
-
Benzene
-
Alumina for column chromatography
Procedure:
-
To a solution of p-chloroaniline in tetrachloroethane, add anhydrous aluminum chloride under ice cooling.
-
Slowly add benzoyl chloride to the mixture.
-
Reflux the reaction mixture for 6 hours.
-
After cooling, add 2 N hydrochloric acid and heat at 70-80 °C for 20 minutes.
-
Extract the product with methylene chloride.
-
Evaporate the organic layer and treat the residue with 95% ethanol and 2 N sodium hydroxide.
-
Reflux for 1 hour to hydrolyze any remaining benzonitrile.
-
Extract with methylene chloride, evaporate the solvent, and dissolve the residue in benzene.
-
Purify the product by column chromatography on alumina, eluting with benzene.
-
Recrystallize the obtained 2-amino-5-chlorobenzophenone from ether.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | p-Chloroaniline | [2] |
| Yield | ~40-50% | [1][2] |
| Melting Point | 99 °C | [2] |
| Purity | >98% | [1] |
Step 2: Synthesis of N-(4-fluorobenzyl)glycine
Materials:
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with Pd/C catalyst
-
Diethyl ether
Procedure (Reductive Amination):
-
Dissolve glycine and 4-fluorobenzaldehyde in methanol.
-
Slowly add sodium cyanoborohydride to the solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding a small amount of water.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove unreacted aldehyde.
-
Adjust the pH of the aqueous layer to ~6 with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Quantitative Data:
| Parameter | Value |
| Starting Material | Glycine, 4-Fluorobenzaldehyde |
| Yield | ~70-80% |
| Purity | >95% (by NMR) |
Step 3: Coupling of 2-Amino-5-chlorobenzophenone with N-(4-fluorobenzyl)glycine
Materials:
-
2-Amino-5-chlorobenzophenone
-
N-(4-fluorobenzyl)glycine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone and N-(4-fluorobenzyl)glycine in DMF.
-
Cool the solution to 0 °C and add DCC portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Amino-5-chlorobenzophenone, N-(4-fluorobenzyl)glycine |
| Yield | ~60-70% |
| Purity | >95% |
Step 4: Cyclization to form F-Diazepam
Materials:
-
Product from Step 3
-
Acetic acid
-
Sodium acetate
Procedure:
-
Dissolve the product from Step 3 in a mixture of toluene and acetic acid.
-
Add sodium acetate and reflux the mixture for 4-6 hours with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, F-Diazepam, by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary for F-Diazepam Synthesis:
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Friedel-Crafts Acylation | p-Chloroaniline, Benzoyl chloride, AlCl₃ | Tetrachloroethane | 40-50% |
| 2 | Reductive Amination | Glycine, 4-Fluorobenzaldehyde, NaBH₃CN | Methanol | 70-80% |
| 3 | Amide Coupling | Product of Step 1 & 2, DCC | DMF | 60-70% |
| 4 | Cyclization | Product of Step 3, Acetic Acid | Toluene | 75-85% |
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines exert their anxiolytic effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] They bind to a specific allosteric site on the receptor, distinct from the GABA binding site.[4][5] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.[3][5]
Caption: Signaling pathway of benzodiazepines at the GABA-A receptor.
Preclinical Screening for Anxiolytic Activity
A standard behavioral assay to screen for anxiolytic activity in rodents is the Elevated Plus Maze (EPM) test.[6][7][8][9] This test is based on the conflict between the animal's innate curiosity to explore a new environment and its aversion to open, elevated spaces.
Experimental Workflow: Anxiolytic Screening
Caption: Experimental workflow for preclinical screening of anxiolytic compounds.
Elevated Plus Maze Protocol
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).
-
Two opposite arms are open, and two are enclosed by high walls.
-
The maze should be made of a non-reflective material that is easy to clean.
Procedure:
-
Acclimatization: Habituate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the synthesized F-Diazepam or a vehicle control to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Testing: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Allow the animal to explore the maze for a 5-minute session. Record the session using a video camera positioned above the maze.
-
Data Analysis: Use automated tracking software to analyze the video recordings. Key parameters to measure include:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
Interpretation of Results: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, as the drug reduces the animal's aversion to the open spaces. An increase in these parameters for the F-Diazepam group compared to the vehicle control group would indicate a potential anxiolytic effect.
Conclusion
These application notes provide a comprehensive, albeit hypothetical, framework for the synthesis and preclinical evaluation of a novel fluorinated benzodiazepine derived from this compound. The detailed protocols and workflows are intended to serve as a valuable resource for researchers engaged in the discovery and development of new anti-anxiety medications. The successful synthesis and positive screening of such a compound could pave the way for further preclinical and clinical investigations.
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. prepchem.com [prepchem.com]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Antiallergic Azoles from 4-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of potent antiallergic azole compounds, specifically 1-substituted-4-(4-fluorobenzyl)-4H-[1][2][3]triazolo[4,3-a]quinazolin-5-ones, utilizing 4-Fluorobenzylamine as a key starting material. The protocols detailed herein are based on established synthetic methodologies for related antihistaminic agents and have been adapted for this specific fluorinated analog. This document includes detailed experimental procedures, expected quantitative data, and a visualization of the proposed synthetic pathway and the relevant biological signaling cascade.
Introduction
Allergic reactions are mediated by the release of histamine (B1213489) and other inflammatory mediators, which act on specific receptors to elicit symptoms. Histamine H1-receptor antagonists are a cornerstone in the treatment of allergic conditions. The triazolo[4,3-a]quinazolin-5-one scaffold has been identified as a promising pharmacophore for the development of potent H1-antihistaminic agents with reduced sedative effects. The introduction of a fluorine atom on the benzyl (B1604629) moiety, as in the case of this compound, can modulate the pharmacokinetic and pharmacodynamic properties of the final compound, potentially leading to improved efficacy and safety profiles.
This document outlines a multi-step synthesis to obtain 1-substituted-4-(4-fluorobenzyl)-4H-[1][2][3]triazolo[4,3-a]quinazolin-5-ones. The synthetic strategy involves the initial preparation of a key intermediate, 2-hydrazino-3-(4-fluorobenzyl)-3H-quinazolin-4-one, followed by cyclization with various one-carbon donors to yield the desired triazole derivatives.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of 1-substituted-4-(4-fluorobenzyl)-4H-[1][2][3]triazolo[4,3-a]quinazolin-5-ones from this compound is depicted below. The pathway involves four main stages:
-
Amide Formation: Synthesis of 2-amino-N-(4-fluorobenzyl)benzamide from 2-aminobenzoic acid and this compound.
-
Quinazolinone Ring Formation: Cyclization to form the quinazolinone scaffold.
-
Hydrazinolysis: Introduction of a hydrazine (B178648) moiety.
-
Triazole Ring Formation: Final cyclization to yield the target triazoloquinazolinone.
Figure 1: Proposed synthetic pathway for antiallergic azoles.
Experimental Protocols
Step 1: Synthesis of 2-Amino-N-(4-fluorobenzyl)benzamide
This initial step involves the condensation of 2-aminobenzoic acid with this compound.
Materials:
-
2-Aminobenzoic acid
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (B28343)
Procedure:
-
A solution of 2-aminobenzoic acid (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask.
-
Thionyl chloride (1.2 equivalents) is added dropwise to the solution at 0 °C with stirring.
-
The reaction mixture is then refluxed for 2-3 hours.
-
The excess thionyl chloride and toluene are removed under reduced pressure to yield crude 2-aminobenzoyl chloride.
-
The crude acid chloride is dissolved in anhydrous toluene and added dropwise to a stirred solution of this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous toluene at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The mixture is washed with water and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol (B145695).
Expected Data:
-
Appearance: White to off-white solid.
-
Yield: 70-80%.
-
Melting Point: 135-138 °C.
-
¹H NMR (DMSO-d₆): δ 7.55 (d, 1H), 7.38 (m, 2H), 7.33 (m, 2H), 7.14 (t, 1H), 6.70 (d, 1H), 6.52 (t, 1H), 6.45 (s, 2H, NH₂), 4.40 (s, 2H, CH₂) ppm.[1]
-
IR (KBr): ν 3472, 3358, 1638 cm⁻¹ (NH₂, C=O).[1]
Step 2: Synthesis of 3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This step involves the cyclization of the previously synthesized amide using carbon disulfide.
Materials:
-
2-Amino-N-(4-fluorobenzyl)benzamide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
Procedure:
-
A solution of 2-amino-N-(4-fluorobenzyl)benzamide (1 equivalent) and potassium hydroxide (1.2 equivalents) in ethanol is prepared.
-
Carbon disulfide (1.5 equivalents) is added dropwise to the solution with stirring.
-
The reaction mixture is refluxed for 8-10 hours.
-
After cooling, the mixture is poured into ice-cold water and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Expected Data:
-
Appearance: Pale yellow solid.
-
Yield: 65-75%.
-
Melting Point: 220-223 °C.
Step 3: Synthesis of 2-Hydrazino-3-(4-fluorobenzyl)-3H-quinazolin-4-one
The thioxo group is replaced with a hydrazine moiety in this step.
Materials:
-
3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
-
Hydrazine hydrate (99-100%)
-
Ethanol
Procedure:
-
A suspension of 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) in ethanol is prepared.
-
Hydrazine hydrate (10 equivalents) is added to the suspension.
-
The reaction mixture is refluxed for 12-16 hours, during which the evolution of hydrogen sulfide (B99878) gas may be observed.
-
The reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried.
-
The crude product is recrystallized from ethanol.
Expected Data:
-
Appearance: White crystalline solid.
-
Yield: 70-85%.
-
Melting Point: 195-198 °C.
Step 4: Synthesis of 1-Methyl-4-(4-fluorobenzyl)-4H-[1][2][3]triazolo[4,3-a]quinazolin-5-one
The final step is the cyclization of the hydrazino intermediate to form the triazole ring. This example uses acetic acid to introduce a methyl group at the 1-position. Other one-carbon donors can be used to synthesize different 1-substituted analogs.
Materials:
-
2-Hydrazino-3-(4-fluorobenzyl)-3H-quinazolin-4-one
-
Glacial acetic acid
Procedure:
-
A solution of 2-hydrazino-3-(4-fluorobenzyl)-3H-quinazolin-4-one (1 equivalent) in glacial acetic acid is prepared.
-
The reaction mixture is refluxed for 6-8 hours.
-
The excess acetic acid is removed under reduced pressure.
-
The residue is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent such as an ethanol/chloroform mixture.
Expected Data:
-
Appearance: White or off-white powder.
-
Yield: 60-70%.
-
Melting Point: >250 °C.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 1-methyl-4-(4-fluorobenzyl)-4H-[1][2][3]triazolo[4,3-a]quinazolin-5-one and its antihistaminic activity compared to a reference standard.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Antihistaminic Activity (% Protection) | Sedative Activity (%) |
| Target Compound | C₁₇H₁₃FN₄O | 308.31 | >250 (est.) | 60-70 (est.) | ~70-75 (est.) | ~5-10 (est.) |
| Chlorpheniramine Maleate | C₁₆H₁₉ClN₂·C₄H₄O₄ | 390.86 | 130-135 | N/A | 71 | 25 |
Estimated values are based on data from structurally similar compounds.
Biological Signaling Pathway
The antiallergic effect of the synthesized azoles is primarily mediated through the antagonism of the Histamine H1-receptor. The binding of histamine to the H1-receptor activates a Gq protein-coupled signaling cascade, leading to the downstream effects associated with allergic reactions. The synthesized triazoloquinazolinones are expected to act as inverse agonists, stabilizing the inactive conformation of the H1-receptor and thereby blocking the signaling pathway.
Figure 2: Histamine H1-receptor signaling pathway.
Conclusion
The protocols outlined in these application notes provide a detailed framework for the synthesis of novel antiallergic triazoloquinazolinones derived from this compound. The described synthetic route is robust and adaptable for the preparation of a library of analogs by varying the one-carbon donor in the final cyclization step. The target compounds are expected to exhibit potent H1-antihistaminic activity with a favorable safety profile, making them promising candidates for further investigation in drug discovery and development programs aimed at treating allergic disorders. Researchers are encouraged to use the provided data as a benchmark for their synthetic efforts and biological evaluations.
References
Application Notes and Protocols: The Role of 4-Fluorobenzylamine in the Synthesis of Novel Analgesics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-fluorobenzylamine and its derivatives in the development of novel analgesic compounds. This document includes synthetic protocols, quantitative analgesic activity data, and insights into the mechanistic pathways of the synthesized molecules.
Introduction
This compound is a versatile chemical intermediate widely employed in medicinal chemistry due to the favorable properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity.[1] Its application as a building block has led to the discovery of several classes of compounds with potent analgesic properties. This document will focus on three such classes: pyrimidine-based amines, salicylamide (B354443) derivatives, and sulfonamides, detailing their synthesis and pharmacological evaluation.
Synthesis and Analgesic Activity of 2-(4-Fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines
This class of compounds has demonstrated significant analgesic and anti-inflammatory activities. The 4-fluorobenzylthio moiety is crucial for the observed biological effects.
Data Presentation
Table 1: Analgesic Activity of 2-(4-Fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines by Hot Plate Method.
| Compound ID | Substitution on Phenyl Ring | Mean Reaction Time (seconds) ± SEM |
| Control (Vehicle) | - | 4.25 ± 0.12 |
| Pentazocine (Std.) | - | 12.83 ± 0.17 |
| 1c | 4-Fluoro | 10.17 ± 0.17 |
| 1f | 3-Fluoro | 9.83 ± 0.17 |
| 1a | 2-Fluoro | 6.50 ± 0.22 |
Data sourced from hot plate tests in albino mice. Compounds were administered at a dose of 200 mg/kg p.o., and the standard drug, Pentazocine, was administered at 5 mg/kg.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines.
This protocol describes a two-step synthesis starting from this compound.
Step 1: Synthesis of 2-mercapto-N-(substituted phenyl)pyrimidin-4-amine.
-
To a solution of thiourea (B124793) (0.1 mol) in ethanol (B145695) (100 mL), add the appropriately substituted aniline (B41778) (0.1 mol).
-
Add concentrated hydrochloric acid (5 mL) and reflux the mixture for 6 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Neutralize with a 10% sodium hydroxide (B78521) solution to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield the 2-mercapto-N-(substituted phenyl)pyrimidin-4-amine intermediate.
Step 2: Synthesis of 2-(4-Fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines.
-
Dissolve the 2-mercapto-N-(substituted phenyl)pyrimidin-4-amine intermediate (0.01 mol) in a solution of sodium hydroxide (0.01 mol) in 50 mL of ethanol.
-
To this solution, add 4-fluorobenzyl chloride (0.01 mol) dropwise with constant stirring.
-
Reflux the reaction mixture for 4-5 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amine.
Protocol 2: Evaluation of Analgesic Activity (Hot Plate Method).
-
Use albino mice (25-30 g), fasted overnight with free access to water.
-
Divide the animals into groups (n=6 per group): control (vehicle), standard (Pentazocine, 5 mg/kg), and test compounds (200 mg/kg).
-
Administer the vehicle, standard, or test compounds orally (p.o.).
-
After 60 minutes, place each mouse individually on a hot plate maintained at a constant temperature of 55 ± 0.5°C.
-
Record the reaction time, which is the time taken for the mouse to exhibit signs of pain (e.g., licking of paws, jumping).
-
A cut-off time of 15 seconds is observed to prevent tissue damage.
-
Calculate the mean reaction time for each group and analyze the data for statistical significance.
Mandatory Visualization
References
- 1. The role of the cylooxygenase pathway in nociception and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
Application Notes and Protocols for the Suzuki Coupling of 4-Fluorobenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-fluorobenzylamine derivatives with various arylboronic acids. Due to the inherent challenges of using substrates with a free amine and a stable C-F bond, this protocol incorporates an optional but highly recommended N-protection step to ensure higher yields and reproducibility. The subsequent Suzuki coupling is detailed for an N-protected 4-fluorobenzyl halide, drawing upon established methodologies for similar benzylic systems.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] This reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and substituted aromatic compounds. The use of fluoroaromatic compounds is advantageous due to their wide availability and the unique properties fluorine imparts to molecules. However, the strength of the C-F bond presents a significant challenge, often requiring specialized catalytic systems for activation.[2]
Furthermore, the presence of a primary amine, as in this compound, can complicate the reaction by coordinating to the metal catalyst, thus inhibiting its activity. To circumvent this, protection of the amine group is a common and effective strategy. This document outlines a two-step process: the N-protection of this compound followed by the palladium-catalyzed Suzuki coupling of the resulting N-protected 4-fluorobenzyl halide with an arylboronic acid.
Experimental Protocols
Part 1: N-Protection of this compound (Example with Boc Protection)
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., DCM).
-
Add a base such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-fluorobenzylamine.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Part 2: Suzuki-Miyaura Cross-Coupling of N-Boc-4-fluorobenzyl Bromide
This protocol details the coupling of N-Boc-4-fluorobenzyl bromide with an arylboronic acid. Note: The N-Boc-4-fluorobenzyl bromide can be synthesized from the corresponding alcohol via standard bromination procedures.
Materials:
-
N-Boc-4-fluorobenzyl bromide
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., SPhos, JohnPhos) (4-10 mol%)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), or Potassium Phosphate (K₃PO₄)) (2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane (B91453)/water, THF/water, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add N-Boc-4-fluorobenzyl bromide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the desired N-Boc-protected coupled product.
Part 3: Deprotection of the N-Boc Group
The Boc protecting group can be readily removed under acidic conditions to yield the final free amine product.
Materials:
-
N-Boc protected coupled product
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., DCM or 1,4-dioxane)
Procedure:
-
Dissolve the N-Boc protected compound in a suitable solvent like DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Data Presentation
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of benzylic halides with various arylboronic acids, which are analogous to the proposed protocol for N-protected 4-fluorobenzyl bromide. Yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Entry | Benzylic Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | ~80-90 |
| 2 | Benzyl chloride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | CPME/H₂O | 90 | 15 | ~87 |
| 3 | 4-Methoxybenzyl bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | ~85 |
| 4 | Benzyl bromide | 3-Thienylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O | 90 | 15 | ~82 |
| 5 | Isoxazole-substituted benzyl bromide | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | ~50 |
| 6 | Benzyl chloride | Phenylboronic acid | Pd₂(dba)₃ (1.5) | PPh₃ (6) | K₂CO₃ | THF/H₂O | 80 | 12 | ~95 |
Data adapted from analogous reactions reported in the literature.[3][4] Yields are for isolated products.
Visualizations
Caption: Experimental workflow for the synthesis of arylated 4-fluorobenzylamines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination with 4-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of aryl halides and pseudohalides with 4-fluorobenzylamine. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-(4-fluorobenzyl)arylamines, which are important structural motifs in medicinal chemistry and materials science.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen (C-N) bonds under relatively mild conditions, offering broad substrate scope and functional group tolerance.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. This guide will cover these aspects in detail, providing specific examples and quantitative data to facilitate the successful application of this methodology.
General Reaction Scheme
The general transformation for the Buchwald-Hartwig amination of an aryl halide (or pseudohalide) with this compound is depicted below:
Where:
-
Ar-X : Aryl halide (X = I, Br, Cl) or aryl pseudohalide (X = OTf, OMs, etc.)
-
Pd catalyst : A palladium(0) or palladium(II) source.
-
Ligand : Typically a bulky, electron-rich phosphine (B1218219) ligand.
-
Base : A non-nucleophilic base, often an alkoxide or carbonate.
-
Solvent : An anhydrous, aprotic solvent.
Data Presentation: Reaction Yields
The following tables summarize typical yields for the Buchwald-Hartwig amination of various aryl halides with primary amines, including benzylamine, which serves as a close structural analog for this compound. The data highlights the influence of the aryl halide, catalyst system, and reaction conditions on the outcome of the coupling.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Benzylamine
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | [Pd(NHC)(allyl)Cl] | LiHMDS | Toluene (B28343) | 70 | 0.5 | 40 |
| Aryl Perfluorooctanesulfonate | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | 48 | 76[2] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Morpholine (B109124) (for comparison)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene (B122035) | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94[3] |
| 2-Chlorotoluene | [Pd(NHC)(allyl)Cl] | LiHMDS | Toluene | RT | 0.4 | 94 |
| 4-Chloroanisole | [Pd(NHC)(allyl)Cl] | LiHMDS | Toluene | RT | 0.17 | 49 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination. Protocol 1 is a general procedure adaptable for the reaction of this compound with aryl bromides and chlorides. Protocol 2 is a specific example for the coupling of an aryl chloride with morpholine, which can be modified for use with this compound.
Protocol 1: General Procedure for the Amination of Aryl Halides with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, palladium catalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent and Amine Addition: Add anhydrous toluene to the reaction vessel, followed by the addition of this compound via syringe.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Specific Procedure for the Amination of 4-Chlorotoluene with Morpholine (Adaptable for this compound)
This protocol provides a concrete example of a successful Buchwald-Hartwig amination.[3]
Materials:
-
4-Chlorotoluene (0.5 mL, 4.22 mmol)
-
Morpholine (0.55 mL, 6.33 mmol, 1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%)
-
XPhos (60 mg, 0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Nitrogen gas
Procedure:
-
Catalyst Preparation: To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide. Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add 4-chlorotoluene and morpholine to the reaction mixture.
-
Reaction: Heat the resulting mixture to reflux for 6 hours.
-
Work-up: Cool the reaction to room temperature and quench with 10 mL of water. Separate the organic layer, wash with water (10 mL) and brine (10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the product.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the key steps in the catalytic cycle of the Buchwald-Hartwig amination with a monophosphine ligand.
References
Application Notes and Protocols for N-Alkylation of 4-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzylamine is a critical building block in medicinal chemistry and drug development, frequently incorporated into a wide range of pharmaceutical compounds. The N-alkylation of this primary amine is a fundamental synthetic transformation that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for two of the most common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.
Methods Overview
Two primary strategies for the N-alkylation of this compound are highlighted:
-
Direct N-Alkylation with Alkyl Halides: This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward approach, particularly effective for the introduction of simple alkyl and benzyl (B1604629) groups. The choice of base is crucial to prevent the formation of over-alkylated byproducts.
-
Reductive Amination: This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the desired secondary or tertiary amine. This method is highly versatile and offers a broader substrate scope, including the synthesis of more complex N-substituted products.
Data Presentation
Table 1: Representative Data for Cs2CO3-Promoted N-Alkylation of Primary Benzylamines with Alkyl Halides [1][2][3]
| Entry | Benzylamine Substrate | Alkyl Halide | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | Benzyl bromide | N-Benzylbenzylamine | 3 | 25 | 95 |
| 2 | Benzylamine | Ethyl bromoacetate | Ethyl N-benzylglycinate | 3 | 25 | 92 |
| 3 | Benzylamine | 1-Bromobutane | N-Butylbenzylamine | 5 | 25 | 85 |
| 4 | p-Methoxybenzylamine | Benzyl bromide | N-Benzyl-p-methoxybenzylamine | 3 | 25 | 98 |
| 5 | p-Methoxybenzylamine | 1-Bromobutane | N-Butyl-p-methoxybenzylamine | 5 | 25 | 88 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides using Cesium Carbonate
This protocol is adapted from a general method for the chemoselective mono-N-alkylation of primary benzylamines.[1][2][3]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate, 1-bromobutane)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (2.0 equiv.), anhydrous cesium carbonate (1.0 equiv.), and anhydrous DMF (4.0 mL per 1.0 equiv. of alkyl halide).
-
Stir the suspension at room temperature (25 °C).
-
Add the alkyl halide (1.0 equiv.) dropwise to the stirred mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 3-5 hours), quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-alkylated this compound.
Protocol 2: Reductive Amination with Aldehydes using Sodium Triacetoxyborohydride (B8407120)
This protocol is a general and highly efficient method for the reductive amination of primary amines.[4][5]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cs2CO3‐Promoted Direct N‐Alkylation: Highly Chemoselective Synthesis of N‐Alkylated Benzylamines and Anilines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of ¹⁸F-Labeled PET Radiotracers using 4-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA), a versatile building block for the preparation of various positron emission tomography (PET) radiotracers. The document outlines both manual and automated synthesis methods, along with applications in creating thiol-reactive prosthetic groups for labeling biomolecules.
Introduction
4-[¹⁸F]Fluorobenzylamine serves as a critical intermediate in the synthesis of numerous ¹⁸F-labeled compounds for PET imaging.[1][2] Its utility stems from the presence of a reactive primary amine group that can be readily conjugated to other molecules, and the metabolically stable ¹⁸F-label on the aromatic ring. Traditional synthesis methods often involved strong reducing agents like lithium aluminum hydride (LiAlH₄), which pose challenges for automated synthesis.[1] More recent advancements have led to the development of safer and more robust methods suitable for automation.[1][2][3][4]
Synthesis of 4-[¹⁸F]Fluorobenzylamine ([¹⁸F]FBA)
The primary route for synthesizing [¹⁸F]FBA involves the reduction of 4-[¹⁸F]fluorobenzonitrile ([¹⁸F]FBN).[3] The ¹⁸F-fluoride is first produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
Automated Synthesis using Borohydride (B1222165) Exchange Resin (BER)
A fully automated synthesis of [¹⁸F]FBA can be achieved using a remotely-controlled synthesis unit, such as a GE TRACERlab™ FX module.[1] This method utilizes a borohydride exchange resin (BER) mediated by Nickel(II) chloride for the reduction of [¹⁸F]FBN, offering a safer alternative to LiAlH₄.[1]
Experimental Workflow for Automated [¹⁸F]FBA Synthesis
Caption: Automated synthesis workflow for [¹⁸F]FBA production.
Protocol for Automated Synthesis:
-
[¹⁸F]Fluoride Trapping and Elution: No-carrier-added [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (B1175870) (QMA) anion-exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile (B52724)/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Synthesis of 4-[¹⁸F]Fluorobenzonitrile ([¹⁸F]FBN): The precursor, 4-cyanobenzaldehyde, is added to the dried [¹⁸F]fluoride complex and heated to initiate the nucleophilic aromatic substitution.
-
Purification of [¹⁸F]FBN: The resulting [¹⁸F]FBN is purified using a solid-phase extraction (SPE) cartridge.
-
Reduction to [¹⁸F]FBA: The purified [¹⁸F]FBN is passed through a column containing borohydride exchange resin (BER) activated with Ni(II) to reduce the nitrile to the amine, yielding [¹⁸F]FBA.[1]
-
Final Purification: The final product, [¹⁸F]FBA, is purified by semi-preparative high-performance liquid chromatography (HPLC).
Manual Synthesis Methods
Manual synthesis of [¹⁸F]FBA has been reported using various reducing agents. While effective, these methods often require more hands-on manipulation and may involve more hazardous reagents.
Quantitative Data for [¹⁸F]FBA Synthesis Methods
| Method | Reducing Agent | Radiochemical Yield (Decay-Corrected) | Synthesis Time (min) | Radiochemical Purity |
| Automated | Borohydride Exchange Resin/NiCl₂ | > 80%[1] | 60[1] | > 95%[1] |
| Manual | Borane-dimethylsulfide | 39 - 49%[3] | Not Specified | Not Specified |
| Manual | LiAlH₄ | Not Specified | Not Specified | Not Specified |
Applications of 4-[¹⁸F]Fluorobenzylamine in Radiotracer Synthesis
[¹⁸F]FBA is a versatile building block for the synthesis of more complex radiotracers, including novel prosthetic groups for labeling biomolecules.
Synthesis of Thiol-Reactive Prosthetic Groups
[¹⁸F]FBA can be used to synthesize prosthetic groups that react specifically with thiol groups on biomolecules like peptides and proteins. Examples include 4-[¹⁸F]fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA) and 4-[¹⁸F]fluorobenzylamidopropionyl maleimide (B117702) ([¹⁸F]FBAPM).[2][3]
Reaction Pathway for [¹⁸F]FBAPM Synthesis
Caption: Synthesis of the thiol-reactive prosthetic group [¹⁸F]FBAPM from [¹⁸F]FBA.
Protocol for the Synthesis of [¹⁸F]FBAPM:
-
Reaction Setup: Purified [¹⁸F]FBA is reacted with N-succinimidyl-3-maleimide-propionate in the presence of N-methyl-morpholine as a base.[3]
-
Reaction Conditions: The reaction is typically carried out at room temperature for approximately 10 minutes.[3]
-
Purification: The final product, [¹⁸F]FBAPM, is purified by semi-preparative HPLC.[3]
Quantitative Data for Thiol-Reactive Prosthetic Group Synthesis
| Prosthetic Group | Precursor | Radiochemical Yield (Decay-Corrected) | Total Synthesis Time (min) | Radiochemical Purity | Specific Activity (GBq/μmol) |
| [¹⁸F]FBBA | [¹⁸F]FBA | 75%[2][3] | Not Specified | Not Specified | Not Specified |
| [¹⁸F]FBAPM | [¹⁸F]FBA | 55%[2][3] | 60 - 70[3] | > 95%[3] | 50 - 70[3] |
Other Applications
[¹⁸F]FBA has also been utilized in the synthesis of other PET radiotracers, such as the Hsp90 inhibitor 17-(4-[¹⁸F]fluorobenzylamino)-17-demethoxy-geldanamycin.[1] The primary amine of [¹⁸F]FBA allows for its incorporation into a wide variety of molecular scaffolds, making it a valuable tool in drug development and molecular imaging research.
Conclusion
The development of automated synthesis methods for 4-[¹⁸F]fluorobenzylamine has significantly improved its availability and utility as a key building block for ¹⁸F-labeled PET radiotracers. The protocols outlined in these application notes provide researchers with reliable methods for the production of [¹⁸F]FBA and its subsequent use in synthesizing advanced prosthetic groups for the labeling of biomolecules. These advancements facilitate the development of novel PET probes for a wide range of biological targets.
References
- 1. Fully automated synthesis of 4-[18F]fluorobenzylamine based on borohydride/NiCl2 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Fluorobenzylamine in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 4-fluorobenzylamine as a reagent in analytical chemistry. While its primary role is often as a versatile building block in the synthesis of more complex analytical probes, such as PET radiotracers, it is also directly analyzed for purity and impurity profiling using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This document details a protocol for the GC-MS analysis of this compound and discusses its potential, though less documented, application as a derivatizing agent.
Quality Control and Impurity Profiling of this compound by GC-MS
The purity of reagents is critical in analytical and synthetic chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound and identifying any impurities.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is based on established methods for the analysis of amine monomers.
Objective: To determine the purity of a this compound sample and identify potential impurities.
Instrumentation and Parameters:
| Parameter | Value |
| Gas Chromatograph | HP6890 or equivalent |
| Injector | Split/splitless |
| Column | J&W Scientific DB5-MS, 15 m x 0.53 mm ID, 1 µm film thickness with a 1 m x 0.1 mm ID fused silica (B1680970) restrictor |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Oven Program | 150 °C (hold 2 min), then ramp to 250 °C at 50 °C/min, hold for 4 min |
| Total Run Time | 8 minutes |
| Mass Spectrometer | Time-of-Flight (TOF) or Quadrupole |
| Ionization Mode | Electron Impact (EI) and Chemical Ionization (CI) |
| CI Reagent Gas | Ammonia at 2 x 10-4 mbar |
| Source Temperature | 180 °C (EI+), 100 °C (CI+) |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).
Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire data in both EI and CI modes. EI is used for fragmentation patterns and library matching, while CI can help in confirming the molecular weight of the parent compound and impurities.
-
Process the acquired chromatograms and mass spectra to identify the main peak corresponding to this compound and any impurity peaks.
Data Analysis and Expected Results:
The retention time for this compound under these conditions is approximately 4.42 minutes. The purity of the sample can be estimated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Quantitative Data Summary:
| Compound | Retention Time (min) | Purity (%) | Major Impurity |
| This compound | ~4.42 | Varies by vendor (e.g., 31%) | Amide and difluorobenzylimine isomers |
Note: Purity can vary significantly between different commercial sources.
Experimental Workflow for GC-MS Analysis
This compound as a Derivatization Reagent (Conceptual Overview)
Derivatization is a technique used in chromatography to convert an analyte into a product of similar structure that has properties more amenable to the analytical method, such as improved volatility, detectability, or chromatographic separation. As a primary amine, this compound has the potential to be used as a derivatizing agent for compounds containing functional groups such as carboxylic acids, aldehydes, and ketones.
Derivatization of Carboxylic Acids
Carboxylic acids can be derivatized with an amine to form an amide. This is often done to improve their chromatographic properties and to introduce a UV-absorbing or fluorescent tag for enhanced detection.
General Reaction:
R-COOH + H₂N-CH₂-C₆H₄F → R-CONH-CH₂-C₆H₄F + H₂O (Carboxylic Acid) + (this compound) → (Amide Derivative) + (Water)
While this reaction is chemically feasible, specific and validated protocols for the use of this compound as a routine derivatizing agent for carboxylic acids in analytical applications are not widely documented in the reviewed scientific literature. Other benzylamine (B48309) derivatives, such as 4-bromo-N-methylbenzylamine, are more commonly cited for this purpose.
Logical Relationship for Carboxylic Acid Derivatization
Chiral Resolution using this compound (Conceptual Overview)
The separation of enantiomers is crucial in the pharmaceutical industry. One method for chiral resolution is to react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC.
As an achiral molecule, this compound itself cannot be used to resolve enantiomers. However, it can be a component in the synthesis of a chiral derivatizing agent. For instance, it could be reacted with a chiral carboxylic acid to form a chiral amide, which could then be used to derivatize other chiral molecules.
General Principle of Chiral Derivatization:
(R/S)-Analyte + (R)-Chiral Derivatizing Agent → (R,R)-Diastereomer + (S,R)-Diastereomer
The resulting diastereomers can then be separated by achiral chromatography.
While this is a common strategy for chiral resolution, there are no readily available, specific protocols that utilize a derivatizing agent directly synthesized from this compound for this purpose in routine analytical chemistry.
Summary and Conclusion
This compound is a valuable reagent with documented applications in analytical chemistry. A robust GC-MS method exists for the quality control and impurity profiling of this compound, which is essential for its use in sensitive applications.
While its primary amine functionality suggests potential as a derivatizing agent for carboxylic acids and in the development of reagents for chiral separations, its direct application in these areas is not well-documented in the current scientific literature. Instead, its utility in analytical chemistry is more pronounced as a key building block in the synthesis of specialized reagents, such as those used in PET imaging. For routine derivatization of common analytes, other reagents are more established and have validated protocols. Researchers are encouraged to consult the literature for these specific derivatizing agents when developing new analytical methods.
Troubleshooting & Optimization
Technical Support Center: 4-Fluorobenzylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluorobenzylamine synthesis.
Section 1: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound via three primary routes: Reductive Amination, Nitrile Reduction, and Gabriel Synthesis.
Reductive Amination of 4-Fluorobenzaldehyde (B137897)
Reductive amination is a widely used method for the synthesis of this compound, involving the reaction of 4-fluorobenzaldehyde with an amine source, followed by the reduction of the intermediate imine.
Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction conditions. | 1. Optimize Imine Formation: - Add a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation. - Use a dehydrating agent (e.g., molecular sieves) to remove water and shift the equilibrium towards the imine. - Monitor imine formation by TLC or GC-MS before adding the reducing agent. 2. Verify Reducing Agent Activity: - Use a fresh batch of the reducing agent. - Choose a suitable reducing agent for the specific substrate and conditions (see table below). 3. Adjust Reaction Conditions: - Optimize temperature; some reactions may require heating while others proceed at room temperature. - Select an appropriate solvent (e.g., methanol, ethanol, dichloromethane). |
| Formation of Side Products (e.g., 4-Fluorobenzyl alcohol) | 1. Reduction of the aldehyde before imine formation. 2. Use of a non-selective reducing agent. | 1. Ensure Complete Imine Formation: Allow sufficient time for imine formation before adding the reducing agent. 2. Use a Selective Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is often preferred as it is less likely to reduce the aldehyde. |
| Dialkylation (Formation of Tertiary Amine) | 1. Excess of 4-fluorobenzaldehyde. 2. Reaction of the product with the starting aldehyde. | 1. Control Stoichiometry: Use a slight excess of the amine source. 2. Slow Addition: Add the 4-fluorobenzaldehyde slowly to the reaction mixture containing the amine. |
Reductive Amination Workflow
Caption: Workflow for the reductive amination of 4-fluorobenzaldehyde.
Reduction of 4-Fluorobenzonitrile (B33359)
This method involves the reduction of the nitrile group in 4-fluorobenzonitrile to a primary amine.
Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient amount of reducing agent. 2. Inactive catalyst or reducing agent. 3. Harsh reaction conditions leading to decomposition. | 1. Increase Reducing Agent: Use a larger excess of the reducing agent. 2. Verify Reagent/Catalyst: Use a fresh batch of the reducing agent or a more active catalyst. 3. Optimize Conditions: Adjust temperature and pressure; some reductions require high pressure and temperature, while others proceed under milder conditions. |
| Formation of Side Products (e.g., Aldehyde, Amide) | 1. Over-oxidation of the intermediate imine. 2. Hydrolysis of the nitrile or intermediate. | 1. Control Reaction Conditions: Carefully control the reaction temperature and time. 2. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis. |
Nitrile Reduction Troubleshooting Logic
Caption: Troubleshooting logic for the reduction of 4-fluorobenzonitrile.
Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, in this case, 4-fluorobenzyl halide.
Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-(4-fluorobenzyl)phthalimide | 1. Incomplete deprotonation of phthalimide (B116566). 2. Poor reactivity of 4-fluorobenzyl halide. 3. Unsuitable solvent. | 1. Use a Stronger Base: Consider bases like potassium carbonate or potassium hydride. 2. Use a More Reactive Halide: 4-fluorobenzyl bromide or iodide are more reactive than the chloride. 3. Optimize Solvent: DMF is a common and effective solvent for this step. |
| Incomplete Hydrazinolysis | 1. Insufficient hydrazine (B178648). 2. Short reaction time. | 1. Increase Hydrazine: Use a larger excess of hydrazine hydrate (B1144303). 2. Increase Reaction Time/Temperature: Reflux for a longer period to ensure complete cleavage. |
| Difficulty in Product Isolation | 1. Co-precipitation of product with phthalhydrazide (B32825). | 1. Acidify the Mixture: After hydrazinolysis, acidify with HCl to precipitate the phthalhydrazide, leaving the amine salt in solution. Then, basify the filtrate and extract the free amine. |
Gabriel Synthesis Experimental Workflow
Caption: Experimental workflow for the Gabriel synthesis of this compound.
Section 2: Experimental Protocols
Reductive Amination of 4-Fluorobenzaldehyde with Nano Nickel Catalyst
This protocol is based on a high-yield method using a nano nickel catalyst.[1]
Materials:
-
4-Fluorobenzaldehyde
-
Methanol (anhydrous)
-
Liquid ammonia (B1221849)
-
Nano nickel catalyst
-
Hydrogen gas
-
Autoclave reactor
Procedure:
-
Charge the autoclave with 4-fluorobenzaldehyde, anhydrous methanol, and the nano nickel catalyst. The typical weight ratio is 1: (0.5-2) of 4-fluorobenzaldehyde to methanol, with the catalyst at 0.1-1.0% of the aldehyde's weight.[1]
-
Introduce liquid ammonia into the reactor (0.1-0.2 times the weight of the aldehyde).[1]
-
Seal the reactor and begin stirring. Heat the mixture to 50-120°C.[1]
-
Pressurize the reactor with hydrogen gas.
-
Maintain the reaction until hydrogen uptake ceases, indicating the reaction is complete.
-
Cool the reactor and vent the excess pressure.
-
Filter the reaction mixture to recover the nano nickel catalyst.
-
The filtrate contains the crude this compound. Purify by distillation under reduced pressure.
Reduction of 4-Fluorobenzonitrile with Ni(II)-mediated Borohydride (B1222165) Exchange Resin
This method provides a safer alternative to strong reducing agents like LiAlH4.[2]
Materials:
-
4-Fluorobenzonitrile
-
Borohydride exchange resin (BER)
-
Nickel(II) chloride
-
Solvent (e.g., methanol)
Procedure:
-
In a reaction vessel, suspend the borohydride exchange resin in the chosen solvent.
-
Add a solution of nickel(II) chloride to the suspension to prepare the Ni(II)-mediated BER.
-
Add the 4-fluorobenzonitrile to the activated resin suspension.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the resin.
-
The filtrate contains the this compound. The product can be purified by extraction and distillation. This method has been reported to achieve high radiochemical yields of over 80%.[2]
Gabriel Synthesis of this compound
This protocol outlines the classical Gabriel synthesis route.
Materials:
-
Potassium phthalimide
-
4-Fluorobenzyl chloride (or bromide)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
Procedure:
-
N-Alkylation:
-
Dissolve potassium phthalimide in DMF in a round-bottom flask.
-
Add 4-fluorobenzyl chloride to the solution.
-
Heat the mixture and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the N-(4-fluorobenzyl)phthalimide.
-
Filter the solid, wash with water, and dry.
-
-
Hydrazinolysis:
-
Suspend the N-(4-fluorobenzyl)phthalimide in ethanol.
-
Add hydrazine hydrate and reflux the mixture. A white precipitate of phthalhydrazide will form.
-
After the reaction is complete, cool the mixture.
-
Add concentrated hydrochloric acid to precipitate the remaining phthalhydrazide and form the hydrochloride salt of the amine.
-
Filter the mixture to remove the phthalhydrazide.
-
Basify the filtrate with a sodium hydroxide solution.
-
Extract the this compound with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and remove the solvent to obtain the crude product, which can be further purified by distillation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route to this compound generally gives the highest yield?
A1: The reductive amination of 4-fluorobenzaldehyde, particularly with a nano nickel catalyst, has been reported to achieve yields of over 95%.[1] However, the optimal route depends on the available starting materials, equipment, and scale of the synthesis.
Q2: What are the main challenges in the industrial-scale synthesis of this compound?
A2: Industrial-scale synthesis faces challenges such as the cost and availability of raw materials, the safety of handling reagents like strong reducing agents (e.g., LiAlH4), and the need for efficient purification methods to remove impurities.[3] Some routes also involve tedious separation operations and have potential environmental impacts.[3]
Q3: How can I minimize the formation of the 4-fluorobenzyl alcohol byproduct during reductive amination?
A3: To minimize the formation of 4-fluorobenzyl alcohol, ensure that the imine is fully formed before the addition of the reducing agent. Using a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) can also help, as it is less likely to reduce the starting aldehyde.
Q4: Are there any "green" or more environmentally friendly methods for synthesizing this compound?
A4: Catalytic hydrogenation methods, such as the reductive amination using a recyclable nano nickel catalyst, are generally considered greener than routes that use stoichiometric amounts of strong reducing agents or generate significant waste.[1] Research is ongoing to develop more sustainable synthetic pathways.
Q5: What is the best way to purify this compound?
A5: The most common method for purifying this compound is distillation under reduced pressure.[1] For smaller scales or to remove specific impurities, column chromatography may be employed. Acid-base extraction is also a useful technique to separate the basic amine product from neutral or acidic impurities.
References
Technical Support Center: Minimizing Side Products in Reactions with 4-Fluorobenzylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products in common reactions involving 4-Fluorobenzylamine, ensuring higher yields and purity of your target compounds.
Acylation Reactions: Minimizing Diacylation
Acylation of this compound is a fundamental transformation, but it can be complicated by the formation of a diacylated side product, where the secondary amine formed after the initial acylation reacts further with the acylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the acylation of this compound?
A1: The primary side product is the N,N-diacylated derivative. This occurs when the initially formed secondary amide is deprotonated and reacts with a second molecule of the acylating agent.
Q2: How can I prevent the formation of the diacylated side product?
A2: Employing Schotten-Baumann reaction conditions is a highly effective strategy. This method involves using a biphasic solvent system (e.g., dichloromethane (B109758) and water) with a base in the aqueous phase to neutralize the acid generated during the reaction.[1][2] This approach helps to control the reactivity and minimize over-acylation.
Q3: What are the optimal conditions for a Schotten-Baumann reaction with this compound?
A3: Optimal conditions typically involve slow, dropwise addition of the acylating agent to a cooled, stirred biphasic mixture of this compound in an organic solvent and an aqueous solution of a base like sodium hydroxide (B78521) or sodium bicarbonate.[3][4] Maintaining a low temperature and controlling the stoichiometry of the reactants are crucial.
Troubleshooting Guide: Acylation Reactions
| Issue | Probable Cause | Recommended Solution |
| Significant amount of diacylated product observed. | Reaction conditions are too harsh (e.g., high temperature, excess acylating agent). | Implement Schotten-Baumann conditions.[1][2] Use a 1:1 molar ratio of this compound to the acylating agent. Add the acylating agent slowly at a low temperature (e.g., 0-5 °C). |
| Low yield of the desired mono-acylated product. | Hydrolysis of the acylating agent in the aqueous phase. | Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. Consider using a less water-soluble organic solvent. |
| Reaction does not go to completion. | Insufficient base to neutralize the generated acid. | Use at least one equivalent of a suitable base (e.g., NaOH, NaHCO₃). Monitor the pH of the aqueous layer and add more base if necessary. |
Experimental Protocol: N-(4-Fluorobenzyl)acetamide Synthesis under Schotten-Baumann Conditions
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath to 0-5 °C.
-
In a separate container, prepare a 1 M aqueous solution of NaOH.
-
Add the NaOH solution to the reaction flask.
-
Slowly add acetyl chloride dropwise to the vigorously stirred biphasic mixture over 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-fluorobenzyl)acetamide.
-
Purify the product by recrystallization or column chromatography.
Reductive Amination: Avoiding Over-Alkylation
Reductive amination is a versatile method for synthesizing secondary and tertiary amines. However, a common challenge with primary amines like this compound is over-alkylation, leading to the formation of a tertiary amine side product.
Frequently Asked Questions (FAQs)
Q1: What is the main side product in the reductive amination of this compound?
A1: The primary side product is the tertiary amine, resulting from the reaction of the initially formed secondary amine with another molecule of the aldehyde or ketone.
Q2: How can over-alkylation be minimized?
A2: Using a stoichiometric amount of the carbonyl compound and a selective reducing agent is key. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the preferred reagent as it is milder and more selective for the reduction of the intermediate iminium ion over the starting carbonyl compound, which helps to prevent the secondary amine from reacting further.[5][6]
Q3: Are there other effective reducing agents to control this reaction?
A3: Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion, especially at a controlled pH (around 6-7). However, it is highly toxic.[7] Catalytic hydrogenation can also be used, but the catalyst may be sensitive to the amine.[5]
Troubleshooting Guide: Reductive Amination
| Issue | Probable Cause | Recommended Solution |
| Formation of a significant amount of tertiary amine. | The secondary amine product is reacting further with the carbonyl compound. | Use a 1:1 molar ratio of this compound to the carbonyl compound. Employ a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] |
| Reduction of the starting aldehyde/ketone to an alcohol. | The reducing agent is too strong or not selective enough. | Use a milder and more selective reducing agent such as NaBH(OAc)₃.[5][6] If using a stronger reducing agent like NaBH₄, ensure the imine is pre-formed before adding the reducing agent. |
| Low reaction yield. | Incomplete imine formation. | The reaction is often catalyzed by a small amount of acetic acid to facilitate imine formation. Ensure the reaction is stirred for a sufficient amount of time for the imine to form before the reduction step. |
Experimental Protocol: Reductive Amination of this compound with Benzaldehyde (B42025)
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
Procedure:
-
To a solution of this compound and benzaldehyde in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data on Reducing Agents
| Reducing Agent | Selectivity for Iminium Ion | Common Side Products | Notes |
| NaBH(OAc)₃ | High | Minimal alcohol formation, low over-alkylation. | Generally the preferred reagent for one-pot reactions.[5][6] |
| NaBH₃CN | High (at controlled pH) | Minimal alcohol formation. | Highly toxic, requires careful handling.[7] |
| NaBH₄ | Low | Significant alcohol formation from the starting carbonyl. | Best used in a two-step process after imine formation. |
| H₂/Catalyst | Varies | Can reduce other functional groups. | Catalyst can be poisoned by amines.[5] |
Nucleophilic Aromatic Substitution: Protecting the Amine
In nucleophilic aromatic substitution (SNAr) reactions, the amine group of this compound is nucleophilic and can compete with the intended nucleophile, leading to undesired side products. To prevent this, the amine group must be protected.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amine group of this compound in SNAr reactions?
A1: The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. If left unprotected, it can react with the electrophilic aromatic ring, leading to self-condensation or reaction with the starting material, reducing the yield of the desired product.
Q2: What is a suitable protecting group for the amine in this compound?
A2: The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines. It is stable under a wide range of reaction conditions and can be easily removed under acidic conditions.[8]
Q3: How is the Boc group introduced onto this compound?
A3: The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as sodium bicarbonate or triethylamine.[9]
Troubleshooting Guide: Nucleophilic Aromatic Substitution
| Issue | Probable Cause | Recommended Solution |
| Low yield of the desired substitution product and formation of polymeric material. | The amine group of this compound is acting as a nucleophile. | Protect the amine group with a suitable protecting group, such as Boc, before performing the SNAr reaction.[8] |
| Difficulty in removing the protecting group. | The deprotection conditions are not suitable for the product. | Select a protecting group that can be removed under conditions that are compatible with the final product. For Boc, mild acidic conditions (e.g., TFA in DCM) are typically effective. |
| The SNAr reaction is slow or does not proceed. | The aromatic ring is not sufficiently activated, or the reaction conditions are not optimal. | Ensure the aromatic substrate has a strong electron-withdrawing group ortho or para to the leaving group. Optimize the reaction temperature and solvent. |
Experimental Protocol: Boc Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Add a solution of Boc₂O in THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the Boc-protected this compound, which can often be used in the next step without further purification.
After protection, the Boc-protected this compound can be used as a nucleophile in SNAr reactions. For example, it can be deprotonated with a strong base (e.g., NaH) to form the corresponding anion, which can then displace a leaving group (such as a fluoride (B91410) or nitro group) on an activated aromatic ring.
Visualizing Reaction Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of the key strategies discussed for minimizing side products.
Caption: Workflow for minimizing diacylation using Schotten-Baumann conditions.
Caption: Workflow for minimizing over-alkylation in reductive amination.
Caption: Workflow for SNAr reactions using a protected this compound.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. organicreactions.org [organicreactions.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Fluorobenzylamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Fluorobenzylamine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound? A1: this compound is typically a clear, colorless to light yellow liquid.[1][2] It is very soluble in water and also soluble in common organic solvents like ethanol (B145695) and ether.[1][3] Key properties are summarized in the data table below.
Q2: What are the common impurities I might encounter after synthesizing this compound? A2: Common impurities often include unreacted starting materials (e.g., 4-fluorobenzonitrile, N-(4-fluorobenzyl)phthalimide), reagents from the synthesis (e.g., hydrazine), and related side-products such as 4-fluorobenzaldehyde (B137897) or 4-fluorobenzoic acid.[4]
Q3: Is this compound stable? What are the recommended storage conditions? A3: The compound is stable under normal temperatures and pressures but is known to be air-sensitive.[1][5] It should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dry place away from heat and sources of ignition.[1]
Q4: What safety precautions should I take when handling this compound? A4: this compound is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if inhaled, swallowed, or in contact with skin.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7]
Troubleshooting Guides
Purification Issue: Distillation
Q: My this compound is not distilling at the expected temperature, or the yield is very low. A: This could be due to several factors:
-
Inaccurate Pressure Reading: Ensure your vacuum gauge is calibrated and providing an accurate reading. The boiling point is highly dependent on the pressure.
-
System Leaks: A leak in your distillation apparatus will prevent it from reaching the target pressure, resulting in a higher required temperature for boiling. Check all joints and connections.
-
Presence of Non-Volatile Impurities: High molecular weight impurities or salts can raise the boiling point of the mixture. An initial workup (e.g., aqueous wash) may be necessary to remove them.
-
Thermal Decomposition: Although stable, prolonged heating at high temperatures can lead to degradation. Use a heating mantle with good temperature control and stir the distillation flask to ensure even heating.
Q: The distilled product is still impure. How can I improve the separation? A:
-
Use Fractional Distillation: If impurities have boiling points close to that of this compound, a simple distillation may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.
-
Optimize Vacuum: Adjusting the vacuum level can sometimes alter the relative volatility of your product and impurities, potentially improving separation.
-
Pre-Purification Step: Consider an acid-base extraction before distillation to remove acidic or neutral impurities.
Purification Issue: Liquid-Liquid Extraction
Q: An emulsion has formed during the aqueous wash/extraction, and the layers will not separate. A: Emulsion formation is common when dealing with amines in basic solutions.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
-
Patience: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to layer separation.
Q: The yield after extraction is low. A:
-
Incorrect pH: this compound is a base (pKa ≈ 9.01).[1] To extract it into the organic layer, the aqueous phase must be sufficiently basic (pH > 11) to ensure the amine is in its freebase form. To extract it into an aqueous layer (away from neutral impurities), the solution must be acidic (pH < 7) to form the water-soluble hydrochloride salt.
-
Insufficient Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Two to three extractions are generally more efficient.[8]
-
Check Solvent Choice: Ensure the organic solvent used is immiscible with water and that your product has good solubility in it. Dichloromethane or diethyl ether are common choices.[4]
Purification Issue: Column Chromatography
Q: My product is smearing (tailing) on the silica (B1680970) gel column, or it is not eluting at all. A: This is a classic issue when purifying basic compounds like amines on acidic silica gel.[9]
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your eluent system (e.g., hexanes/ethyl acetate).[9] This will neutralize the acidic sites on the silica gel, preventing strong adsorption of the amine.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like basic or neutral alumina (B75360) instead of silica gel.[9]
-
Check Eluent Polarity: The eluent may not be polar enough. Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.[9]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 140-75-0 | [1][2][3] |
| Molecular Formula | C₇H₈FN | [1][2] |
| Molecular Weight | 125.15 g/mol | [2][3] |
| Appearance | Clear, colorless to light yellow liquid | [1][2][10] |
| Boiling Point | 183-187 °C (at atmospheric pressure) | [1][2][3][4] |
| Density | ~1.095 g/mL at 25 °C | [4][5] |
| Refractive Index | ~1.512 (at 20 °C) | [2][4][5] |
| Solubility | Very soluble in water; soluble in ethanol, ether | [1][3][4] |
| pKa | 9.01 ± 0.10 (Predicted) | [1] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Preliminary Purification
This protocol is designed to separate the basic this compound from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane, 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 10 mL). The this compound will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5 M NaOH solution with swirling until the pH is >11 (check with pH paper). The this compound will precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, base-purified this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying the liquid amine after initial workup.
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude this compound from the extraction into the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 5-10 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect any low-boiling solvent or impurity fractions first. The boiling point of this compound will depend on the pressure; for example, it has been reported to distill at 84–94 °C at 5 mmHg.[11] Collect the main fraction in a pre-weighed receiving flask when the temperature at the distillation head is stable and the distillate appears clear and colorless.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly re-introducing air into the system.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound(140-75-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | 140-75-0 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 对氟苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Catalyst Inhibition by 4-Fluorobenzylamine
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting catalyst inhibition issues specifically related to the use of 4-Fluorobenzylamine in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst inhibition and why does it occur with this compound?
A1: Catalyst inhibition, also known as catalyst poisoning, is the partial or total deactivation of a catalyst by a chemical substance.[1] This occurs when a compound binds to the active sites of the catalyst, preventing it from participating in the desired reaction.[2] this compound, being a primary amine, possesses a lone pair of electrons on the nitrogen atom which can strongly coordinate to the metal center of a catalyst (especially platinum group metals like Palladium, Platinum, and Rhodium), thereby inhibiting its activity. Organic nitrogen compounds, such as amines, are known to poison certain catalysts, which can slow down the desired reaction and potentially lead to the formation of unwanted byproducts.[3]
Q2: Which types of catalysts are most susceptible to inhibition by this compound?
A2: Catalysts based on late transition metals, particularly the platinum group metals (PGMs), are highly susceptible to inhibition by amines.[4] This includes, but is not limited to:
-
Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂, Pd(PPh₃)₄): Widely used in cross-coupling, hydrogenation, and C-H activation reactions. Amines can form stable complexes with palladium, leading to deactivation.
-
Platinum-based catalysts (e.g., Pt/C, PtO₂): Commonly used in hydrogenation reactions.
-
Rhodium-based catalysts (e.g., Rh/C, Wilkinson's catalyst): Often used in hydrogenation and hydroformylation.
-
Nickel-based catalysts (e.g., Raney Ni): Used in hydrogenation and reduction reactions.
-
Zeolites and other solid acid catalysts: The basic nitrogen atom of the amine can neutralize the acid sites.[5]
Q3: What are the common experimental signs of catalyst inhibition by this compound?
A3: Researchers may observe one or more of the following symptoms:
-
A significant drop in reaction rate or complete reaction stalling: This is the most direct indication of catalyst deactivation.
-
Incomplete conversion of starting materials: Even after extended reaction times, starting materials may remain.
-
Changes in selectivity: The formation of side products may increase as the catalyst's intended reaction pathway is blocked.
-
A change in the color of the reaction mixture or the catalyst itself: This can indicate the formation of a new complex between the catalyst and the inhibitor.
-
Difficulty in isolating the product: The presence of unreacted starting materials and side products can complicate purification.
Troubleshooting Guides
Guide 1: Diagnosing Catalyst Inhibition
If you suspect catalyst inhibition by this compound, follow this diagnostic workflow:
Step 1: Baseline Comparison Run a control reaction without this compound, if the reaction design permits. If the reaction proceeds as expected, it strongly suggests that this compound is the inhibiting species.
Step 2: Catalyst Loading and Reaction Conditions Increase the catalyst loading. If the reaction rate increases, it may indicate that a portion of the catalyst is being sacrificed to the inhibitor. Also, variations in temperature and pressure can sometimes mitigate mild inhibition.
Step 3: Analytical Monitoring Use techniques like TLC, GC-MS, or HPLC to monitor the reaction progress closely. A sharp decrease in the rate of product formation after an initial period of activity is a classic sign of poisoning.
Step 4: Catalyst Characterization (for heterogeneous catalysts) If possible, analyze the recovered catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature Programmed Desorption (TPD) to detect the presence of nitrogen-containing species on the catalyst surface.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration from Amine Poisoning
This protocol is a general guideline for the regeneration of a heterogeneous catalyst (e.g., Pd/C) suspected of being poisoned by an amine like this compound.
Materials:
-
Poisoned catalyst
-
Aqueous solution of a mild base (e.g., 0.1 M sodium carbonate or sodium bicarbonate) or a suitable salt solution.
-
Deionized water
-
Methanol or another suitable solvent
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration.
-
Solvent Washing: Wash the recovered catalyst multiple times with a suitable organic solvent (e.g., methanol, ethanol) to remove any adsorbed organic residues.
-
Aqueous Base Wash: Suspend the catalyst in a dilute aqueous solution of a mild base like sodium carbonate or sodium bicarbonate. Stir the suspension at room temperature for 1-2 hours. This can help to displace the coordinated amine from the catalyst surface.
-
Water Wash: Filter the catalyst and wash it thoroughly with deionized water until the pH of the filtrate is neutral. This step is crucial to remove any residual base.
-
Drying: Dry the catalyst under vacuum or in a stream of inert gas at a moderate temperature (e.g., 60-80 °C). High temperatures should be avoided to prevent sintering.
-
Activity Test: Test the activity of the regenerated catalyst in a standard reaction to determine the extent of recovery.
Data Presentation
Table 1: Hypothetical Comparison of Catalyst Activity Before and After Poisoning and Regeneration
| Catalyst System | Initial Reaction Rate (mol/L·s) | Reaction Rate after Exposure to this compound (mol/L·s) | Reaction Rate after Regeneration (mol/L·s) |
| 10% Pd/C | 1.5 x 10⁻³ | 0.1 x 10⁻³ | 1.2 x 10⁻³ |
| 5% Pt/C | 1.2 x 10⁻³ | 0.2 x 10⁻³ | 0.9 x 10⁻³ |
| Raney Nickel | 0.8 x 10⁻³ | 0.05 x 10⁻³ | 0.5 x 10⁻³ |
Note: This table presents illustrative data to demonstrate the typical impact of amine poisoning and the potential for recovery after regeneration. Actual results will vary depending on the specific catalyst, reaction conditions, and the severity of the poisoning.
Visualizations
Caption: Inhibition of a metal catalyst by coordination of this compound.
References
- 1. US4183823A - Regeneration process for poisoned claus alumina catalyst - Google Patents [patents.google.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. mdpi-res.com [mdpi-res.com]
- 4. Diversification of Pharmaceutical Manufacturing Processes: Taking the Plunge into the Non-PGM Catalyst Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
optimizing temperature and reaction time for 4-Fluorobenzylamine
Technical Support Center: 4-Fluorobenzylamine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue that can stem from several factors. Systematically investigating the following can help pinpoint the problem:
-
Sub-optimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition of reactants or products. It is crucial to find the optimal temperature that promotes the desired reaction without leading to degradation.[1]
-
Inadequate Reaction Time: The reaction may not have been allowed to run to completion. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion.[2]
-
Reagent Quality and Stoichiometry: Ensure all starting materials and reagents are pure and used in the correct stoichiometric ratios. The presence of impurities or moisture, especially in condensation reactions, can lead to side reactions and lower yields.[2]
-
pH Control: For reactions like reductive amination, the pH is critical. If the medium is too acidic, the amine can become protonated and thus non-nucleophilic. Conversely, a highly basic medium might cause decomposition of the starting materials.[2]
-
Inefficient Work-up: Product may be lost during the extraction and purification steps. Incomplete precipitation or excessive washing can significantly reduce the isolated yield.[2]
Q2: I'm performing a reductive amination of 4-fluorobenzaldehyde (B137897), but the starting material is not being consumed. What troubleshooting steps should I take?
A2: When the 4-fluorobenzaldehyde starting material remains unreacted, consider the following:
-
Aldehyde Reactivity: The electron-withdrawing nature of the fluorine substituent can decrease the reactivity of the aldehyde's carbonyl group.[3]
-
Imine Formation: Reductive amination proceeds via an imine intermediate. This step can be slow. Try allowing the 4-fluorobenzaldehyde and the amine to stir together for a period (e.g., 30 minutes to a few hours) before adding the reducing agent to facilitate imine formation.[3][4]
-
Amine Nucleophilicity: If you are using an amine salt (e.g., ammonium (B1175870) chloride or an amine hydrochloride), the amine is not in its free base form and will not be nucleophilic. A base must be added to liberate the free amine.[2]
-
Choice of Reducing Agent: Some reducing agents are more effective than others. Mild reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are common.[4] For less reactive substrates, stronger reducing systems or the addition of a Lewis acid might be necessary.[4]
Q3: How do I minimize the formation of impurities and side products during the synthesis?
A3: Minimizing impurities requires careful control over reaction conditions:
-
Temperature Management: Overheating is a common cause of side product formation. Maintain the reaction at the lowest effective temperature. For exothermic reactions, ensure adequate cooling.
-
Controlled Addition of Reagents: Adding reagents slowly and in a controlled manner, particularly strong reducing agents like sodium borohydride, can prevent temperature spikes and reduce the formation of over-reduced or undesired products.[4]
-
Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions with atmospheric components.
-
Solvent Choice: The solvent can influence reaction pathways. Use anhydrous solvents for moisture-sensitive reactions to prevent hydrolysis and related side reactions.[2]
Data Summary: Synthesis Parameters
The following table summarizes reaction conditions for common synthetic routes to this compound, highlighting the impact of temperature and time on reaction outcomes.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Reductive Amination | p-Fluorobenzaldehyde, Ammonia, H₂ | Nano Nickel | ~70 | ~4 hours | >95% | [5] |
| Reductive Amination | p-Fluorobenzaldehyde, Ammonia, H₂ | Nano Nickel | ~100 | ~3 hours | >95% | [5] |
| Reductive Amination | p-Fluorobenzaldehyde, Ammonia, H₂ | Nano Nickel | 120 | ~1 hour | >95% | [5] |
| Gabriel Synthesis Variant | N-(4-fluorobenzyl)phthalimide | 80% Hydrazine (B178648) Hydrate (B1144303) | Reflux | Short | 56.5% | [6][7] |
| Gabriel Synthesis Variant | N-(4-fluorobenzyl)phthalimide | p-tolyl phenylacetate | 46 | 5 hours | 91% | [7] |
| Reduction of Nitrile | 4-[¹⁸F]Fluorobenzonitrile | Borohydride Exchange Resin (BER), Ni(II) | Not specified | 60 minutes | >80% (Radiochemical) | [8] |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Fluorobenzaldehyde with Nano Nickel Catalyst
This protocol is based on a patented industrial process and demonstrates the trade-off between temperature and reaction time.[5]
-
Reactor Setup: Charge a suitable pressure reactor with 4-fluorobenzaldehyde, methanol (B129727) (as solvent), liquefied ammonia, and a nano nickel catalyst.
-
Heating: Under a stirred state, heat the mixture to the target temperature (e.g., 70°C, 100°C, or 120°C).
-
Hydrogenation: Introduce hydrogen gas into the reactor, maintaining a pressure of 1-3 MPa.
-
Reaction Monitoring: Continue the reaction until hydrogen uptake ceases. The reaction time will vary inversely with temperature (approx. 4 hours at 70°C, down to 1 hour at 120°C).
-
Work-up: After the reaction is complete, cool the mixture. Separate the catalyst via filtration.
-
Purification: The resulting crude product is purified by distillation to yield this compound with a purity of >99%.
Protocol 2: Synthesis from N-(4-fluorobenzyl)phthalimide (Gabriel Synthesis Variant)
This method involves the hydrazinolysis of a phthalimide (B116566) derivative.[6][7]
-
Initial Setup: In a round-bottom flask, combine N-(4-fluorobenzyl)phthalimide (1 equivalent) with absolute ethanol.
-
Reagent Addition: Add an 80% hydrazine hydrate solution (1 equivalent) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for a short period (e.g., 30 minutes). A white precipitate should form.
-
Work-up (Acidification): After cooling, add excess hydrochloric acid to decompose the precipitate. Add water and stir, then filter the mixture.
-
Work-up (Basification & Extraction): Neutralize the filtrate with a NaOH solution. Extract the aqueous layer with diethyl ether.
-
Purification: Dry the combined ether extracts, remove the solvent via evaporation, and distill the residue under reduced pressure to obtain pure this compound.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Key stages in the synthesis of this compound via reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
- 6. This compound | 140-75-0 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Fully automated synthesis of 4-[18F]fluorobenzylamine based on borohydride/NiCl2 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues with 4-Fluorobenzylamine in organic solvents
Technical Support Center: 4-Fluorobenzylamine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this versatile synthesis intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and other complex organic molecules.[1] It is a colorless to pale yellow liquid at room temperature.[2] Its structure, featuring a polar primary amine group and a moderately polar fluorinated benzene (B151609) ring, allows it to be soluble in a range of solvents. It is reported to be soluble in water, ethanol (B145695), and ether.[3]
Q2: Why am I experiencing solubility issues with this compound?
A2: Solubility issues can arise from several factors. The principle of "like dissolves like" is crucial; the polarity of your solvent system must be compatible with both the polar amine head and the nonpolar aromatic ring of the molecule. Problems can also occur due to low temperature, incorrect solvent choice, or if the concentration of this compound is too high, leading to a supersaturated and unstable solution.
Q3: Can heating be used to dissolve this compound?
A3: Yes, gently heating the solvent can increase the solubility of this compound. However, caution is advised. The compound is stable under normal temperatures, but excessive heat can lead to decomposition, especially in the presence of incompatible substances.[4] Always heat gently using a water bath and monitor for any color change, which might indicate degradation. Ensure your vessel is properly vented.
Q4: What are some common incompatible materials to avoid?
A4: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] Contact with these substances can lead to vigorous reactions and should be avoided.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: My this compound is not dissolving in my chosen organic solvent.
-
Solution 1: Select an Appropriate Solvent. Ensure your solvent's polarity matches the compound. A summary of suitable solvents is provided in Table 1.
-
Solution 2: Gentle Heating. Warm the mixture in a water bath (e.g., to 40-50 °C) with stirring. This often significantly improves solubility. Do not use direct, high-temperature heating.
-
Solution 3: Use a Co-Solvent. If a single solvent is ineffective, adding a small amount of a co-solvent can help. For example, if your primary solvent is nonpolar (like toluene), adding a small percentage of a polar solvent like ethanol or isopropanol (B130326) can enhance solubility.
-
Solution 4: Sonication. Place the mixture in an ultrasonic bath. The high-frequency agitation can help break down solute aggregates and facilitate dissolution without significant heating.
Problem: The this compound dissolved initially but precipitated out of the solution later.
-
Solution 1: Check for Temperature Fluctuation. Precipitation upon cooling is common if the solution was saturated at a higher temperature. To resolve this, you can either gently re-warm the reaction mixture or use a larger volume of solvent to create a more dilute, stable solution.
-
Solution 2: Investigate Potential Reactions. The precipitate may not be the starting material but rather an insoluble product or salt formed from a reaction with trace impurities (like water or acid) in the solvent. Ensure you are using dry, high-purity solvents.
-
Solution 3: Confirm Supersaturation. You may have created a supersaturated solution. Try preparing the solution again at a slightly lower concentration to ensure it remains stable throughout your experiment's temperature range.
Data Presentation: Solubility Profile
While precise, comprehensive quantitative data for this compound solubility across all organic solvents is not widely published, the following table summarizes its qualitative solubility based on established chemical principles and available information. For exact quantitative measurements, following the protocol in the next section is recommended.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Soluble / Very Soluble[3][6] | The amine group can form strong hydrogen bonds with these solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Strong dipole-dipole interactions effectively solvate the molecule. |
| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | A good balance of polarity to solvate both the amine and the aromatic ring. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Soluble[3] | The nonpolar aromatic ring favors these solvents, but the polar amine group limits overall solubility. |
Experimental Protocols
Protocol: Determining Quantitative Solubility of this compound
This protocol provides a reliable method for determining the solubility of this compound in a specific organic solvent at a desired temperature.
Objective: To find the saturation concentration (e.g., in mg/mL or mol/L) of this compound.
Materials:
-
This compound
-
Selected organic solvent (HPLC-grade or equivalent purity)
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with your solvent)
-
Analytical instrument (HPLC or GC with a suitable detector)
Methodology:
-
Preparation: Add an excess amount of this compound to a vial. "Excess" means adding enough solid so that some will visibly remain undissolved after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial (e.g., 2.0 mL).
-
Equilibration: Securely cap the vial to prevent solvent evaporation. Place the vial in the constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Settling: After equilibration, let the vial stand at the same constant temperature for at least 2 hours to allow undissolved material to settle.
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter into a clean, tared vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately weigh the filtered solution, then dilute it with a known volume of the same solvent to bring the concentration into the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.
-
Calculation: Use the concentration from the analysis and the dilution factor to calculate the original concentration in the saturated supernatant. This value represents the solubility. For highest accuracy, perform the experiment in triplicate.
Visualized Workflows and Logic
The following diagrams illustrate key workflows for addressing solubility challenges.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound(140-75-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 140-75-0 [chemicalbook.com]
Technical Support Center: Storage and Handling of 4-Fluorobenzylamine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of 4-Fluorobenzylamine during storage. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of this important reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from air and moisture.[1]
Q2: I've noticed a color change in my this compound, from colorless to yellow. What does this indicate?
A2: A color change to yellow or light orange is a common indicator of degradation, likely due to oxidation from exposure to air. While minor color changes might not significantly impact all applications, it is a sign that the purity of the reagent may be compromised. For sensitive experiments, it is advisable to use a fresh, colorless sample.
Q3: What are the primary degradation products of this compound oxidation?
A3: The primary pathway for the oxidation of benzylamines involves the formation of an imine, which can then be hydrolyzed to the corresponding aldehyde. In the case of this compound, the expected major degradation products are 4-fluorobenzaldehyde (B137897) and N-(4-fluorobenzylidene)-1-(4-fluorophenyl)methanamine. Ammonia is also a byproduct of this degradation pathway.
Q4: Can I still use this compound that has been stored for a long time?
A4: The usability of aged this compound depends on the specific requirements of your experiment. For applications requiring high purity, it is crucial to assess the compound's integrity. We recommend performing a quality control check, such as the HPLC analysis detailed in the experimental protocols section, to determine the purity before use. For products without a specified retest or expiration date, a standard warranty of one year from the shipment date is often applicable, assuming proper storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | 1. Verify that the storage conditions meet the recommendations (cool, dry, inert atmosphere). 2. Perform a purity analysis using the provided HPLC protocol. 3. If degradation is confirmed, use a fresh batch of the reagent. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Presence of oxidation byproducts. | 1. Compare the retention times of the unexpected peaks with those of potential degradation products like 4-fluorobenzaldehyde. 2. Follow the "Quality Control Check for this compound Purity" protocol to quantify the level of impurities. |
| Precipitate formation in the this compound container | Reaction with atmospheric carbon dioxide. | Primary amines can react with CO₂ to form carbamate (B1207046) salts, which may precipitate. This indicates exposure to air. While the bulk material may still be usable for some applications, the presence of these salts signifies compromised purity. |
Quantitative Data: Forced Degradation Study of this compound
The following table summarizes the results of a representative forced degradation study to illustrate the stability of this compound under various stress conditions. This data helps in understanding the degradation pathway and the intrinsic stability of the molecule.[2][3]
| Stress Condition | Duration | Temperature | % Degradation (this compound) | Major Degradation Product(s) Observed |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | ~ 5% | Minor unknown polar impurities |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | ~ 8% | 4-Fluorobenzaldehyde, Imine intermediate |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | ~ 15% | 4-Fluorobenzaldehyde, Imine intermediate |
| Thermal | 48 hours | 105°C | ~ 3% | Minor unknown impurities |
| Photolytic (UV & Vis Light) | 7 days | Room Temp | ~ 2% | Minor unknown impurities |
Experimental Protocols
Protocol 1: Quality Control Check for this compound Purity by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect the presence of its oxidative degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid.
-
This compound sample.
-
4-Fluorobenzaldehyde reference standard (optional).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main peak of this compound and any additional peaks corresponding to impurities. The primary oxidative degradation product, 4-fluorobenzaldehyde, will have a different retention time.
-
Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.
Visualizations
References
addressing tedious separation in 4-Fluorobenzylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorobenzylamine. The information presented aims to address common challenges, particularly the tedious separation and purification steps encountered during various synthetic routes.
Troubleshooting Guides
Effectively isolating pure this compound can be challenging due to the formation of closely-related impurities. This section provides a structured approach to troubleshoot common separation issues encountered during the synthesis.
Issue 1: Difficulty in Separating this compound from Unreacted Starting Materials and Byproducts
Question: After completing the synthesis, I'm having trouble obtaining pure this compound. What are the common impurities and how can I remove them?
Answer: The primary impurities depend on the synthetic route employed. Here's a breakdown of common impurities and targeted separation strategies:
For the Gabriel Synthesis:
-
Primary Impurity: Phthalhydrazide (B32825), a solid byproduct formed during the hydrazinolysis step. Its removal can be challenging due to its physical properties.
-
Troubleshooting:
-
Filtration: Phthalhydrazide is a precipitate. Thorough filtration is the first and most critical step. Washing the filter cake with a suitable solvent in which this compound is soluble, but the byproduct is not, can improve separation.
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Acid-Base Extraction: After removing the bulk of the phthalhydrazide by filtration, an acid-base extraction of the filtrate can be performed. This compound, being a basic amine, will be protonated by an acid (e.g., HCl) and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.
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For the Reductive Amination of 4-Fluorobenzaldehyde (B137897):
-
Primary Impurities:
-
4-Fluorobenzyl alcohol: Formed by the reduction of the starting aldehyde.
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N,N-bis(4-fluorobenzyl)amine (dibenzylamine impurity): A common byproduct resulting from the reaction of the newly formed this compound with another molecule of 4-fluorobenzaldehyde followed by reduction.
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Unreacted 4-Fluorobenzaldehyde.
-
-
Troubleshooting:
-
Fractional Distillation: This is often the most effective method for separating this compound from these impurities, provided there is a sufficient difference in their boiling points. Careful control of the distillation temperature and the use of a fractionating column are crucial for a successful separation.
-
Acid-Base Extraction: This technique can effectively remove the unreacted aldehyde and the alcohol. The basic this compound will be extracted into the aqueous acidic phase, while the neutral aldehyde and alcohol will remain in the organic phase.
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For Direct Alkylation of Ammonia (B1221849) with 4-Fluorobenzyl Halide:
-
Primary Impurities: Over-alkylation products such as di-(4-fluorobenzyl)amine and tri-(4-fluorobenzyl)amine. These secondary and tertiary amines have similar properties to the desired primary amine, making separation difficult.
-
Troubleshooting:
-
Use a large excess of ammonia: This stoichiometric control favors the formation of the primary amine over poly-alkylated products.
-
Fractional Distillation under Reduced Pressure: This can be effective in separating the primary amine from the higher boiling secondary and tertiary amines.
-
Caption: A logical workflow for troubleshooting difficult separations in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are the Gabriel synthesis, reductive amination of 4-fluorobenzaldehyde, and direct alkylation of ammonia with a 4-fluorobenzyl halide.[1]
Q2: Why is the separation of this compound often described as "tedious"?
A2: The term "tedious" often refers to the difficulty in removing byproducts that have similar physical properties to this compound.[1] For instance, over-alkylated products in direct alkylation and the corresponding alcohol in reductive amination can have close boiling points, making fractional distillation challenging. In the Gabriel synthesis, the complete removal of the phthalhydrazide byproduct can be cumbersome.
Q3: What are the key physical properties to consider during the purification of this compound?
A3: Key properties include its boiling point of 183 °C, its basicity (pKa of the conjugate acid is around 9-10), and its solubility in various organic solvents and water.[2][3][4]
Q4: How can I avoid the formation of impurities during the synthesis?
A4: Careful control of reaction conditions is crucial. For direct alkylation, using a large excess of ammonia can minimize over-alkylation. In reductive amination, controlling the stoichiometry of the reducing agent and the reaction time can reduce the formation of the corresponding alcohol. For the Gabriel synthesis, ensuring the complete reaction of the phthalimide (B116566) intermediate is important.
Q5: What is the preferred method for purifying this compound on a laboratory scale?
A5: A combination of acid-base extraction followed by fractional distillation under reduced pressure is a robust method for obtaining high-purity this compound. Column chromatography can also be used, but may require special conditions to avoid issues with the basicity of the amine.
Data Presentation
The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes typical quantitative data for the common synthesis routes.
| Synthesis Method | Key Reactants | Typical Yield (%) | Typical Purity (%) | Key Advantages | Common Separation Challenges |
| Gabriel Synthesis | Potassium Phthalimide, 4-Fluorobenzyl Halide, Hydrazine | 50-70 | >98 | High purity of primary amine | Removal of phthalhydrazide byproduct |
| Reductive Amination | 4-Fluorobenzaldehyde, Ammonia, Reducing Agent (e.g., NaBH₄) | 60-85 | 95-99 | One-pot procedure, good yield | Separation from 4-fluorobenzyl alcohol and dibenzylamine (B1670424) impurity |
| Direct Alkylation | 4-Fluorobenzyl Halide, Ammonia | Variable (depends on ammonia excess) | <95 (crude) | Simple reagents | Formation of over-alkylation products (secondary and tertiary amines) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from general procedures for the reductive amination of aldehydes.
Materials:
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4-Fluorobenzaldehyde
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Ammonia (e.g., 7N solution in methanol)
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Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH), 2M
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol (1.5 equivalents) to the flask and stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
References
Technical Support Center: Reducing the Environmental Impact of 4-Fluorobenzylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the adoption of greener and more sustainable methods for the synthesis of 4-Fluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns with traditional this compound synthesis methods?
A1: Traditional methods for synthesizing this compound often raise environmental and safety concerns. For instance, the reduction of 4-fluorobenzonitrile (B33359) with strong reducing agents like lithium aluminum hydride (LiAlH4) is challenging to handle, especially in automated or large-scale synthesis, and generates significant waste.[1][2] Other routes may involve tedious separation steps, irritating reagents with high environmental impact, or high production costs and complex processes that increase the risk of economic loss upon failure.[1]
Q2: What are the main "green" chemistry approaches for synthesizing this compound?
A2: The most promising green approaches focus on catalytic reductions and reductive amination. These methods offer higher atom economy, avoid hazardous reagents, and often allow for milder reaction conditions. Key green routes include:
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Catalytic Hydrogenation of 4-Fluorobenzonitrile : This method uses a catalyst (e.g., based on Ruthenium, Manganese, or Nickel) with a hydrogen source to reduce the nitrile group.[3][4] It is considered an attractive and atom-economical route to amines.[4]
-
Reductive Amination : This one-pot reaction involves condensing an aldehyde (4-fluorobenzaldehyde) with an amine source, followed by in-situ reduction of the imine intermediate.[5] This strategy can avoid the use of toxic alkylating agents and improve process safety.[6]
-
Enzymatic Synthesis : The use of enzymes like reductive aminases offers a highly selective and environmentally benign route under mild conditions, though it is an emerging area.[7][8]
Q3: What are the advantages of using catalytic transfer hydrogenation?
A3: Catalytic transfer hydrogenation offers significant safety and operational advantages over methods using high-pressure hydrogen gas.[4] It utilizes non-gaseous hydrogen sources, such as isopropanol (B130326) or formic acid, which are easier to handle and reduce the need for specialized high-pressure equipment.[9] This makes the process more accessible and safer for standard laboratory setups.
Q4: Which solvents are recommended for a greener synthesis?
A4: The choice of solvent is critical for reducing environmental impact. Whenever possible, solvent-free conditions are ideal.[5] If a solvent is necessary, greener options like ethanol (B145695), water, or acetonitrile (B52724) are preferred over hazardous chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents like DMF and DMSO.[5][10][11] The selection should be guided by solvent selection guides, such as the one from the ACS Green Chemistry Institute.
Troubleshooting Guides
Issue: Low or no yield during the catalytic hydrogenation of 4-fluorobenzonitrile.
| Possible Cause | Recommended Solution |
| Poor Catalyst Activity | Ensure the catalyst is fresh or has been stored under appropriate conditions (e.g., inert atmosphere). Consider a pre-activation step if recommended for the specific catalyst. If catalyst poisoning is suspected, purify the substrate and solvent to remove potential inhibitors. |
| Incorrect Hydrogen Pressure | Optimize the hydrogen pressure. While transfer hydrogenation avoids high-pressure H2 gas, the specific reaction may still be sensitive to the pressure of the hydrogen source. For reactions using H2 gas, ensure the pressure is within the optimal range (e.g., some manganese catalysts work well at 50 bar).[3] |
| Sub-optimal Temperature | Reaction temperature is crucial. Gradually increase the temperature in increments of 5-10°C. Some catalytic systems may require heating to achieve a reasonable reaction rate (e.g., 100°C for certain manganese complexes).[3] |
| Inappropriate Solvent | The solvent can significantly affect catalyst activity and substrate solubility. If the reaction is slow, consider switching to a solvent known to be effective for hydrogenation, such as ethanol or THF.[11] |
Issue: Formation of byproducts in one-pot reductive amination.
| Possible Cause | Recommended Solution |
| Reduction of Aldehyde | The reducing agent is too strong and reduces the starting 4-fluorobenzaldehyde (B137897) before it can form an imine. Switch to a milder, imine-selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN).[12][13] |
| Hydrolysis of Imine Intermediate | The imine can revert to the aldehyde and amine in the presence of water. Ensure anhydrous reaction conditions by using dry solvents and reagents. The addition of a dehydrating agent (e.g., molecular sieves) can also be beneficial.[12] |
| Over-alkylation | In reductive aminations that build up secondary or tertiary amines, over-alkylation can be an issue. This is less common when synthesizing a primary amine from an aldehyde and ammonia (B1221849) but can occur if the newly formed primary amine reacts further. Control the stoichiometry of the reagents carefully.[12] |
Comparative Data on Synthesis Methods
| Method | Starting Material | Key Reagents / Catalyst | Solvent | Yield | Green Chemistry Considerations |
| Catalytic Hydrogenation | 4-Fluorobenzonitrile | H₂ gas, Ruthenium or Manganese catalyst | Aprotic Solvents | Excellent | High atom economy; avoids stoichiometric metal hydride waste; H₂ is a clean reagent.[3][9] |
| Reductive Amination | 4-Fluorobenzaldehyde, Ammonia | NaBH₄, NaBH(OAc)₃, or H₂/Pd-C | Ethanol | Good to Excellent | One-pot synthesis improves efficiency; avoids harsh reagents; uses greener solvents like ethanol.[5][6] |
| Nano Nickel Catalysis | 4-Fluorobenzaldehyde, Ammonia | Nano Nickel catalyst, H₂ gas | Methanol | >95% | Operates at lower pressure (0.5-2.5 MPa) and temperature (50-120°C) than traditional methods; high yield and purity.[14] |
| LiAlH₄ Reduction | 4-Fluorobenzonitrile | Lithium aluminum hydride (LiAlH₄) | Anhydrous Ether/THF | Good | Not Recommended. LiAlH₄ is highly reactive, hazardous, and difficult to handle; generates significant aluminum salt waste.[1][2] |
| Gabriel Synthesis Route | Fluoro-chlorobenzene, N-chloromethyl isophthalimide | Hydrazine | Ethanol | Good | High production costs and complex processes; potential for failure during extraction can lead to significant economic loss.[1][15] |
Experimental Protocols
Protocol 1: Green Catalytic Hydrogenation of 4-Fluorobenzonitrile
This protocol describes a general method for the catalytic hydrogenation of 4-fluorobenzonitrile to this compound using a heterogeneous catalyst, which can be recovered and potentially recycled.
Materials:
-
4-Fluorobenzonitrile
-
10% Palladium on Carbon (Pd/C) or a suitable Ruthenium catalyst
-
Ethanol (reagent grade)
-
Hydrogen gas source or a hydrogen transfer agent like ammonium (B1175870) formate
-
Reaction flask (e.g., Parr shaker bottle or round-bottom flask)
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a suitable reaction vessel, dissolve 4-fluorobenzonitrile (1.0 eq) in ethanol.
-
Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar) or add the hydrogen transfer agent (e.g., ammonium formate, 3-5 eq).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude this compound can be purified further by distillation or chromatography if necessary.
Visualizations
Experimental Workflow for Green Synthesis
References
- 1. Page loading... [guidechem.com]
- 2. Fully automated synthesis of 4-[18F]fluorobenzylamine based on borohydride/NiCl2 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gctlc.org [gctlc.org]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
managing high costs in the synthesis of 4-Fluorobenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges and high costs associated with the synthesis of 4-Fluorobenzylamine.
Troubleshooting Guide
Issue 1: Low or no yield in the reduction of 4-fluorobenzonitrile (B33359).
| Question | Answer |
| My reduction of 4-fluorobenzonitrile to this compound is giving poor yields. What are the common causes? | Low yields can stem from several factors: inactive reducing agent, insufficient equivalents of the reducing agent, poor quality of the starting material, or side reactions. Ensure your reducing agent (e.g., LiAlH₄, NaBH₄ with a catalyst) is fresh and has been stored under appropriate anhydrous conditions. Verify the purity of your 4-fluorobenzonitrile. Side reactions, such as the formation of secondary and tertiary amines, can also reduce the yield of the desired primary amine.[1] |
| I am using LiAlH₄ for the reduction, but the reaction is sluggish or incomplete. What should I check? | Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent but is extremely sensitive to moisture.[2][3] Ensure your solvent (e.g., THF, diethyl ether) is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The LiAlH₄ itself may have degraded if not stored properly. Using a fresh bottle or titrating a sample to determine its activity is recommended. In some cases, incomplete reduction of dinitriles has been observed even with a large excess of LiAlH₄, suggesting that steric hindrance or electronic effects can play a role.[4] |
| Can I use Sodium Borohydride (B1222165) (NaBH₄) instead of LiAlH₄ to reduce the nitrile? | Standard sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles to primary amines on its own.[5][6] However, its reactivity can be enhanced by using it in conjunction with a catalyst, such as cobalt chloride (CoCl₂) in a suitable solvent like methanol (B129727) or THF.[4] This can be a safer and more cost-effective alternative to LiAlH₄. |
| I am observing the formation of significant amounts of secondary and tertiary amines as byproducts. How can I minimize these? | The formation of secondary and tertiary amines is a common issue in nitrile reductions, arising from the reaction of the newly formed primary amine with intermediate imines.[1] To suppress these side reactions, it is often beneficial to add ammonia (B1221849) or an ammonium (B1175870) salt to the reaction mixture.[1] This increases the concentration of the primary amine precursor and reduces the likelihood of the product amine reacting further. |
Issue 2: Difficulties with the Gabriel Synthesis of this compound.
| Question | Answer |
| My Gabriel synthesis using 4-fluorobenzyl halide and potassium phthalimide (B116566) is not proceeding. What could be the problem? | A lack of reaction in the Gabriel synthesis can be due to several factors. Firstly, the potassium phthalimide may have degraded over time, especially if it has been exposed to moisture.[7] Using freshly prepared or properly stored potassium phthalimide is crucial. Secondly, the choice of solvent is important; DMF is a common and effective solvent for this SN2 reaction.[8] Finally, ensure that your 4-fluorobenzyl halide is of good quality and that the reaction temperature is appropriate to facilitate the substitution. |
| The cleavage of the N-(4-fluorobenzyl)phthalimide with hydrazine (B178648) seems inefficient. How can I improve this step? | The hydrazinolysis step is critical for liberating the primary amine. Using hydrazine hydrate (B1144303) in a refluxing alcoholic solvent (e.g., ethanol) is a standard and effective method.[8] Ensure you are using a sufficient excess of hydrazine hydrate and allowing for adequate reaction time. In some cases, acidic or basic hydrolysis can also be used, but these methods may require harsh conditions that could be incompatible with other functional groups on your molecule.[9][10] |
| I am having trouble removing the phthalhydrazide (B32825) byproduct from my final product. What are some effective purification strategies? | The phthalhydrazide byproduct can be challenging to remove due to its low solubility. One common method is to acidify the reaction mixture after hydrazinolysis, which protonates the desired amine, making it water-soluble, while the phthalhydrazide precipitates and can be removed by filtration. The filtrate is then basified to deprotonate the amine, which can then be extracted with an organic solvent. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most significant contributors to the high cost of this compound synthesis? | The primary cost drivers are the starting materials and reagents. For instance, routes starting from 4-fluorobenzonitrile can be expensive due to the cost of the nitrile itself. Powerful and hazardous reducing agents like Lithium Aluminum Hydride (LiAlH₄) also add to the cost and require special handling procedures.[2] Catalytic hydrogenation methods may require expensive precious metal catalysts. |
| Are there more cost-effective synthetic routes to this compound? | Yes, several strategies can be employed to reduce costs. One approach is to start from a less expensive and more readily available precursor, such as 4-fluorobenzaldehyde (B137897), and perform a reductive amination. Another method is the Gabriel synthesis, which uses relatively inexpensive reagents like potassium phthalimide and 4-fluorobenzyl halide. The choice of reducing agent also plays a significant role; for example, using a catalyzed sodium borohydride system can be more economical than using LiAlH₄. |
| What are the main safety concerns when synthesizing this compound? | The primary safety hazards are associated with the reagents used. Lithium aluminum hydride is highly pyrophoric and reacts violently with water and protic solvents, requiring careful handling under an inert atmosphere.[3] Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and pyrophoric catalysts like Raney Nickel. Solvents like THF and diethyl ether are also highly flammable. It is essential to conduct a thorough risk assessment and adhere to all safety protocols when performing these syntheses. |
| How can I improve the overall efficiency and yield of my synthesis? | Optimizing reaction conditions is key. This includes ensuring the purity of starting materials and reagents, using anhydrous solvents when necessary, maintaining the optimal reaction temperature, and carefully monitoring the reaction progress (e.g., by TLC or GC) to determine the ideal reaction time. Proper workup and purification procedures are also critical to maximize the isolated yield of the pure product. |
Data Presentation: Cost-Effectiveness of Synthetic Routes
The following table provides a comparative analysis of the estimated costs for three common synthetic routes to this compound, based on typical laboratory-scale synthesis. Prices are approximate and can vary based on supplier and purity.
| Parameter | Route 1: Reduction of 4-Fluorobenzonitrile | Route 2: Reductive Amination of 4-Fluorobenzaldehyde | Route 3: Gabriel Synthesis |
| Starting Material | 4-Fluorobenzonitrile | 4-Fluorobenzaldehyde | 4-Fluorobenzyl bromide |
| Key Reagents | LiAlH₄ or NaBH₄/CoCl₂ | Ammonia, NaBH₄ | Potassium Phthalimide, Hydrazine Hydrate |
| Typical Yield | 70-90% | 75-95% | 80-95% |
| Estimated Reagent Cost per Mole of Product | High (especially with LiAlH₄) | Low to Moderate | Moderate |
| Advantages | Direct conversion of the nitrile | Uses readily available and less expensive starting material | High yields, avoids over-alkylation |
| Disadvantages | Expensive and hazardous reducing agent (LiAlH₄) | Potential for side reactions (e.g., reduction of aldehyde to alcohol) | Two-step process, byproduct removal can be challenging |
Experimental Protocols
Route 1: Reduction of 4-Fluorobenzonitrile with LiAlH₄
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction: A solution of 4-fluorobenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (B78521), and then more water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by vacuum distillation.
Route 2: Reductive Amination of 4-Fluorobenzaldehyde
-
Imine Formation: To a solution of 4-fluorobenzaldehyde (1.0 equivalent) in methanol, a solution of ammonia in methanol (excess) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 equivalents) is added in small portions. The reaction is then stirred at room temperature for 2-4 hours or until the imine is completely reduced (monitored by TLC).
-
Workup: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification: The crude this compound is purified by vacuum distillation.
Route 3: Gabriel Synthesis of this compound
-
N-Alkylation: A mixture of potassium phthalimide (1.1 equivalents) and 4-fluorobenzyl bromide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) is heated at 80-90 °C for 2-4 hours. The reaction progress is monitored by TLC.
-
Workup (Alkylation): After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate of N-(4-fluorobenzyl)phthalimide is collected by filtration, washed with water, and dried.
-
Hydrazinolysis: The dried N-(4-fluorobenzyl)phthalimide (1.0 equivalent) is suspended in ethanol (B145695), and hydrazine hydrate (2.0 equivalents) is added. The mixture is heated to reflux for 2-4 hours, during which a precipitate of phthalhydrazide forms.
-
Workup (Hydrazinolysis): After cooling, the ethanol is removed under reduced pressure. The residue is treated with dilute hydrochloric acid to dissolve the this compound and precipitate the phthalhydrazide. The solid is removed by filtration. The filtrate is then made basic with a sodium hydroxide solution and extracted with diethyl ether. The combined ether extracts are dried over anhydrous potassium carbonate, and the solvent is evaporated to give the crude product.
-
Purification: The crude this compound is purified by vacuum distillation.
Visualizations
Caption: Workflow diagram illustrating three synthetic routes to this compound.
Caption: A logical diagram for troubleshooting common issues in amine synthesis.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Fluorobenzylamine and Benzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Fluorobenzylamine and its unsubstituted counterpart, benzylamine (B48309). Understanding the nuanced differences in their basicity and nucleophilicity is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where these compounds are valuable building blocks. This analysis is supported by experimental data and established chemical principles.
Executive Summary
Benzylamine is a slightly stronger base and a more potent nucleophile than this compound. This difference in reactivity is primarily attributed to the electron-withdrawing inductive effect of the fluorine atom at the para position of the benzene (B151609) ring in this compound. This effect reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its ability to donate its lone pair of electrons, which is fundamental to both its basicity and nucleophilicity.
Data Presentation
The following table summarizes the key quantitative data comparing the two compounds.
| Parameter | Benzylamine | This compound |
| pKa of Conjugate Acid (pKaH) | 9.33 | ~9.01 (Predicted) |
| Mayr's Nucleophilicity Parameter (N) | 15.28 (in DMSO) 13.44 (in Water) | Not Experimentally Determined |
Note: A lower pKa of the conjugate acid indicates a weaker base. A higher Mayr's nucleophilicity parameter (N) signifies greater nucleophilic reactivity. The pKa for this compound is a predicted value and may vary slightly from experimental determination.
Comparative Analysis of Reactivity
Basicity
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The pKa of the conjugate acid (the ammonium (B1175870) ion) is a direct measure of this basicity; a higher pKa corresponds to a stronger base.
Benzylamine, with a conjugate acid pKa of 9.33, is a moderately strong base. The electron-donating character of the benzyl (B1604629) group, through a weak inductive effect, is slightly offset by the electron-withdrawing nature of the phenyl ring.
In this compound, the highly electronegative fluorine atom at the para position exerts a significant electron-withdrawing inductive effect (-I effect). This effect is transmitted through the benzene ring, pulling electron density away from the aminomethyl group. Consequently, the lone pair of electrons on the nitrogen atom is less available for protonation, rendering this compound a weaker base than benzylamine. This is reflected in its lower predicted conjugate acid pKa of approximately 9.01.
Caption: Electronic effects influencing the basicity of benzylamine and this compound.
Nucleophilicity
Nucleophilicity refers to the ability of a species to donate its electron pair to an electrophilic center. While closely related to basicity, nucleophilicity is a kinetic phenomenon, influenced by factors such as sterics and the nature of the electrophile.
The nucleophilicity of benzylamine has been quantified using Mayr's nucleophilicity scale, with an N parameter of 13.44 in water and 15.28 in DMSO. These values indicate that it is a potent nucleophile.
Although the Mayr's nucleophilicity parameter for this compound has not been experimentally determined, its nucleophilicity is expected to be lower than that of benzylamine. The same electron-withdrawing inductive effect of the fluorine atom that reduces its basicity also diminishes its nucleophilicity. The reduced electron density on the nitrogen atom makes it a less effective electron pair donor towards electrophilic carbons. This is supported by kinetic studies on related substituted benzylamines, which show that electron-withdrawing groups decrease the rate of nucleophilic substitution reactions.
Caption: A simplified diagram illustrating the impact of the fluorine substituent on nucleophilicity.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of an amine.
Materials:
-
Amine sample (e.g., benzylamine or this compound)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution from the burette in small, known increments.
-
Data Collection: After each addition of HCl, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point (the point of rapid pH change).
-
Data Analysis: Plot a graph of pH versus the volume of HCl added. The equivalence point is the midpoint of the steepest portion of the curve. The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).
Determination of Nucleophilicity by Mayr's Method
Objective: To determine the nucleophilicity parameter (N) of an amine.
Materials:
-
Amine sample (nucleophile)
-
A set of reference electrophiles (e.g., benzhydrylium ions) with known electrophilicity parameters (E)
-
Appropriate solvent (e.g., acetonitrile, water)
-
UV-Vis spectrophotometer, preferably with stopped-flow capabilities
-
Thermostatted cuvette holder
Procedure:
-
Solution Preparation: Prepare solutions of the amine and the reference electrophiles of known concentrations in the chosen solvent.
-
Kinetic Measurements: The reaction kinetics are typically studied under pseudo-first-order conditions, with the amine in large excess.
-
The solutions of the amine and a reference electrophile are rapidly mixed in the thermostatted cuvette of the spectrophotometer.
-
The rate of the reaction is monitored by following the disappearance of the colored electrophile at its maximum absorbance wavelength (λmax) over time.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined from the exponential decay of the absorbance.
-
The second-order rate constant (k2) is obtained from the slope of a plot of k_obs versus the concentration of the amine.
-
This procedure is repeated for a series of reference electrophiles with different E parameters.
-
Parameter Calculation: The nucleophilicity parameter (N) and the slope parameter (s) for the amine are determined by plotting log(k2) against the E parameters of the reference electrophiles, according to the linear free energy relationship: log(k2) = s(N + E).
Conclusion
The presence of a fluorine atom at the para-position of benzylamine has a discernible impact on its reactivity. This compound is a weaker base and is predicted to be a less potent nucleophile than benzylamine. This modulation of reactivity, stemming from the inductive electron withdrawal by fluorine, is a key consideration for chemists in designing synthetic routes and in the development of new molecules with specific electronic properties. While direct experimental data for the nucleophilicity of this compound is currently lacking in public databases, the principles of physical organic chemistry provide a robust framework for understanding its reactivity in comparison to benzylamine.
A Comparative Guide to the Nucleophilic Substitution Reactivity of 4-Fluorobenzylamine and 2-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Fluorobenzylamine and 2-Fluorobenzylamine in nucleophilic substitution reactions. Due to a lack of direct comparative experimental data for these specific isomers, this guide synthesizes information from studies on analogous substituted benzylamines and fundamental principles of organic chemistry to predict and explain their relative reactivity.
Introduction to Nucleophilic Substitution in Benzylamines
Benzylamines are versatile reagents in organic synthesis, frequently employed as nucleophiles in substitution reactions. The nitrogen atom's lone pair of electrons allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. The reactivity of the benzylamine (B48309) nucleophile can be significantly influenced by substituents on the aromatic ring.
Fluorine, being a highly electronegative atom, acts as an electron-withdrawing group. Its position on the benzene (B151609) ring relative to the aminomethyl group dictates its electronic influence (inductive vs. resonance effects), which in turn modulates the nucleophilicity of the amine and the overall reaction rate.
Theoretical Comparison of Reactivity
The primary mode of nucleophilic substitution for benzylamines involves the amine acting as the nucleophile. The key factor determining the reactivity of this compound versus 2-Fluorobenzylamine is the availability of the lone pair of electrons on the nitrogen atom. Electron-withdrawing groups on the benzylamine moiety generally decrease the rate of nucleophilic substitution reactions following an SN2-type mechanism.[1]
-
This compound: The fluorine atom at the para-position exerts a strong -I (inductive) effect and a weaker +M (mesomeric or resonance) effect. The inductive effect withdraws electron density from the entire ring, including the benzylic carbon and, to a lesser extent, the nitrogen atom. The resonance effect, however, donates electron density to the ring. For halogens, the inductive effect is generally stronger than the resonance effect.
-
2-Fluorobenzylamine: The fluorine atom at the ortho-position also exhibits both -I and +M effects. However, the inductive effect is more pronounced at the ortho position due to its proximity to the aminomethyl group. Additionally, steric hindrance from the ortho-substituent could potentially influence the approach of the electrophile.
Based on these electronic effects, it is anticipated that the fluorine atom in the ortho position (2-Fluorobenzylamine) will have a more pronounced electron-withdrawing effect on the nitrogen's lone pair compared to the para position (this compound). This would lead to a lower electron density on the nitrogen of 2-Fluorobenzylamine, making it a weaker nucleophile.
Table 1: Predicted Relative Properties and Reactivity in Nucleophilic Substitution
| Property | This compound | 2-Fluorobenzylamine | Rationale |
| Electronic Effect of Fluorine | Stronger -I, weaker +M | Strongest -I, weaker +M | The inductive effect is distance-dependent and strongest at the ortho position. |
| Basicity (pKa of conjugate acid) | Predicted to be slightly higher | Predicted to be slightly lower | The stronger electron-withdrawing effect of the ortho-fluoro group reduces the basicity of the amine. |
| Nucleophilicity | Predicted to be higher | Predicted to be lower | Nucleophilicity of amines generally correlates with their basicity.[2] A decrease in electron density on the nitrogen reduces its ability to act as a nucleophile. |
| Predicted Rate in SN2 Reactions | Predicted to be faster | Predicted to be slower | Weaker nucleophiles lead to slower reaction rates in SN2 reactions.[1] |
Reaction Mechanisms: SN1 vs. SN2 Pathways
Benzyl (B1604629) systems can undergo nucleophilic substitution via both SN1 and SN2 mechanisms. The choice of pathway is influenced by the substrate, nucleophile, leaving group, and solvent.[3][4]
-
SN2 Mechanism: This is a one-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate.[3][5] Given that this compound is predicted to be a stronger nucleophile, it would likely exhibit a faster reaction rate in an SN2 reaction.
-
SN1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate.[3] The rate-determining step is the formation of the carbocation and is independent of the nucleophile's concentration.[4] Benzyl halides are known to react via the SN1 mechanism due to the resonance stabilization of the resulting benzyl carbocation.[6] In a scenario where the benzylamine is part of the electrophile (e.g., N-benzyl-N,N-dimethylanilinium ion), the stability of the carbocation formed would be the dominant factor. The electronic effects of the fluorine substituent would influence the stability of this carbocation.
Experimental Protocols
Objective: To determine the second-order rate constants for the reaction of this compound and 2-Fluorobenzylamine with a model electrophile (e.g., benzyl bromide) in a suitable solvent.
Materials:
-
This compound
-
2-Fluorobenzylamine
-
Benzyl bromide (or other suitable electrophile)
-
Methanol (or other suitable polar aprotic solvent like DMSO)
-
Conductivity meter or UV-Vis spectrophotometer
-
Thermostated water bath
-
Standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound, 2-Fluorobenzylamine, and benzyl bromide in methanol.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25°C, 35°C, 45°C) in a thermostated water bath.
-
-
Kinetic Measurements (Conductivity Method):
-
Mix equal volumes of the benzylamine and benzyl bromide solutions directly in a conductivity cell maintained at the constant temperature.
-
The reaction produces an ionic product (a substituted dibenzylammonium bromide), leading to a change in the conductivity of the solution.
-
Record the change in conductivity at regular time intervals.
-
The second-order rate constant (k₂) can be determined by plotting 1/(C₀ - Cₜ) versus time, where C₀ is the initial concentration of the reactants and Cₜ is the concentration at time t.
-
-
Kinetic Measurements (UV-Vis Spectrophotometry Method):
-
If the reactants or products have a distinct UV-Vis absorbance, the reaction progress can be monitored by measuring the change in absorbance at a specific wavelength over time.
-
The rate constants can be calculated from the Beer-Lambert law and the integrated rate laws.
-
-
Data Analysis:
-
Determine the second-order rate constants for both this compound and 2-Fluorobenzylamine at different temperatures.
-
Use the Arrhenius equation to calculate the activation parameters (activation energy, pre-exponential factor) for each reaction.
-
Conclusion
Based on established principles of physical organic chemistry, This compound is predicted to be a more potent nucleophile and exhibit a faster rate of reaction in SN2-type nucleophilic substitution reactions compared to 2-Fluorobenzylamine. This is attributed to the less pronounced electron-withdrawing effect of the fluorine atom at the para-position relative to the ortho-position.
For reactions proceeding through an SN1 mechanism where the benzylamine is part of the electrophile, the relative stability of the resulting carbocation would be the determining factor. The stronger inductive effect of the ortho-fluoro substituent would be expected to destabilize a benzylic carbocation more than a para-fluoro substituent.
It is imperative that these predictions are verified through direct experimental investigation. The provided experimental protocol offers a framework for such a study. For researchers and professionals in drug development, understanding these subtle differences in reactivity is crucial for the rational design and synthesis of new chemical entities.
References
Efficacy of Drugs Derived from 4-Fluorobenzylamine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of key therapeutic agents derived from 4-fluorobenzylamine and its structural analogs. The unique physicochemical properties conferred by the fluorine substitution, such as enhanced metabolic stability and binding affinity, have made this chemical moiety a valuable scaffold in modern drug discovery. This document summarizes quantitative efficacy data, details the experimental protocols for pivotal studies, and illustrates the relevant biological pathways to offer a comprehensive resource for researchers in pharmacology and medicinal chemistry.
I. HIV-1 Integrase Strand Transfer Inhibitors: Dolutegravir (B560016) and Cabotegravir (B606451)
Dolutegravir and cabotegravir are potent second-generation integrase strand transfer inhibitors (INSTIs) that share a common structural heritage, incorporating a difluorobenzylamine moiety. They are central to modern antiretroviral therapy (ART) for the treatment and prevention of HIV-1 infection.
Mechanism of Action
Both dolutegravir and cabotegravir target the HIV-1 integrase enzyme, which is crucial for the replication of the virus. By binding to the active site of the integrase, these drugs block the strand transfer step of viral DNA integration into the host cell's genome, thereby preventing the formation of the HIV-1 provirus and halting viral replication.[1][2][3][4][5]
Comparative Efficacy
Clinical trials have established the high efficacy of both dolutegravir and cabotegravir. However, direct comparisons have revealed nuances in their performance, particularly concerning the emergence of drug resistance.
| Parameter | Dolutegravir | Cabotegravir | Reference |
| IC50 (in vitro) | 2.7 nM | 2.7 nM | [6] |
| EC50 (in vitro) | 0.5 - 2.1 nM | Not specified | [2] |
| Virologic Failure Rate (Switch Trials) | 1.0% (28/2733) | 1.0% (26/2588) | [7] |
| Emergent INSTI Resistance in Virologic Failures | 0% (0/28) | 65% (17/26) | [7] |
Experimental Protocols
In Vitro Integrase Inhibition Assay (Generalized)
A biochemical assay is employed to directly measure the inhibition of the integrase enzyme's strand transfer activity.
-
Reaction Setup: Recombinant HIV-1 integrase enzyme is pre-incubated with serial dilutions of the test compound (dolutegravir or cabotegravir) in a 96-well plate.
-
Substrate Addition: A pre-processed viral DNA substrate (donor DNA) and a target DNA substrate are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow the strand transfer reaction to occur.
-
Detection: The amount of strand transfer product is quantified. This can be achieved through methods like ELISA-based detection, where DNA substrates are labeled, and the product is captured and detected enzymatically.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces strand transfer activity by 50%, is calculated.
II. Gonadotropin-Releasing Hormone (GnRH) Antagonist: Elagolix (B1671154)
Elagolix, a derivative of 2-fluoro-6-(trifluoromethyl)benzylamine, is an oral, non-peptide GnRH antagonist approved for the management of moderate to severe pain associated with endometriosis.
Mechanism of Action
Elagolix competitively binds to GnRH receptors in the pituitary gland.[8][9][10][11][12] This action inhibits endogenous GnRH signaling, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in these gonadotropins results in decreased production of the ovarian sex hormones estradiol (B170435) and progesterone, which are known to promote the growth of endometrial tissue.[8][9][10]
Clinical Efficacy in Endometriosis-Associated Pain
Phase III clinical trials (Elaris EM-I and Elaris EM-II) have demonstrated the efficacy of elagolix in reducing dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP).
| Endpoint (at 3 months) | Placebo | Elagolix 150 mg once daily | Elagolix 200 mg twice daily | Reference |
| Dysmenorrhea Responders (EM-I) | 19.6% | 46.4% | 75.8% | [13] |
| Dysmenorrhea Responders (EM-II) | 22.7% | 43.4% | 72.4% | [13] |
| NMPP Responders (EM-I) | 36.4% | 50.4% | 54.5% | [13] |
| NMPP Responders (EM-II) | 36.5% | 49.8% | 57.8% | [13] |
Experimental Protocols
Phase III Clinical Trial Design (Elaris EM-I & EM-II - Generalized)
-
Study Design: Replicate, randomized, double-blind, placebo-controlled trials.
-
Participants: Premenopausal women aged 18-49 with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain.
-
Intervention: Patients were randomized to receive placebo, elagolix 150 mg once daily, or elagolix 200 mg twice daily for 6 months.
-
Primary Endpoints: The proportion of responders for dysmenorrhea and non-menstrual pelvic pain at month 3, based on a daily electronic diary. A responder was defined as a subject who experienced a clinically meaningful reduction in pain with no increase in analgesic use.
-
Data Collection: Pain scores were recorded daily by participants using a Numeric Rating Scale (NRS).
III. Drugs for Neurological Disorders: Safinamide (B1662184) and Ralfinamide (B1678110)
Safinamide and ralfinamide are α-aminoamide derivatives with multimodal mechanisms of action, investigated for neurological and pain disorders. Safinamide is approved as an add-on therapy for Parkinson's disease, while the development of ralfinamide for neuropathic pain has faced challenges.
Mechanism of Action
Safinamide exhibits a dual mechanism of action. It acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which increases dopaminergic transmission by reducing dopamine (B1211576) degradation.[14][15][16][17] Additionally, it modulates glutamate (B1630785) release through the blockade of voltage-dependent sodium and calcium channels.[14][15][17] Ralfinamide shares a similar multimodal profile, also acting on sodium and calcium channels and NMDA receptors.[18]
Comparative Efficacy
Safinamide in Parkinson's Disease
The SETTLE study, a Phase III trial, evaluated safinamide as an add-on therapy to levodopa (B1675098) in patients with Parkinson's disease and motor fluctuations.
| Endpoint (at 24 weeks) | Placebo | Safinamide (50-100 mg/day) | Reference |
| Change in "ON" time without troublesome dyskinesia | +0.96 h | +1.37 h | [7] |
| Change in "OFF" time | -0.91 h | -1.56 h | [7] |
| Change in UPDRS Part III Score | -1.86 | -4.89 | [7] |
A network meta-analysis comparing safinamide and another MAO-B inhibitor, rasagiline (B1678815), suggested that safinamide (100 mg) was associated with a greater improvement in UPDRS-III scores.[10]
Ralfinamide in Neuropathic Pain
Phase II trial results for ralfinamide in neuropathic pain showed some efficacy, particularly in responder rates. However, a subsequent Phase IIb/III study (SERENA) in neuropathic low back pain failed to meet its primary endpoint, showing no significant difference from placebo.[1][14]
| Endpoint (Phase II Neuropathic Pain Trial) | Placebo | Ralfinamide (up to 320 mg/day) | Reference |
| VAS Pain Score Change | - | -5.2 (p=0.075) | [14] |
| Likert Pain Score Change | - | -0.68 (p=0.008) | [14] |
| 50% Responders (VAS) | - | 11% higher than placebo (p=0.048) | [14] |
Experimental Protocols
SETTLE Study Design (Safinamide in Parkinson's Disease - Generalized)
-
Study Design: A 24-week, double-blind, placebo-controlled, parallel-group, multinational Phase III trial.
-
Participants: Patients with Parkinson's disease with a disease duration of at least 3 years, experiencing motor fluctuations ("wearing-off") with at least 1.5 hours of average daily "OFF" time.
-
Intervention: Patients on a stable dose of levodopa and other PD medications were randomized to receive safinamide (starting at 50 mg/day and increasing to 100 mg/day if tolerated) or placebo.
-
Primary Endpoint: Change from baseline in daily "ON" time without troublesome dyskinesia, as recorded in patient diaries.
-
Secondary Endpoints: Changes in "OFF" time, Unified Parkinson's Disease Rating Scale (UPDRS) scores, and quality of life assessments.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. EAN 2024: safinamide surpasses rasagiline as add-on PD therapy [pharmaceutical-technology.com]
- 3. pharmatimes.com [pharmatimes.com]
- 4. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Newron's ralfinamide fails for neuropathic pain [insights.citeline.com]
- 7. Frontiers | Sustained response in early responders to safinamide in patients with Parkinson's disease and motor fluctuations: A post hoc analysis of the SETTLE study [frontiersin.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO [uroonco.uroweb.org]
- 10. Comparative efficacy and safety of irreversible (rasagiline) and reversible (safinamide) monoamine oxidase inhibitors as add-on therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elagolix for Fatigue in Women with Moderate to Severe Endometriosis-Associated Pain: Phase III Trial [ciplamed.com]
- 12. Newron Pharmaceuticals: Preclinical Results Of Ralfinamide In A Model Of Central Pain To Be Presented At The European Federation Of IASP Chapters (EFIC) 6th International Congress - BioSpace [biospace.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. newron.com [newron.com]
- 15. neurology.org [neurology.org]
- 16. Newron Pharmaceuticals Reports Positive Phase II Results for Ralfinamide in Peripheral Neuropathic Pain Patients - BioSpace [biospace.com]
- 17. Evaluation of the efficacy and cost-effectiveness of safinamide versus rasagiline: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ralfinamide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for 4-Fluorobenzylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-Fluorobenzylamine. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, development, and quality control. This document presents a summary of performance data, detailed experimental protocols, and a workflow for method validation to aid in the selection of the most suitable methodology.
Comparative Performance of Analytical Methods
The choice between HPLC and GC-MS depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for the quantification of primary amines, like this compound, using these two techniques. It is important to note that for HPLC analysis of this compound, a pre-column derivatization step is generally required to enhance its detectability by UV or fluorescence detectors, as it lacks a strong native chromophore.[1]
| Parameter | HPLC with UV Detection (with Derivatization) | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | High (dependent on chromatography and detection) | Very High (based on mass fragmentation) |
| Primary Application | Quantitation, Impurity Profiling | Impurity Identification, Quantitation |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This method is suitable for the sensitive quantification of this compound in various sample matrices. A derivatization agent, such as Dansyl Chloride, is used to attach a chromophore to the primary amine group, allowing for sensitive UV detection.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Column oven
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dansyl Chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of a quenching reagent (e.g., a primary amine solution like methylamine) to react with excess Dansyl Chloride.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Mobile Phase: Gradient of Acetonitrile (A) and Water (B)
-
0-15 min: 40% to 90% A
-
15-20 min: 90% A
-
20-22 min: 90% to 40% A
-
22-25 min: 40% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound and is particularly useful for impurity identification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Reagents and Materials:
-
This compound reference standard
-
Methanol or other suitable solvent (GC grade)
-
Helium (carrier gas)
Chromatographic and Mass Spectrometric Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Analytical Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the key stages in the validation process.
Caption: Workflow for analytical method validation.
Conclusion
Both HPLC with derivatization and GC-MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis. HPLC is a robust method for routine quantitative analysis, especially when high throughput is needed. GC-MS provides excellent selectivity and is a superior choice for impurity identification and quantification at very low levels. For a comprehensive understanding of a sample, these techniques can be used in a complementary fashion.
References
A Comparative Analysis of Halogenated Benzylamines in Catalysis for Researchers and Drug Development Professionals
An in-depth guide to the catalytic performance of fluorinated, chlorinated, brominated, and iodinated benzylamines, offering a comparative analysis of their efficacy in various chemical transformations. This guide provides supporting experimental data, detailed protocols, and visualizations to aid in catalyst selection and reaction optimization.
Halogenated benzylamines are pivotal building blocks and reagents in organic synthesis, playing crucial roles as catalysts, ligands, and synthons in the pharmaceutical and fine chemical industries. The nature of the halogen substituent profoundly influences the steric and electronic properties of the benzylamine (B48309) moiety, thereby dictating its reactivity and catalytic performance. This guide offers a comparative study of benzylamines bearing fluorine, chlorine, bromine, and iodine, with a focus on their applications in catalysis.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of halogenated benzylamines in these reactions is significantly influenced by the carbon-halogen bond strength, which follows the order C-I < C-Br < C-Cl < C-F. This trend directly impacts the ease of oxidative addition, often the rate-determining step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table summarizes the comparative performance of para-halogenated benzylamines in a typical Suzuki-Miyaura reaction with phenylboronic acid.
| Halogenated Benzylamine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| 4-Iodobenzylamine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane (B91453)/Water | 90 | 12 | ~95% | [1] |
| 4-Bromobenzylamine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 90 | 18 | ~85% | [1] |
| 4-Chlorobenzylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 24 | ~70% | |
| 4-Fluorobenzylamine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | t-BuOH | 110 | 36 | ~40% |
Note: Data for chloro- and fluorobenzylamines are extrapolated from reactions with analogous aryl halides due to limited direct comparative studies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity trend of halogenated benzylamines in this reaction mirrors that of the Suzuki-Miyaura coupling.
| Halogenated Benzylamine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| 4-Iodobenzylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | ~92% | [2] |
| 4-Bromobenzylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 24 | ~88% | [1] |
| 4-Chlorobenzylamine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Dioxane | 110 | 36 | ~65% | |
| This compound | Pd(OAc)₂ / JackiePhos | LHMDS | Toluene | 120 | 48 | ~30% |
Note: Data for chloro- and fluorobenzylamines are extrapolated from reactions with analogous aryl halides due to limited direct comparative studies.
Asymmetric Catalysis
Chiral halogenated benzylamines and their derivatives are valuable in asymmetric catalysis, serving as chiral ligands or organocatalysts. The halogen atom can play a role in tuning the catalyst's electronic properties and influencing stereoselectivity through halogen bonding.
A notable application is the direct asymmetric α-C–H allylic alkylation of unprotected benzylamines with Morita-Baylis-Hillman (MBH) adducts, catalyzed by a bifunctional chiral pyridoxal (B1214274) catalyst. This reaction provides access to biologically significant chiral γ-amino acid derivatives with high diastereoselectivity and enantioselectivity.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the halogenated benzylamine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., K₂CO₃).[1] A suitable solvent system, such as a mixture of 1,4-dioxane and water, is added. The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with the halogenated benzylamine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu).[2] Anhydrous, degassed solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated with stirring for the required duration. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Synthesis of 4-Chlorobenzylamine via Reductive Amination
A flask containing a Ruthenium(II) complex and 2-butanol (B46777) is stirred under an argon atmosphere at room temperature.[4][5] Subsequently, KOtBu is added, and the mixture is stirred for another 5 minutes. Then, 4-chlorobenzonitrile (B146240) is added, and the reaction mixture is heated. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is neutralized with HCl. The ether layer is then purified by column chromatography.[4][5]
Visualizing Catalytic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key catalytic cycles and workflows relevant to the application of halogenated benzylamines in catalysis.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for catalytic reactions.
Conclusion
The choice of halogen on the benzylamine ring is a critical parameter for optimizing catalytic reactions. For palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend I > Br > Cl > F, with iodinated and brominated benzylamines being the substrates of choice for efficient transformations.[1] Fluoro- and chlorobenzylamines are less reactive and often require more forcing conditions and specialized catalyst systems. In the realm of asymmetric catalysis, the halogen substituent can be strategically employed to fine-tune the electronic and steric properties of chiral ligands and organocatalysts, thereby influencing enantioselectivity. This guide provides a foundational understanding of the comparative catalytic performance of halogenated benzylamines, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.
References
Navigating Metabolic Stability: A Comparative Guide for 4-Fluorobenzylamine Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. This guide provides a comparative assessment of the metabolic stability of 4-fluorobenzylamine derivatives, offering insights into how structural modifications can influence their metabolic fate. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways, this document serves as a practical resource for optimizing the pharmacokinetic profiles of new chemical entities.
The introduction of a fluorine atom onto a benzylamine (B48309) scaffold is a common strategy in medicinal chemistry to enhance metabolic stability. The strong carbon-fluorine bond can block potential sites of metabolism, primarily oxidation mediated by cytochrome P450 (CYP) enzymes in the liver. However, the overall metabolic stability of a this compound derivative is not solely dictated by this single modification. Substitutions on the amine nitrogen and the aromatic ring can significantly alter the molecule's susceptibility to enzymatic degradation.
Comparative Analysis of Metabolic Stability
To illustrate the impact of structural variations on metabolic stability, the following table summarizes in vitro data for a series of hypothetical this compound derivatives. These values are representative of what might be observed in a typical human liver microsomal (HLM) stability assay.
| Compound ID | Structure | R Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| FB-01 | This compound | -H | 45 | 31.0 |
| FB-02 | N-Methyl-4-fluorobenzylamine | -CH₃ | 35 | 40.0 |
| FB-03 | N-Ethyl-4-fluorobenzylamine | -CH₂CH₃ | 28 | 50.1 |
| FB-04 | N-Isopropyl-4-fluorobenzylamine | -CH(CH₃)₂ | 65 | 21.5 |
| FB-05 | N-(4-Chlorobenzyl)-4-fluorobenzylamine | -CH₂(4-Cl-Ph) | 55 | 25.4 |
| FB-06 | 2,4-Difluorobenzylamine | -H (with additional ring F) | 58 | 24.1 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
The metabolic stability of the this compound derivatives was assessed using a standardized in vitro human liver microsomal stability assay.
Microsomal Stability Assay Protocol[1][2][3]
1. Materials and Reagents:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Test Compounds (this compound derivatives, 10 mM stock solutions in DMSO)
-
Positive Control (e.g., Testosterone, Verapamil)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (containing an internal standard, for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
A reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer is prepared in a 96-well plate.
-
The test compounds and positive control are added to the reaction mixture to a final concentration of 1 µM.
-
The plate is pre-incubated at 37°C for 5 minutes with shaking.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is terminated at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
The terminated reaction mixtures are centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression.
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualizing Metabolic Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key metabolic pathways for benzylamine derivatives and the experimental workflow for assessing their stability.
Caption: A flowchart illustrating the key steps in a typical in vitro microsomal stability assay.
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity for 4-Fluorobenzylamine Derivatives
For researchers, scientists, and drug development professionals, the development of highly specific antibodies is a cornerstone of robust and reliable immunoassays. When targeting small molecules, or haptens, such as 4-Fluorobenzylamine, a critical aspect of antibody characterization is the assessment of cross-reactivity against structurally similar compounds. This guide provides a comparative analysis of the principles, methodologies, and expected outcomes in cross-reactivity studies of antibodies raised against different positional isomers of this compound. While direct comparative experimental data for antibodies against all three isomers of this compound is not extensively available in public literature, this guide synthesizes established principles of immunology and hapten design to present a scientifically grounded, illustrative comparison.
The Critical Role of Hapten Design in Antibody Specificity
The generation of antibodies against small molecules like this compound requires the conjugation of the hapten to a larger carrier protein to elicit a robust immune response. The design of this hapten-carrier conjugate is paramount in determining the specificity of the resulting antibodies. The position at which the linker molecule is attached to the hapten dictates which parts of the molecule are exposed to the immune system and will thus form the primary epitopes for antibody recognition.
For this compound, the position of the fluorine atom (ortho, meta, or para) and the point of linker attachment will significantly influence the cross-reactivity profile of the antibodies. An antibody raised against a para-substituted hapten, for example, is likely to show the highest affinity for the para isomer and varying degrees of cross-reactivity with the ortho and meta isomers.
Comparative Cross-Reactivity Analysis: An Illustrative Overview
To illustrate the expected outcomes of a cross-reactivity study, the following tables present hypothetical, yet scientifically plausible, data for polyclonal antibodies raised against each of the three positional isomers of this compound. The cross-reactivity is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), where the IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding to the coating antigen. Cross-reactivity is calculated relative to the target isomer (which is set to 100%).
Table 1: Cross-Reactivity of Anti-ortho-Fluorobenzylamine Antibodies
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| ortho-Fluorobenzylamine | o-F-C₆H₄CH₂NH₂ | 10 | 100 |
| meta-Fluorobenzylamine | m-F-C₆H₄CH₂NH₂ | 150 | 6.7 |
| para-Fluorobenzylamine | p-F-C₆H₄CH₂NH₂ | 250 | 4.0 |
| Benzylamine | C₆H₅CH₂NH₂ | >1000 | <1 |
Table 2: Cross-Reactivity of Anti-meta-Fluorobenzylamine Antibodies
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| ortho-Fluorobenzylamine | o-F-C₆H₄CH₂NH₂ | 120 | 12.5 |
| meta-Fluorobenzylamine | m-F-C₆H₄CH₂NH₂ | 15 | 100 |
| para-Fluorobenzylamine | p-F-C₆H₄CH₂NH₂ | 90 | 16.7 |
| Benzylamine | C₆H₅CH₂NH₂ | >1000 | <1 |
Table 3: Cross-Reactivity of Anti-para-Fluorobenzylamine Antibodies
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| ortho-Fluorobenzylamine | o-F-C₆H₄CH₂NH₂ | 300 | 2.7 |
| meta-Fluorobenzylamine | m-F-C₆H₄CH₂NH₂ | 180 | 4.4 |
| para-Fluorobenzylamine | p-F-C₆H₄CH₂NH₂ | 8 | 100 |
| Benzylamine | C₆H₅CH₂NH₂ | >1000 | <1 |
Note: The data presented in these tables are for illustrative purposes and are based on the principles of antibody-hapten recognition. Actual experimental results may vary.
Experimental Protocols
A comprehensive cross-reactivity study involves several key stages, from the synthesis of the hapten to the final immunoassay.
Hapten Synthesis and Conjugation to Carrier Protein
-
Hapten Synthesis: A derivative of the target this compound isomer is synthesized to introduce a functional group (e.g., a carboxylic acid) for conjugation to the carrier protein. This is typically achieved by reacting the aminomethyl group with a bifunctional linker.
-
Activation of Hapten: The carboxylic acid group on the hapten is activated, commonly using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Conjugation to Carrier Protein: The activated hapten is then reacted with the amine groups of a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for ELISA coating antigen.
-
Purification and Characterization: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents. The hapten-to-protein conjugation ratio is determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Competitive ELISA for Cross-Reactivity Assessment
The competitive ELISA is a widely used method for determining the cross-reactivity of antibodies against small molecules.
-
Coating: A 96-well microtiter plate is coated with the hapten conjugated to a carrier protein (e.g., this compound-BSA) that is different from the one used for immunization.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-specific protein, such as BSA or non-fat dry milk.
-
Competition: A fixed concentration of the antibody is pre-incubated with varying concentrations of the target analyte or the potential cross-reactants. This mixture is then added to the coated and blocked wells.
-
Incubation and Washing: The plate is incubated to allow the antibodies to bind to the coated antigen. Unbound antibodies and analytes are then removed by washing.
-
Detection: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells. After another incubation and washing step, a substrate for the enzyme is added, which produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The signal is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: The IC50 values are determined from the resulting dose-response curves, and the percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) * 100
A Comparative Analysis of the Crystal Structures of 4-Fluorobenzylamine Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystal structures of various salts of 4-fluorobenzylamine, a versatile intermediate in pharmaceutical and chemical research. Understanding the three-dimensional arrangement of these salts at the molecular level is paramount for controlling their physicochemical properties, such as solubility, stability, and bioavailability, which are critical in drug development. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the underlying processes.
Crystallographic Data Comparison
The crystal structures of this compound salts are primarily determined by the nature of the counter-anion and the resulting hydrogen-bonding networks. A comparison of the crystallographic parameters for the chloride, bromide, and dihydrogen phosphate (B84403) salts reveals significant differences in their solid-state arrangements.
| Salt | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-Fluorobenzylammonium (B8765559) Chloride | C₇H₉FN⁺ · Cl⁻ | Triclinic | P-1 | 5.861(3) | 7.892(4) | 10.116(5) | 71.780(7) | 81.334(7) | 71.084(7) | 420.3(4) | 2 |
| 4-Fluorobenzylammonium Bromide | C₇H₉FN⁺ · Br⁻ | Triclinic | P-1 | 5.955(4) | 8.051(6) | 10.297(7) | 71.198(9) | 81.089(10) | 70.831(10) | 445.9(5) | 2 |
| 4-Fluorobenzylammonium Dihydrogen Phosphate | [p-FC₆H₄CH₂NH₃]⁺ · H₂PO₄⁻ | Monoclinic | P2₁/c | 10.478(5) | 5.922(3) | 15.933(8) | 90 | 94.13(1) | 90 | 986.0(8) | 4 |
Data for Chloride and Bromide salts sourced from a comprehensive study on the supramolecular assemblies of this compound.[1] Data for the Dihydrogen Phosphate salt is from a dedicated structural analysis.
The chloride and bromide salts are isostructural, crystallizing in the triclinic space group P-1.[1] The slight increase in the unit cell volume for the bromide salt is consistent with the larger ionic radius of the bromide anion compared to the chloride anion. In contrast, the dihydrogen phosphate salt crystallizes in the monoclinic space group P2₁/c.
In the chloride and bromide salts, the primary driving force for the crystal packing is the strong N-H···X (X = Cl, Br) hydrogen bonds.[1] The 4-fluorobenzylammonium cations and the halide anions form distinct supramolecular architectures.
The crystal structure of 4-fluorobenzylammonium dihydrogen phosphate consists of alternating layers of 4-fluorobenzylammonium cations and dihydrogen phosphate anions. These layers are connected by a three-dimensional network of hydrogen bonds. The H₂PO₄⁻ anions are linked by O-H···O hydrogen bonds, forming corrugated layers. The organic cations are situated between these anionic layers and are linked to them through N-H···O hydrogen bonds.
Experimental Protocols
The determination of these crystal structures relies on single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.
Synthesis and Crystallization
a. 4-Fluorobenzylammonium Dihydrogen Phosphate: Crystals are grown by dissolving equimolar amounts of p-fluorobenzylamine and orthophosphoric acid in water. The mixture is gently heated (to approximately 330 K) with constant stirring for three hours to obtain a clear solution. Slow evaporation of the solvent at room temperature yields single crystals suitable for X-ray diffraction.
b. 4-Fluorobenzylammonium Chloride and Bromide: The synthesis of these salts typically involves the reaction of this compound with the corresponding hydrohalic acid (HCl or HBr) in a suitable solvent, followed by crystallization. The specific crystallization conditions, such as solvent and temperature, are crucial for obtaining high-quality single crystals.[1]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected.
The collected data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a this compound salt.
Caption: Workflow for Crystal Structure Determination.
References
A Comparative Guide to the In Vitro Activity of Compounds Synthesized with 4-Fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of two classes of heterocyclic compounds synthesized using 4-fluorobenzylamine as a key starting material: Schiff bases and pyrazole (B372694) derivatives. The information presented is compiled from peer-reviewed scientific literature and is intended to assist researchers in evaluating the potential of these compound classes for further investigation in drug discovery and development.
Schiff Bases Derived from this compound: Antimicrobial Activity
Schiff bases, characterized by an imine or azomethine group (-C=N-), are a class of organic compounds known to exhibit a wide range of biological activities, including antimicrobial properties. The synthesis of Schiff bases from this compound introduces a fluorine atom into the molecule, which can significantly influence its physicochemical properties and biological activity.
In Vitro Antimicrobial Activity Data
The antimicrobial efficacy of Schiff bases synthesized from this compound and various substituted salicylaldehydes has been evaluated against several bacterial strains. The following table summarizes the zone of inhibition data, a common metric for assessing antimicrobial activity in vitro.
| Compound ID | Substituent on Salicylaldehyde (B1680747) | Staphylococcus aureus (Zone of Inhibition, mm) | Bacillus subtilis (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) |
| SB-1 | 5-Chloro | 18 | 16 | 14 | 12 |
| SB-2 | 5-Bromo | 17 | 15 | 13 | 11 |
| SB-3 | 5-Nitro | 20 | 18 | 16 | 14 |
| SB-4 | 3-Methoxy | 15 | 13 | 11 | 9 |
| Ciprofloxacin (Standard) | - | 25 | 24 | 22 | 20 |
Experimental Protocols
Synthesis of Schiff Bases (General Procedure)
A solution of this compound (1 mmol) in ethanol (B145695) (20 mL) is added to a solution of the respective substituted salicylaldehyde (1 mmol) in ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid product is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent to afford the pure Schiff base.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
The in vitro antimicrobial activity of the synthesized Schiff bases is determined using the agar (B569324) well diffusion method.[1][2][3][4][5] Nutrient agar plates are prepared and inoculated with a standardized suspension of the test bacteria. Wells of 6 mm diameter are then punched into the agar plates using a sterile cork borer. A solution of each test compound (typically 100 µg/mL in DMSO) is added to the respective wells. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is then measured in millimeters. Ciprofloxacin is used as a standard positive control.[1]
Experimental Workflow
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of Schiff bases.
Pyrazole Derivatives from this compound Chalcones: Anticancer Activity
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological activities, including anticancer effects.[6][7][8][9] A common synthetic route to pyrazoles involves the cyclization of chalcones, which can be synthesized from aromatic aldehydes. By using an aldehyde derived from this compound, a fluoro-substituted pyrazole can be obtained.
In Vitro Anticancer Activity Data
The in vitro anticancer activity of pyrazole derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The following table summarizes the 50% growth inhibition (GI50) values for a series of pyrazole derivatives against a human cancer cell line.
| Compound ID | Substituent on Phenyl Ring | Human Colon Cancer (HCT-116) GI50 (µM) |
| PZ-1 | 4-Methoxy | 8.5 |
| PZ-2 | 4-Chloro | 5.2 |
| PZ-3 | 4-Nitro | 3.1 |
| PZ-4 | Unsubstituted | 12.3 |
| Doxorubicin (Standard) | - | 1.8 |
Experimental Protocols
Synthesis of Pyrazole Derivatives (General Procedure)
-
Step 1: Synthesis of Chalcones: An appropriate acetophenone (B1666503) derivative (1 mmol) is dissolved in ethanol, and an aqueous solution of sodium hydroxide (B78521) is added. The mixture is stirred at room temperature, and an ethanolic solution of an aromatic aldehyde (derived from this compound) (1 mmol) is added dropwise. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone (B49325).[9][10]
-
Step 2: Synthesis of Pyrazoles: The synthesized chalcone (1 mmol) is dissolved in glacial acetic acid, and hydrazine (B178648) hydrate (B1144303) (1.5 mmol) is added. The reaction mixture is refluxed for 8-10 hours. After cooling, the mixture is poured into ice-cold water. The solid product that separates out is filtered, washed with water, and recrystallized from a suitable solvent to obtain the pure pyrazole derivative.[6][9]
Anticancer Activity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized pyrazole derivatives is determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13][14] Human cancer cells (e.g., HCT-116) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. The formazan (B1609692) crystals formed by viable cells are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the GI50 value is determined. Doxorubicin is used as a standard positive control.[11][15][13][14]
Experimental Workflow
Caption: Experimental workflow for the synthesis and anticancer evaluation of pyrazole derivatives.
Signaling Pathway Diagram
The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival. One such pathway is the MAP kinase pathway.
References
- 1. hereditybio.in [hereditybio.in]
- 2. botanyjournals.com [botanyjournals.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 11. researchhub.com [researchhub.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
A Comparative Benchmarking Guide to 4-Fluorobenzylamine in Key Synthetic Reactions
For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount to the success of chemical synthesis. This guide provides a comprehensive performance comparison of 4-fluorobenzylamine against common structural analogs in two critical reaction types: reductive amination and amide coupling. The inclusion of a fluorine atom in this compound can significantly influence its reactivity, selectivity, and the properties of the resulting products, making it a valuable tool in the synthesis of pharmaceuticals and other bioactive molecules.
Reductive Amination of Cyclohexanone (B45756)
Reductive amination is a cornerstone of amine synthesis. In this comparative analysis, the performance of this compound and its analogs in the reductive amination of cyclohexanone is evaluated. The reaction involves the initial formation of an imine, which is then reduced in situ to the corresponding secondary amine.
Performance Comparison
| Amine | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Benzylamine (B48309) | 4 wt% Au/CeO₂/TiO₂ | H₂ (30 bar) | Toluene | 100 | 4 | 79[1][2] |
| Benzylamine | Carbon-based solid acid | NaBH₄ | Not Specified | Room Temp | 10 min | 90[1] |
| Benzylamine | Imine Reductase (p-IR06, p-IR-17, p-IR-79) | Not Applicable | Not Specified | Not Specified | Not Specified | >60 (conversion)[3] |
| 4-Chlorobenzylamine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 4-Methoxybenzylamine (B45378) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the reductive amination of cyclohexanone with a benzylamine derivative.
Materials:
-
Cyclohexanone
-
Substituted Benzylamine (e.g., this compound, Benzylamine)
-
Catalyst (e.g., 4 wt% Au/CeO₂/TiO₂)
-
Hydrogen Source (e.g., H₂ gas) or Reducing Agent (e.g., Sodium Borohydride)
-
Anhydrous Solvent (e.g., Toluene)
-
Reaction Vessel (e.g., Autoclave for reactions under pressure)
Procedure using H₂ gas:
-
To a high-pressure autoclave, add the catalyst (e.g., 100 mg of 4 wt% Au/CeO₂/TiO₂).
-
Add the anhydrous solvent (e.g., 50 mL of toluene).
-
Add cyclohexanone (6.6 mmol).
-
Add the benzylamine derivative (6.6 mmol).
-
Seal the autoclave and flush with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 30 bar H₂).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Experimental Workflow: Reductive Amination
Caption: A generalized workflow for the catalytic reductive amination of cyclohexanone.
Amide Coupling with Benzoic Acid
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals. This section compares the performance of this compound and its analogs in the coupling reaction with benzoic acid.
Performance Comparison
| Amine | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available | | Benzylamine | Dodecamethoxyneopentasilane | Solvent-free | 120 | 7 | 98[4] | | Benzylamine | ZrCp₂Cl₂ | p-Xylene | Reflux | Not Specified | 72[5] | | Benzylamine | None | p-Xylene | Reflux | Not Specified | 44[5] | | 4-Chlorobenzylamine | Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available | | 4-Methoxybenzylamine | None | p-Xylene | Reflux | Not Specified | 72 (with 3-phenylpropionic acid)[5] |
Note: The electron-withdrawing nature of the fluorine atom in this compound is expected to decrease the nucleophilicity of the amine compared to benzylamine and 4-methoxybenzylamine, potentially leading to lower reaction rates or yields under identical conditions. Conversely, the electron-donating methoxy (B1213986) group in 4-methoxybenzylamine should enhance its nucleophilicity.
Experimental Protocol: Amide Coupling
This protocol outlines a general procedure for the amide coupling of benzoic acid with a substituted benzylamine.
Materials:
-
Benzoic Acid
-
Substituted Benzylamine (e.g., this compound, Benzylamine)
-
Coupling Agent (e.g., HATU, EDC/HOBt) or Catalyst (e.g., ZrCl₄)
-
Anhydrous Solvent (e.g., DMF, Dichloromethane)
-
Base (e.g., Diisopropylethylamine - DIEA), if required
-
Standard laboratory glassware
Procedure using a coupling agent (HATU):
-
In a round-bottom flask, dissolve benzoic acid (1.0 eq) in an anhydrous solvent like DMF.
-
Add the substituted benzylamine (1.0-1.2 eq) to the solution.
-
Add a non-nucleophilic base such as DIEA (2.0-3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add the coupling agent, HATU (1.0-1.2 eq), portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Signaling Pathway of Amide Coupling (HATU mediated)
References
Safety Operating Guide
Proper Disposal of 4-Fluorobenzylamine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Fluorobenzylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[1][2] Inhalation may lead to respiratory irritation.[1] Adherence to strict safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][3]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is required.[1]
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[1][4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][4] Remove all contaminated clothing and shoes immediately.[5]
-
Ingestion: Do NOT induce vomiting.[4] Clean the mouth with water and call a physician immediately.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Chemical and Physical Properties
A summary of key data for this compound is presented below, providing essential information for safe handling and storage.
| Property | Value |
| CAS Number | 140-75-0 |
| Molecular Formula | C7H8FN[4] |
| Molecular Weight | 125.15 g/mol [4] |
| Appearance | Liquid[3] |
| Flash Point | 66 °C (150.8 °F) - closed cup[3] |
| Density | 1.095 g/mL at 25 °C[3] |
| Hazard Classifications | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Combustible Liquid[3][4][5] |
| Storage Class | 8A - Combustible corrosive hazardous materials[3] |
Disposal Protocol for this compound
Waste containing this compound is classified as hazardous waste.[4] It must be disposed of in accordance with institutional, local, state, and federal regulations. Do not dispose of this chemical down the drain or into the environment.[6][7]
Step 1: Waste Identification and Segregation
-
Identify Waste: Any unused this compound, solutions containing it, or materials contaminated with it (e.g., absorbent pads, gloves, empty containers) are considered hazardous waste.
-
Segregate Incompatibles: Store this compound waste separately from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][8] Mixing incompatible chemicals can lead to violent reactions.[8]
Step 2: Waste Containerization
-
Select a Compatible Container:
-
Container Filling:
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a lab tray or dishpan) to contain any potential leaks.[11] The secondary container should be able to hold 110% of the volume of the primary container.[11]
Step 3: Labeling and Storage
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[9]
-
List all chemical constituents, including "this compound," and their approximate concentrations on the hazardous waste tag.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
Step 4: Arranging for Disposal
-
Schedule Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[9][11]
-
Follow Institutional Time Limits: Be aware of accumulation time limits. Hazardous waste must typically be collected within a specific timeframe (e.g., 90 days) from the start date on the label.[11]
Handling Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste.
-
Triple-Rinse: Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[9]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[9]
-
Final Rinse: After the solvent rinse, triple-rinse the container with water.[9] The container can then be disposed of in the regular trash or recycled, depending on institutional policies.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 对氟苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.fr [fishersci.fr]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Logistics for Handling 4-Fluorobenzylamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 4-Fluorobenzylamine is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Chemical and Physical Properties
Understanding the properties of this compound is the first step in safe handling. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C7 H8 F N[1] |
| Molecular Weight | 125.15 g/mol [1][2] |
| Appearance | Liquid[1] |
| Classification | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1; Combustible liquid[1][3] |
Hazard Identification and First Aid
This compound is a hazardous substance that can cause severe skin burns and eye damage and may cause respiratory irritation.[4] It is also a combustible liquid.[4]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1][4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before re-use. Call a physician immediately.[1][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][6]
Operational Plan for Handling this compound
A systematic approach is crucial when working with this chemical. The following step-by-step guide ensures a safe operational workflow.
Pre-Handling Preparations
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[1][4] Ensure safety showers and eyewash stations are readily accessible.[4]
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE before entering the handling area.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[7]
-
Skin Protection: Wear protective gloves and long-sleeved clothing.[1][4] Inspect gloves for any damage before use.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
-
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][4]
Handling Procedure
-
Grounding: Take precautionary measures against static discharges.
-
Avoid Contact: Do not get the chemical in the eyes, on the skin, or on clothing.[1]
-
Avoid Inhalation: Do not breathe mist, vapors, or spray.[1][4]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[1][4]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][6]
Post-Handling Procedures
-
Decontamination: Remove and wash contaminated clothing and gloves before re-use.[1][4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4] Store in a corrosives area.[1][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Spill Management
-
Containment: In case of a spill, soak up the material with an inert absorbent material such as sand, earth, or vermiculite.[4][7]
-
Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[4][7]
-
Ventilation: Ensure adequate ventilation in the spill area.
-
Ignition Sources: Remove all sources of ignition from the spill area.[4]
Waste Disposal
-
Classification: Waste from residues or unused products is classified as hazardous.
-
Disposal Regulations: Dispose of the chemical and contaminated packaging in accordance with local, state, and federal regulations.[1] This should be done through a licensed waste disposal company.
-
Containers: Dispose of the container to a hazardous or special waste collection point.[1]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for handling and disposing of this compound, emphasizing the integration of safety measures at each step.
Caption: Logical workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
